Dicamba-diglycoamine
Description
Properties
IUPAC Name |
2-(2-aminoethoxy)ethanol;3,6-dichloro-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.C4H11NO2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;5-1-3-7-4-2-6/h2-3H,1H3,(H,11,12);6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURLONWWPWCPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(COCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034366 | |
| Record name | Dicamba-diglycoamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104040-79-1 | |
| Record name | Dicamba diglycolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104040-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicamba-diglycoamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104040791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicamba-diglycoamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethoxy)ethanol;3,6-dichloro-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICAMBA-DIGLYCOAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53I19O3887 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of Dicamba-diglycolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicamba, scientifically known as 3,6-dichloro-2-methoxybenzoic acid, is a selective systemic herbicide widely utilized for the control of broadleaf weeds.[1][2] First registered in 1967, it belongs to the benzoic acid class of herbicides and functions as a synthetic auxin, disrupting normal plant growth patterns, which ultimately leads to plant death.[1][2][3] Over the years, various formulations of dicamba have been developed to enhance its efficacy and reduce off-target movement. One such significant formulation is Dicamba-diglycolamine (DGA), which involves the formation of a salt with diglycolamine (DGA). This guide provides a detailed technical examination of the chemical structure of Dicamba-diglycolamine, offering insights into its synthesis, properties, and the scientific rationale behind its formulation.
Elucidation of the Chemical Structure
Dicamba-diglycolamine is the salt formed from the reaction of the acidic herbicide dicamba with the base diglycolamine. This acid-base reaction results in an ionic bond between the carboxylate group of dicamba and the protonated amine group of diglycolamine.
The Dicamba Anion
The active herbicidal component is the dicamba molecule, which in the salt form exists as the 3,6-dichloro-2-methoxybenzoate anion.
-
Molecular Weight: 221.04 g/mol [1]
The Diglycolamine Cation
Diglycolamine, with the IUPAC name 2-(2-aminoethoxy)ethanol, acts as the counter-ion in this formulation.
-
CAS Number: 104040-79-1 (for the salt)[5]
-
Molecular Formula of Diglycolamine: C₄H₁₁NO₂
-
Structure: Diglycolamine is a primary amine with two ether linkages, which contributes to its high water solubility and low volatility.
The combination of these two components results in the Dicamba-diglycolamine salt.
The chemical structure can be represented by the following identifiers:
-
SMILES: COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(COCCO)N[5]
-
InChI: InChI=1S/C8H6Cl2O3.C4H11NO2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;5-1-3-7-4-2-6/h2-3H,1H3,(H,11,12);6H,1-5H2[5]
Physicochemical Properties and Rationale for the Diglycolamine Salt Formulation
The selection of diglycolamine as the counter-ion for dicamba is a deliberate choice driven by the need to modify the physicochemical properties of the herbicide, primarily to reduce its volatility.
| Property | Dicamba Acid | Dicamba-dimethylamine (DMA) Salt | Dicamba-diglycolamine (DGA) Salt |
| Molecular Weight ( g/mol ) | 221.04[1] | 266.12[1] | 326.17[5] |
| Vapor Pressure | High | Lower than acid | Significantly lower than DMA salt |
| Water Solubility | 4,500 mg/L[1] | 720,000 mg/L[1] | High |
The diglycolamine salt of dicamba exhibits significantly lower volatility compared to the parent acid and other salt formulations like the dimethylamine (DMA) salt.[6] This is a critical factor in mitigating off-target movement and damage to non-target crops, a major concern with dicamba applications.[2][3] The larger and heavier diglycolamine molecule, when ionically bonded to the dicamba anion, reduces the tendency of the herbicide to enter the vapor phase.[3]
Synthesis and Formulation
The synthesis of Dicamba-diglycolamine is a straightforward acid-base neutralization reaction.
Caption: Mechanism of action of Dicamba.
At high concentrations, dicamba leads to abnormal and uncontrollable plant growth, disrupting vital physiological processes and ultimately causing the death of susceptible broadleaf plants. [1]The diglycolamine salt formulation ensures efficient delivery of the active dicamba anion to the target site within the plant.
Analytical Methodologies for Detection and Quantification
The quantification of Dicamba-diglycolamine, or more specifically the dicamba anion, in various matrices is crucial for regulatory compliance, environmental monitoring, and research purposes. A common analytical approach involves liquid chromatography coupled with mass spectrometry (LC-MS).
Experimental Protocol: Quantification of Dicamba in Plant Tissue
-
Sample Preparation:
-
Collect and weigh 0.2 g of plant leaf tissue. [6] * Macerate the tissue in liquid nitrogen. [6] * Add 10 mL of a methanol:distilled water (25:75 v/v) extraction solvent to a 15 mL centrifuge tube containing the macerated sample. [6] * Subject the tube to ultrasonication for 30 minutes. [6] * Centrifuge the sample at 4000 rpm for 5 minutes at 20°C. [6]2. Sample Analysis:
-
Collect 1.5 mL of the supernatant. [6] * Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Inject the sample into an LC-MS/MS system equipped with a C18 reverse-phase column.
-
Utilize a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect and quantify the dicamba anion using multiple reaction monitoring (MRM) mode.
-
Caption: Workflow for Dicamba analysis.
Conclusion
The development of Dicamba-diglycolamine represents a significant advancement in herbicide formulation technology. By forming a salt with diglycolamine, the volatility of dicamba is substantially reduced, leading to improved on-target application and a better environmental profile. The chemical structure of Dicamba-diglycolamine is a testament to the innovative application of chemical principles to address practical challenges in agriculture. Understanding the intricacies of its structure, synthesis, and mode of action is paramount for its effective and responsible use in weed management programs.
References
-
National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3030, Dicamba. Retrieved from [Link]
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Wikipedia. (n.d.). Dicamba. Retrieved from [Link]
-
Arkansas Cooperative Extension Service. (2016, November 21). Explained: Dicamba and its formulations. Retrieved from [Link]
-
dos Santos, G. S., et al. (2022). Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. Agronomy, 12(5), 1001. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18772449, Dicamba-diglycoamine. Retrieved from [Link]
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- 5. This compound | C12H17Cl2NO5 | CID 18772449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of Dicamba-diglycolamine Salt
This guide provides a comprehensive overview of the core physicochemical properties of Dicamba-diglycolamine (DGA), a significant salt formulation of the herbicide dicamba. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical identity, physical characteristics, and the underlying principles that govern its behavior and application.
Introduction: The Rationale for Dicamba-diglycolamine
Dicamba, a benzoic acid herbicide, is a potent tool for the control of broadleaf weeds.[1] However, the inherent volatility of the parent dicamba acid can lead to off-target movement, posing a risk to non-target crops and ecosystems. The development of lower-volatility salt formulations has been a critical advancement in mitigating this issue. Dicamba-diglycolamine (DGA) represents a key innovation in this area, offering reduced volatility and enhanced solubility characteristics.[2] This guide will elucidate the specific physicochemical properties of the DGA salt that contribute to its performance and safety profile.
Chemical Identity and Structure
The foundation of understanding any chemical entity lies in its precise identification and structure. Dicamba-diglycolamine is the salt formed from the acid-base reaction between dicamba acid and the amine, 2-(2-aminoethoxy)ethanol, also known as diglycolamine.
Chemical Structures
The formation of the DGA salt involves the protonation of the amine group of diglycolamine by the carboxylic acid group of dicamba.
Caption: Reaction scheme for the formation of Dicamba-diglycolamine salt.
Molecular and Registry Information
A clear and unambiguous identification of a chemical substance is paramount for regulatory and research purposes. The following table summarizes the key identifiers for Dicamba-diglycolamine and its constituent parts.
| Identifier | Dicamba-diglycolamine Salt | Dicamba Acid (Parent) | Diglycolamine (Counter-ion) |
| CAS Number | 104040-79-1[3][4] | 1918-00-9[1] | 929-06-6[5] |
| Molecular Formula | C₁₂H₁₇Cl₂NO₅[3][4] | C₈H₆Cl₂O₃[6] | C₄H₁₁NO₂[5] |
| Molecular Weight | 326.17 g/mol [3] | 221.04 g/mol [7] | 105.14 g/mol [5][8] |
| IUPAC Name | 2-(2-aminoethoxy)ethanol;3,6-dichloro-2-methoxybenzoic acid[3] | 3,6-dichloro-2-methoxybenzoic acid[1] | 2-(2-aminoethoxy)ethanol[5] |
Core Physicochemical Properties
The utility and behavior of Dicamba-diglycolamine are dictated by its physical and chemical properties. This section details these properties, providing a basis for understanding its performance in various applications.
Physical State and Appearance
Dicamba-diglycolamine is typically formulated as a liquid concentrate. Commercial formulations, such as Vanquish™ Herbicide, are described as clear, dark green liquids with an odourless to mild, sweetish odour.[9][10]
Solubility
The high water solubility of the DGA salt is a key attribute, facilitating its formulation as a soluble concentrate and its uptake by plants.
-
Solubility in Organic Solvents: A patent also mentions the DGA salt's excellent solubility in organic solvents.[11] Specific quantitative data for the salt is not available, however, the solubility of the parent dicamba acid in various organic solvents is well-documented and provides some context.
Density
The density of a formulation is important for handling, storage, and application. A Safety Data Sheet for a commercial formulation containing Dicamba-diglycolamine (Vanquish™) reports a specific gravity of 1.25 g/mL .[9]
pH
The pH of a herbicide formulation can influence its stability, compatibility with other products, and its interaction with the target plant. Commercial formulations of Dicamba-diglycolamine typically have a pH in the range of 7.0 to 8.0 .[9][10] A patent for aqueous formulations of dicamba salts suggests a broader pH range of 6.0 to 11.0 is typical.[8]
Dissociation Constant (pKa) of Dicamba
The pKa of the parent dicamba acid is a critical parameter as it governs the equilibrium between the less volatile anionic form and the more volatile undissociated acid form. The pKa of dicamba is approximately 1.87 .[1] This low pKa indicates that dicamba is a relatively strong acid. In formulations with a pH well above the pKa, such as the DGA salt formulations (pH 7-8), the vast majority of the dicamba will exist in its anionic, less volatile form.
Volatility and Vapor Pressure
The key advantage of the DGA salt of dicamba is its significantly reduced volatility compared to the parent acid or other salt forms like the dimethylamine (DMA) salt. This is attributed to the strong ionic bond between the dicamba anion and the diglycolamine cation, which has a lower vapor pressure.
While a specific vapor pressure value for the pure DGA salt is not available in the public literature, it is consistently described as a low-volatility formulation.[2] For reference, the vapor pressure of the parent dicamba acid is 4.5 x 10⁻³ Pa at 25 °C.[1]
The volatility of DGA can be influenced by environmental conditions and tank-mixing with other products. For instance, mixing with glyphosate formulations can lower the pH of the spray solution, potentially increasing the formation of the more volatile dicamba acid.
Octanol-Water Partition Coefficient (Log Kₒw)
The octanol-water partition coefficient is an indicator of a chemical's lipophilicity and its potential for bioaccumulation. For ionizable compounds like dicamba, the Log Kₒw is pH-dependent.
The Log Kₒw for dicamba has been reported as:
-
-0.55 at pH 5.0
-
-1.88 at pH 6.8
-
-1.90 at pH 8.9[1]
At the typical pH of DGA formulations (7-8), the Log Kₒw is highly negative, indicating that dicamba is hydrophilic and has a low potential for bioaccumulation.
Viscosity
The viscosity of a liquid formulation affects its handling, pumping, and spray characteristics. A Safety Data Sheet for a commercial DGA formulation (Vanquish™) reports a viscosity of 160 cps at 20 °C .[9]
Experimental Protocols for Physicochemical Property Determination
The determination of physicochemical properties should follow standardized and validated methods to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Overview of Relevant OECD Guidelines
The following table lists the relevant OECD guidelines for determining the key physicochemical properties discussed in this guide.
| Property | OECD Guideline No. | Brief Description of Method |
| Melting Point/Melting Range | 102[12][13] | Describes methods such as capillary tube, hot stage, and differential scanning calorimetry (DSC) to determine the temperature of phase transition from solid to liquid.[12][13] |
| Boiling Point | 103[14][15] | Details methods like ebulliometer, dynamic method, and DSC for determining the temperature at which the vapor pressure of a liquid equals atmospheric pressure.[14][15] |
| Vapor Pressure | 104[16] | Outlines various methods including dynamic, static, and effusion methods to measure the saturation pressure of a substance.[16] |
| Water Solubility | 105 | Describes the flask method and column elution method for determining the saturation concentration of a substance in water. |
| Partition Coefficient (n-octanol/water) | 107 / 117 | Details the shake-flask method (107) and HPLC method (117) for determining the ratio of a chemical's concentration in octanol and water at equilibrium. |
| Density of Liquids and Solids | 109[17] | Includes methods such as hydrometer, hydrostatic balance, and pycnometer to determine the mass per unit volume.[17] |
| Surface Tension of Aqueous Solutions | 115 | Describes methods like the ring tensiometer, stirrup or plate method to measure the force per unit length at the surface of a liquid. |
Example Experimental Workflow: Vapor Pressure Determination (OECD 104)
The following diagram illustrates a generalized workflow for determining the vapor pressure of a substance like Dicamba-diglycolamine using the static method as described in OECD Guideline 104.[18]
Caption: A simplified workflow for vapor pressure determination via the static method.
Conclusion
The physicochemical properties of Dicamba-diglycolamine underscore its design as a low-volatility, highly soluble herbicide formulation. Its identity as a salt of a strong acid and an organic amine base is central to these characteristics. Understanding these properties is crucial for the development of stable and effective formulations, for predicting its environmental fate, and for ensuring its safe and efficacious use in agricultural and other settings. This guide provides a foundational understanding of these properties, grounded in available scientific literature and standardized testing methodologies.
References
-
National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Dicamba-diglycoamine. Retrieved from [Link]
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Phytosafe. (n.d.). OECD 102 / 103. Retrieved from [Link]
- OECD. (1981). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1.
- OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1.
-
PubChem. (n.d.). Diglycolamine. Retrieved from [Link]
- Google Patents. (n.d.). WO2021198458A1 - Aqueous formulations of dicamba.
-
OSC Turf. (n.d.). Vanquish MSDS. Retrieved from [Link]
-
CDMS.net. (n.d.). Clarity® herbicide. Retrieved from [Link]
- Google Patents. (n.d.). WO2021113283A1 - Compositions and methods to reduce dicamba volatility and provide plant essential nutrients.
-
Analytice. (2021, January 7). OECD test n°104: Vapour pressure. Retrieved from [Link]
-
Mercer, K. (n.d.). Clarity Herbicide. Retrieved from [Link]
-
U.S. Department of Commerce - Library Search. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]
- OECD. (1995). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1.
-
YesWeLab. (2025, June 18). Understanding OECD Guideline 109. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Dicamba diglycolamine. AERU. Retrieved from [Link]
-
U.S. Department of Commerce - Library Search. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]
-
Syngenta Canada. (n.d.). VANQUISH® Herbicide. Retrieved from [Link]
-
Greenbook.net. (2025, December 15). Safety Data Sheet. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0183384 A1 - Low-volatile salt of dicamba. Retrieved from [Link]
-
LCS Laboratory Inc. (2014, January 22). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]
-
Alan Wood. (n.d.). dicamba-diglycolamine data sheet. Retrieved from [Link]
-
Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved from [Link]
-
DoMyOwn. (n.d.). Control Stubborn Weeds, Brush and Vines in VM Settings. Retrieved from [Link]
-
PubChem. (n.d.). Dicamba. Retrieved from [Link]
-
EPA NEPS. (n.d.). Product Properties Test Guidelines OPPTS 830.7950 Vapor Pressure. Retrieved from [Link]
-
Mark Douglas Industrial Supplies Ltd. (n.d.). VANQUISH. Retrieved from [Link]
-
Minnesota Department of Agriculture. (n.d.). Dicamba - General Information. Retrieved from [Link]
-
consilab. (n.d.). Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). Retrieved from [Link]
-
Purdue College of Agriculture. (2012, March 2). The Influence of Spray Water Quality on Herbicide Efficacy. Retrieved from [Link]
-
Regulations.gov. (n.d.). Vapour Pressure Determination on a Sample of. Retrieved from [Link]
-
European Commission. (2023, March 3). ANNEX to the Commission Regulation amending, for the purpose of. Retrieved from [Link]
- OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1.
-
Wisner Baum. (2009, September 7). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Dicamba-Diglycolamine: From Precursor to Final Product
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Amine Salt Formulations in Herbicide Development
Dicamba, chemically known as 3,6-dichloro-2-methoxybenzoic acid, is a potent, selective herbicide widely used for the control of broadleaf weeds.[1][2] Its mode of action involves mimicking natural plant growth hormones (auxins), leading to unregulated growth and eventual plant death.[2] However, the inherent volatility of dicamba in its acidic form presents a significant challenge, as it can vaporize after application and drift to unintended areas, causing damage to non-target, sensitive crops.[3]
To mitigate this issue, various formulations have been developed by converting the dicamba acid into a salt. This strategy effectively reduces the vapor pressure of the active ingredient. Among these, the diglycolamine (DGA) salt has emerged as a key formulation, offering significantly lower volatility compared to earlier dimethylamine (DMA) salts and the parent acid.[3] This technical guide provides a comprehensive overview of the synthesis pathway for Dicamba-diglycolamine, detailing the prerequisite synthesis of dicamba acid and the subsequent acid-base reaction to form the final, stable salt.
Part 1: Synthesis of the Dicamba Acid Precursor
The journey to Dicamba-diglycolamine begins with the synthesis of its acidic precursor, 3,6-dichloro-2-methoxybenzoic acid. Several industrial routes have been patented, often starting from substituted phenols. A common pathway involves the carboxylation and subsequent methylation of a dichlorophenol.[4][5]
Key Reaction Steps (Illustrative Pathway)
-
Carboxylation of 2,5-Dichlorophenol: The process often initiates with 2,5-dichlorophenol, which is first converted to its sodium salt (sodium 2,5-dichlorophenoxide). This phenoxide then undergoes a Kolbe-Schmitt reaction, where it is heated under pressure with carbon dioxide to introduce a carboxyl group onto the aromatic ring, yielding 3,6-dichlorosalicylic acid.[4][5]
-
O-methylation: The hydroxyl group of the newly formed 3,6-dichlorosalicylic acid is then methylated. This is typically achieved using a methylating agent such as dimethyl sulfate or methyl chloride in the presence of a base.[6] This step converts the salicylic acid derivative into the final 3,6-dichloro-2-methoxybenzoic acid (Dicamba).[6]
-
Purification: The crude dicamba is then purified, often through recrystallization from a suitable solvent system (e.g., xylene and water), to achieve high purity (often >98%).[6]
The following diagram illustrates a generalized workflow for the synthesis of Dicamba acid.
Caption: Generalized workflow for the synthesis of Dicamba acid.
Part 2: The Core Synthesis Pathway: Formation of Dicamba-Diglycolamine Salt
The conversion of dicamba acid to its diglycolamine salt is fundamentally an acid-base neutralization reaction. The carboxylic acid group of dicamba donates a proton to the primary amine group of diglycolamine (2-(2-aminoethoxy)ethanol), forming a stable ammonium carboxylate salt. This process is typically carried out in an aqueous medium to facilitate the reaction and produce a homogeneous solution.
Causality Behind Experimental Choices
-
Choice of Amine (Diglycolamine): Diglycolamine is a larger, heavier amine compared to alternatives like dimethylamine. The resulting salt has a higher molecular weight and lower vapor pressure, which is the primary driver for its use in creating low-volatility herbicide formulations.[3]
-
Molar Ratio: A slight molar excess of the amine (e.g., 1.05 equivalents) is often used to ensure the complete conversion of the sparingly water-soluble dicamba acid into its highly water-soluble salt form.[7] This drives the reaction to completion and ensures a clear, stable final solution.
-
Solvent: Water is the preferred solvent due to the high solubility of the final salt and its compatibility with the intended agricultural applications. The resulting product is often a concentrated aqueous solution.[7][8]
-
Temperature: The reaction is typically conducted at ambient temperature.[7] The acid-base neutralization is an exothermic process, but given the scale and medium, significant external heating is unnecessary and could promote side reactions or degradation if not controlled.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is a representative procedure based on methodologies described in patent literature for the formation of amine salts of dicamba.[7]
Materials and Equipment:
-
Dicamba acid (technical grade, >98% purity)
-
Diglycolamine (DGA)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker or reaction flask
-
pH meter
-
Analytical balance
Procedure:
-
Preparation: In a reaction flask, add a measured quantity of deionized water.
-
Addition of Dicamba: While stirring, slowly add 50-60 grams of technical-grade Dicamba acid to the water. A slurry will form due to the low solubility of dicamba acid in water.
-
Amine Reaction: Calculate a 1.05 molar equivalent of diglycolamine relative to the dicamba acid. Slowly add the calculated amount of diglycolamine to the stirring slurry.
-
Homogenization: Continue stirring at ambient temperature. As the diglycolamine reacts with the dicamba acid, the solid will dissolve, and the mixture will become a homogenous, clear solution.
-
pH Adjustment & Dilution: Monitor the pH of the solution. If necessary, adjust to the desired range (typically between 7.0 and 8.0 for stability). Add more deionized water as needed to achieve the target concentration of the final Dicamba-diglycolamine salt solution.[7]
-
Quality Control: Take an aliquot of the final solution for analysis by HPLC to confirm the concentration of the active ingredient and assess purity.
Caption: Experimental workflow for Dicamba-DGA salt synthesis.
Part 3: Quality Control and Data Presentation
Rigorous quality control is essential to ensure the efficacy and safety of the final product. The identity and purity of the synthesized dicamba and its DGA salt are confirmed using various analytical techniques.
-
Identification: The identity of the active ingredient and its impurities can be confirmed by Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[9]
-
Purity and Concentration: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the active ingredient content and quantifying organic impurities in both the technical grade dicamba and the final formulation.[9] Gas Chromatography with an Electron Capture Detector (GC/ECD) can also be used for residue analysis.[2]
Quantitative Data Summary
The table below summarizes key physical and chemical properties of the starting material and the final salt.
| Property | Dicamba Acid | Dicamba-Diglycolamine Salt | Reference |
| Chemical Formula | C₈H₆Cl₂O₃ | C₁₂H₁₇Cl₂NO₅ | [1] |
| Molar Mass | 221.03 g/mol | 326.17 g/mol | [1] |
| Appearance | White crystalline solid | (Typically an aqueous solution) | [1] |
| Water Solubility | Low (4,500 mg/L) | High | [1] |
| pKa (of Dicamba) | ~1.87 | N/A | |
| Typical Purity | >98% | (Defined by formulation) | [6] |
Conclusion
The synthesis of Dicamba-diglycolamine is a critical process in modern herbicide manufacturing, directly addressing the environmental and agronomic challenges posed by the volatility of dicamba acid. The pathway, involving a straightforward but precisely controlled acid-base neutralization, transforms the active ingredient into a more stable, effective, and safer formulation. For researchers in agrochemicals and formulation science, a thorough understanding of this synthesis, from the precursor chemistry to the final quality control analytics, is paramount for developing next-generation crop protection solutions.
References
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-
Dicamba DGA - CDMS.net. (n.d.). Retrieved January 24, 2026, from [Link]
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Explained: Dicamba and its formulations - Arkansas Cooperative Extension Service. (2016, November 21). Retrieved January 24, 2026, from [Link]
- US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA) - Google Patents. (n.d.).
-
Nolte, S. A., et al. (2022). Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. Agronomy. Retrieved January 24, 2026, from [Link]
-
(PDF) Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
- CN102125035B - Preparation process of herbicide dicamba - Google Patents. (n.d.).
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Dicamba - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
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Agile synthesis and automated, high-throughput evaluation of diglycolamides for liquid–liquid extraction of rare-earth elements - RSC Publishing. (2024, May 22). Retrieved January 24, 2026, from [Link]
-
Environmental Chemistry Methods: Dicamba and DCSA; 427541-01. (n.d.). Retrieved January 24, 2026, from [Link]
-
Benzoic acid, 3,6-dichloro-2-methoxy-, compd. with 2-(2-aminoethoxy)ethanol (1:1) - EPA. (n.d.). Retrieved January 24, 2026, from [Link]
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-
FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA 3,6-dichloro-2-methoxy-benzoic acid 2023. (n.d.). Retrieved January 24, 2026, from [Link]
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An In-Depth Technical Guide to the Environmental Fate and Transport of Dicamba-Diglycolamine (DGA)
Introduction: Understanding Dicamba-DGA in Modern Agriculture
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide effective for the control of a wide spectrum of broadleaf weeds.[1] As a synthetic auxin, it mimics natural plant hormones, leading to uncontrolled growth and eventual death in susceptible plant species.[2] The development of dicamba-tolerant crops has expanded its use, particularly in pre- and post-emergence applications.[3]
Dicamba itself is a weak acid and is formulated as various salts to improve its handling and efficacy.[4] The diglycolamine (DGA) salt of dicamba was developed to address a significant environmental concern associated with earlier formulations: volatility.[5][6] Volatility is the tendency of a substance to vaporize, and in the context of herbicides, it can lead to off-target movement, causing damage to non-tolerant crops and other sensitive vegetation.[5] The DGA formulation exhibits significantly lower volatility compared to older salts like dimethylamine (DMA).[7] This technical guide provides a comprehensive overview of the critical environmental fate and transport pathways of Dicamba-DGA, offering insights for researchers and environmental scientists.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. In the case of Dicamba-DGA, the key is understanding the properties of the parent dicamba acid and how the DGA salt influences these characteristics, particularly in an applied solution. Dicamba is a strong acid with a pKa of 1.87, meaning it readily dissociates in water and soil environments to its anionic form.[8] It is this anionic form that is mobile in soil, while the protonated acid form is what is subject to volatilization.[8]
| Property | Value (for Dicamba Acid) | Significance for Environmental Fate & Transport |
| pKa | 1.87 | Indicates dicamba exists predominantly as the anion in typical soil and water pH (5-8), increasing its water solubility and mobility while reducing volatility.[8] |
| Water Solubility | 4,500 mg/L at 25°C | High water solubility contributes to its potential for runoff and leaching. |
| Vapor Pressure | 4.5 x 10⁻³ Pa at 25°C | Moderate vapor pressure for the acid form indicates a potential for volatilization. The DGA salt formulation is engineered to significantly lower this.[8] |
| Log Kₒw | -0.55 to -1.9 (pH dependent) | A negative Log Kₒw signifies that dicamba is hydrophilic, preferring water over fatty tissues, which limits bioaccumulation. |
| Kₒc | 2 | A very low organic carbon-water partition coefficient indicates weak sorption to soil organic matter, making it highly mobile in the soil profile and prone to leaching. |
Data sourced from multiple publicly available pesticide property databases.
Primary Dissipation Pathways: Degradation and Transformation
Once introduced into the environment, Dicamba-DGA is subject to several degradation processes that break it down into simpler compounds. The primary mechanism of degradation is microbial action in the soil, with photolysis and hydrolysis playing lesser roles.
Microbial Degradation: The Engine of Dicamba Breakdown
The most significant pathway for dicamba dissipation in the environment is microbial degradation.[9] This process is mediated by a diverse community of soil microorganisms that utilize the herbicide as a carbon source. The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and pH.
-
Aerobic Degradation: In the presence of oxygen, soil microbes actively degrade dicamba. The primary metabolite formed is 3,6-dichlorosalicylic acid (3,6-DCSA), which is less phytotoxic and more readily degraded than the parent compound.[9] The typical soil half-life of dicamba under aerobic conditions ranges from 30 to 60 days.[9]
-
Anaerobic Degradation: In saturated or anoxic soil conditions, such as in paddy fields or deeper soil layers, anaerobic degradation occurs.[10] The process begins with O-demethylation to form 3,6-DCSA, followed by reductive dechlorination.[11]
Below is a diagram illustrating the primary microbial degradation pathway of dicamba.
Caption: Primary microbial degradation pathway of Dicamba.
Abiotic Degradation: Photolysis and Hydrolysis
While microbial action is dominant, abiotic processes also contribute to a lesser extent to the breakdown of dicamba.
-
Photolysis: Dicamba is not significantly broken down by light.[9] Some studies have shown that dissipation in water can be enhanced by UV light, but this is considered a minor pathway for its overall environmental fate.[9]
-
Hydrolysis: Dicamba is resistant to hydrolysis under most environmental conditions.[12] This stability in water means that it can persist in aquatic systems until it is degraded by microorganisms.
Environmental Transport: Movement in Soil, Water, and Air
The transport of Dicamba-DGA from the application site is a critical aspect of its environmental risk profile. The primary transport mechanisms are volatilization, leaching, and surface runoff.
Volatilization and Off-Site Movement
Volatilization is a major concern for dicamba due to its potential to cause damage to sensitive, non-target crops.[5] The DGA formulation was specifically developed to have lower volatility than previous formulations like DMA.[7] However, several factors can still influence the potential for volatilization:
-
Temperature and Humidity: Higher temperatures increase the vapor pressure of dicamba, leading to greater volatilization.[13]
-
Application Surface: Volatilization can be higher when applied to green plant material compared to bare soil or dead plant matter.[3][4]
-
Tank Mixtures: The pH of the spray solution significantly impacts volatility. Tank-mixing with acidic products, such as glyphosate formulations, can lower the pH and increase the formation of the more volatile dicamba acid.[12] The use of approved volatility-reducing agents (VRAs) is crucial to counteract this effect.[12]
The following diagram illustrates the key factors influencing the volatilization of Dicamba-DGA.
Caption: Factors influencing Dicamba-DGA volatilization.
Soil Mobility: Sorption, Leaching, and Runoff
Dicamba's high water solubility and very low affinity for soil organic carbon (indicated by a low Kₒc value) make it highly mobile in the soil environment.[12]
-
Sorption/Desorption: Sorption is the process by which a chemical binds to soil particles. For dicamba, this binding is weak, primarily occurring with soil organic matter and some clay minerals. Consequently, it is readily desorbed back into the soil solution. This behavior is a key determinant of its potential to move through the soil profile.
-
Leaching: Due to its weak sorption and high water solubility, dicamba has a high potential for leaching, which is the downward movement through the soil profile with infiltrating water. This can lead to the contamination of groundwater, particularly in permeable, sandy soils where the water table is shallow.[2]
-
Surface Runoff: In the event of rainfall shortly after application, dicamba can be transported off-site via surface runoff, potentially contaminating surface water bodies like streams, rivers, and lakes.
Experimental Methodologies for Environmental Fate Assessment
The assessment of Dicamba-DGA's environmental fate relies on standardized laboratory and field studies, often following guidelines from regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[14][15]
Laboratory Studies
This study is fundamental to determining the degradation rate and pathway of a pesticide in soil.[9][13]
Protocol Outline:
-
Soil Selection: Representative agricultural soils are chosen, characterized by their texture, pH, organic carbon content, and microbial biomass.[12]
-
Test Substance Application: ¹⁴C-radiolabeled Dicamba-DGA is applied to the soil samples at a rate relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for up to 120 days.[2][13] For anaerobic conditions, the soil is saturated with water and purged with an inert gas.
-
Sampling and Analysis: At specified intervals, soil samples are taken and extracted using appropriate solvents.[16] The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and identify major transformation products.[2]
-
Data Analysis: The disappearance of the parent compound over time is used to calculate its dissipation time 50% (DT₅₀) and DT₉₀ values.
Caption: Workflow for an OECD 307 Soil Transformation Study.
This method quantifies the extent to which a pesticide sorbs to soil, providing the Kₒc value that is critical for assessing its mobility.[17]
Protocol Outline:
-
Soil and Solution Preparation: Several characterized soil types are used. A stock solution of the test substance (e.g., Dicamba-DGA) is prepared in a 0.01 M CaCl₂ solution, which mimics the ionic strength of soil water.
-
Equilibration: Known masses of soil are mixed with the test solution in centrifuge tubes. The tubes are then agitated for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.[18]
-
Separation and Analysis: The soil suspension is separated by centrifugation. The concentration of the test substance remaining in the supernatant (aqueous phase) is measured.[18]
-
Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.[18] This data is used to calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Kₒc).
-
Desorption (Optional): The supernatant is replaced with a fresh CaCl₂ solution, and the process is repeated to determine the extent of desorption.
Field Studies
Field dissipation studies are conducted to understand the fate and transport of Dicamba-DGA under real-world agricultural conditions, integrating the effects of weather, soil variability, and farming practices. These studies monitor the decline of the herbicide in the soil over time and can also be designed to measure its movement into the air (volatilization), water (runoff), and deeper soil layers (leaching).
Conclusion: A Profile of a Mobile, Microbially-Degraded Herbicide
The environmental fate of Dicamba-DGA is characterized by several key features. The DGA salt formulation successfully reduces volatility compared to older formulations, a critical improvement for mitigating off-target damage. However, volatilization can still occur and is significantly influenced by temperature, application surface, and, most importantly, the pH of the spray solution. In the soil, Dicamba-DGA is primarily dissipated through microbial degradation, with a moderate persistence. Its chemical nature—high water solubility and weak sorption to soil particles—defines it as a mobile compound with a significant potential for leaching and, under certain conditions, surface runoff. A thorough understanding of these pathways and the factors that influence them is essential for the responsible management of this important agricultural tool and the protection of sensitive environmental compartments.
References
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Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. (2022). MDPI. [Link]
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Guidelines for the Testing of Chemicals. OECD. [Link]
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OECD 307: Aerobic and anaerobic transformation in soil. i2LResearch. [Link]
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Dicamba Technical Fact Sheet. National Pesticide Information Center. [Link]
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Explained: Dicamba and its formulations. (2016). Arkansas Cooperative Extension Service. [Link]
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Dicamba emissions under field conditions as affected by surface condition. (2020). Weed Science Society of America. [Link]
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Factors influencing dicamba volatility. (2017). Integrated Crop Management, Iowa State University. [Link]
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US EPA, Pesticide Product Label, Dicamba DMA Salt 5. (2022). US EPA. [Link]
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Final Test Guidelines for Pesticides and Toxic Substances. US EPA. [Link]
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Guidance for Addressing Unextracted Pesticide Residues in Laboratory Studies. US EPA. [Link]
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How to Select Soil for Soil Transformation Studies. Smithers. [Link]
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OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. Situ Biosciences. [Link]
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OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]
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Experimental methods to evaluate herbicides behavior in soil. (2018). Weed Control Journal. [Link]
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Physicochemical properties, droplet size and volatility of dicamba with herbicides and adjuvants on tank-mixture. (2020). Scientific Reports. [Link]
-
Physicochemical characteristics of dicamba (not including its salts). ResearchGate. [Link]
-
PRZM-2, A Model for Predicting Pesticide Fate in the Crop Root and Unsaturated Soil Zones User Manual for Release 2.0. US EPA. [Link]
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Volatility From New Formulations Drives Some Dicamba Damage, Say University Weed Scientists. (2018). Successful Farming. [Link]
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Microbiological degradation of the herbicide dicamba. (1995). PubMed. [Link]
-
The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. Chromatography Today. [Link]
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Guidance for Reviewing Environmental Fate Studies. US EPA. [Link]
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Evaluating methods and factors that affect dicamba volatility. SciELO. [Link]
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Modelling the Fate of Pesticide Transformation Products From Plot to Catchment Scale—State of Knowledge and Future Challenges. Frontiers in Environmental Science. [Link]
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Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. (2022). MDPI. [Link]
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Dicamba basics. Bayer Crop Science Canada. [Link]
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Anaerobic Degradation of Dicamba via a Novel Catabolic Pathway by a Consortium Enriched from Deep Paddy Soil. (2020). Journal of Agricultural and Food Chemistry. [Link]
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Degradation of dicamba by an anaerobic consortium enriched from wetland soil. (1993). Applied and Environmental Microbiology. [Link]
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toxicology and ecotoxicology of Dicamba-diglycoamine
An In-Depth Technical Guide to the Toxicology and Ecotoxicology of Dicamba-Diglycolamine (DGA)
Abstract
Dicamba, a benzoic acid herbicide, has been a critical tool for broadleaf weed management since its registration in 1967.[1][2] The diglycolamine (DGA) salt of dicamba represents a formulation engineered to reduce volatility compared to earlier salts, a critical factor in mitigating off-target movement.[3] This guide provides a comprehensive technical analysis of the toxicological and ecotoxicological profile of Dicamba-DGA. While demonstrating a generally low acute toxicity profile in mammals, its primary risk profile is dominated by ecotoxicological effects, specifically its high phytotoxicity to non-target broadleaf plants through spray drift and volatilization.[2][4] This document synthesizes data on its mechanism of action, mammalian health effects, environmental fate, and impact on non-target organisms, providing researchers and drug development professionals with a detailed understanding of its properties.
Chemical and Regulatory Overview
Introduction to Dicamba and its Salt Formulations
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide used for the post-emergence control of broadleaf weeds.[5][6] It is formulated in several salt forms to improve handling and efficacy. The evolution of these salts reflects an ongoing effort to mitigate the compound's inherent volatility.
-
Dimethylamine (DMA) Salt: An older formulation known for higher volatility.[3]
-
Diglycolamine (DGA) Salt: Introduced in the mid-1990s, the DGA salt has a lower vapor pressure than DMA, reducing its tendency to vaporize and move off-target.[3][7]
-
Bis aminopropyl methylamine (BAPMA) Salt: A more recent formulation developed to further reduce volatility.[8]
The DGA formulation, often combined with vapor-reducing agents, is central to modern dicamba-based weed control systems, particularly in genetically engineered dicamba-tolerant crops.[5]
Physicochemical Properties of Dicamba-DGA
The DGA salt enhances the solubility and stability of the dicamba acid. However, the environmental behavior of the product is still governed by the properties of the parent dicamba acid once dissociated. Dicamba is water-soluble and highly mobile in soil, with a low affinity for soil particles.[6][9]
Mechanism of Action
Synthetic Auxin Pathway
Dicamba is classified as a Group 4 herbicide, functioning as a synthetic auxin.[4][8] Its primary mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), or auxin.[4][7]
-
Absorption and Translocation: Dicamba is rapidly absorbed by the leaves and roots of the plant and is translocated throughout the plant's vascular system.[4][7]
-
Hormonal Mimicry: At the cellular level, dicamba binds to auxin receptors, initiating a cascade of hormonal responses.
-
Uncontrolled Growth: Unlike natural auxins, which are tightly regulated by the plant, dicamba is not easily metabolized. This leads to persistent signaling, causing rapid and uncontrollable cell division and elongation.[1][8][10]
-
System Disruption: This abnormal growth destroys the plant's vascular tissues (xylem and phloem), disrupts photosynthesis and transpiration, and ultimately leads to plant death.[7][8]
Plant-Specific Selectivity
This hormonal mode of action is specific to plants and does not have a direct corollary in animals, which is a primary reason for its selective toxicity.[11]
Effects on Aquatic Organisms
Dicamba is considered to have low to slight toxicity for most aquatic organisms. [4][12]The acute LC50 for freshwater fish is 28 mg acid equivalents/L. [4]While direct acute effects are minimal at expected environmental concentrations, GHS classifications on safety data sheets note it is toxic to aquatic life with long-lasting effects, warranting caution to prevent release into waterways. [9]
Effects on Terrestrial Organisms
-
Birds: Dicamba is rated as moderately toxic to birds. [4]The acute oral LD50 for Bobwhite quail (for the DGA salt) is 968 mg/kg. [11]* Mammals: It is considered practically non-toxic to mammals on an acute basis. [4]* Beneficial Insects: Dicamba is practically non-toxic to honeybees. [4]However, indirect effects can occur through the loss of flowering plants (forage) that are sensitive to drift. [11]One study found that dicamba significantly increased mortality in lady beetles.
The Primary Risk: Effects on Non-Target Terrestrial Plants
The primary ecological risk of dicamba is damage to non-target terrestrial plants. [2]Many valuable crops, such as non-dicamba-tolerant soybeans, cotton, grapes, and tomatoes, as well as native trees and ornamental plants, are extremely sensitive to dicamba. [8][13]Visible injury symptoms like leaf cupping and stunted growth can occur from exposure to concentrations as low as 1/800th of the labeled application rate. [8][13]This high phytotoxicity is the main driver of application restrictions and extensive research into drift reduction technologies. [13]
| Organism Group | Endpoint | Value (Acid Equivalents) | Toxicity Level | Reference |
|---|---|---|---|---|
| Freshwater Fish | Acute LC50 | 28 mg/L | Slightly Toxic | [4] |
| Birds (Bobwhite Quail) | Acute Oral LD50 | 188 mg/L (general) | Moderately Toxic | [4] |
| Birds (Bobwhite Quail) | Acute Oral LD50 | 968 mg/kg (DGA Salt) | Moderately Toxic | [11] |
| Mammals | Acute Oral LD50 | 2,740 mg/L | Practically Non-toxic | [4] |
| Honeybee | Acute Contact LD50 | >90.65 µ g/bee | Practically Non-toxic | [4] |
| Non-vascular Plants | EC50 | 61 µg/L | Highly Toxic | [4]|
Standardized Testing Methodologies
To ensure data reliability and regulatory acceptance, the toxicological and ecotoxicological evaluation of Dicamba-DGA follows standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. EPA.
Rationale for Protocol Selection
The choice of specific tests is driven by the need to characterize risk across key exposure routes and sensitive species. An acute oral test (OECD 423) is fundamental for mammalian hazard classification. An aquatic invertebrate test (OECD 202) is crucial given the potential for runoff. A vegetative vigor test (OECD 227) is paramount due to the known high phytotoxicity of dicamba to non-target plants.
Protocol: Acute Oral Toxicity Assessment (OECD Guideline 423)
-
Objective: To determine the acute oral toxicity (LD50) of Dicamba-DGA.
-
Test System: Typically female rats, fasted prior to dosing.
-
Methodology:
-
A single animal is dosed at a starting concentration (e.g., 300 mg/kg).
-
If the animal survives, two more animals are dosed at the same level.
-
If the initial animal dies, the next animal is dosed at a lower level.
-
This sequential process continues using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg) until the criteria for a specific toxicity class are met.
-
-
Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The LD50 is estimated, and the substance is assigned a GHS hazard category. This self-validating process minimizes animal usage while providing a robust classification.
Protocol: Terrestrial Plant Test - Vegetative Vigour (OECD Guideline 227)
-
Objective: To assess the effects of Dicamba-DGA on the growth of non-target terrestrial plants.
-
Test System: Multiple species of seedling plants (e.g., soybean, tomato, sunflower) representing different families.
-
Methodology:
-
Plants are grown under controlled greenhouse conditions to a specific growth stage (e.g., 2-4 true leaves).
-
Dicamba-DGA is applied as a spray at a range of rates, including rates representative of potential drift exposure.
-
A control group is sprayed with water/carrier only.
-
The experimental design is randomized with sufficient replication.
-
-
Observations: Plants are observed for 14-21 days. Endpoints measured include visual injury (e.g., epinasty, chlorosis), plant height, and shoot dry weight.
-
Endpoint: The EC25 or EC50 (the concentration causing a 25% or 50% effect on growth) is calculated to quantify phytotoxicity.
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The Absorption and Translocation of Dicamba-Diglycolamine in Weeds: A Mechanistic and Methodological Overview
<Technical Guide
Introduction
Dicamba (3,6-dichloro-o-anisic acid) is a potent, selective, systemic herbicide widely used for the control of broadleaf weeds in agriculture and other sectors.[1][2] As a synthetic auxin, it mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth that ultimately destroys the plant's vascular tissue, causing death.[3][4][5] The efficacy of a systemic herbicide like dicamba is critically dependent on two sequential processes: its absorption into the plant, primarily through the foliage, and its subsequent translocation to metabolic sinks and sites of action within the plant.[6]
The formulation of dicamba significantly influences its behavior. The diglycolamine (DGA) salt of dicamba, introduced in the mid-1990s, is a key formulation designed to have lower volatility compared to older acid or dimethylamine (DMA) salt versions.[2][7] This guide provides a detailed technical examination of the core mechanisms governing the absorption and translocation of Dicamba-DGA in weeds, offers insights into the experimental choices for studying these processes, and presents validated protocols for quantitative analysis.
Part 1: Foliar Absorption - Breaching the Outer Defenses
The initial and rate-limiting step for a post-emergence herbicide is penetrating the leaf surface. This is a formidable barrier, primarily composed of the waxy cuticle, which is designed to prevent water loss and protect the plant from external threats.
The Role of the Diglycolamine (DGA) Salt
The choice of the DGA salt is a critical aspect of the formulation's design, directly impacting absorption efficiency. Unlike the more volatile acid form, the DGA salt is larger and heavier, which helps to reduce the tendency of the herbicide to turn into a gas and drift off-target.[7][8] From an absorption perspective, the DGA salt's properties are crucial:
-
Hygroscopicity: DGA salts tend to be more hygroscopic, meaning they attract water. This property helps to keep the spray droplet in a liquid state on the leaf surface for a longer period, preventing rapid crystallization of the active ingredient. A liquid state is essential for diffusion across the cuticle.
-
Solubility: The DGA formulation ensures high water solubility, which is necessary for the herbicide to move through the more hydrophilic portions of the leaf cuticle and into the aqueous environment of the plant's interior.
Once the Dicamba-DGA formulation is on the leaf surface, the dicamba molecule must traverse the waxy cuticle and underlying cell walls to reach the living symplasm (the interconnected cytoplasm of plant cells).
The Pathway of Entry
-
Cuticular Penetration: The primary barrier is the lipophilic (waxy) cuticle. While dicamba is a weak acid and somewhat polar, its movement across this barrier is a slow diffusion process. Surfactants and adjuvants included in the formulation are critical for reducing the surface tension of the spray droplet, increasing its contact area with the leaf, and helping to solubilize the cuticle waxes, thereby facilitating herbicide entry.[9]
-
Cell Wall and Plasma Membrane: After crossing the cuticle, dicamba must pass through the hydrophilic pectin and cellulose of the cell wall before reaching the plasma membrane of an epidermal or mesophyll cell. As a weak acid, dicamba's ability to cross the plasma membrane is heavily influenced by pH. In the slightly acidic environment of the apoplast (cell wall space), a fraction of the dicamba molecules will be in their non-ionized (lipophilic) form, which can more easily diffuse across the lipid bilayer of the plasma membrane.
Caption: Simplified workflow of Dicamba-DGA foliar absorption into the phloem.
Part 2: Translocation - The Systemic Journey
Once inside the symplasm, dicamba is recognized as a systemic herbicide because it can be transported throughout the plant.[5][6] This movement is essential for it to reach and kill critical growing points (meristems) in the roots and shoots, which are often far from the initial point of application.
The Phloem Highway: Source-to-Sink Movement
Dicamba is primarily translocated via the phloem, the plant's vascular tissue responsible for transporting sugars (photosynthates) from the leaves where they are produced (the "sources") to areas of active growth or storage (the "sinks").[9] These sinks include young leaves, shoot tips, roots, and developing seeds.[1]
The process relies on a clever biochemical trick known as the "acid trap" mechanism .
-
Phloem Loading: The pH of the phloem companion cells and sieve tubes is alkaline (around pH 8.0), while the surrounding apoplast is acidic (around pH 5.5). When the dicamba molecule, which is a weak acid (pKa ≈ 1.87), enters the high-pH environment of the phloem, it dissociates and becomes an anion (negatively charged).
-
Ion Trapping: This charged form is much less able to diffuse back across the plasma membrane into the apoplast. It becomes "trapped" within the phloem.
-
Bulk Flow: As sugars are actively loaded into the phloem at the source leaves, a pressure gradient is created that drives the bulk flow of water, sugars, and the "trapped" dicamba molecules towards the sink tissues.
This efficient translocation ensures that dicamba accumulates in the most metabolically active and vulnerable parts of the weed, leading to the characteristic symptoms of uncontrolled growth and eventual death.[3]
Caption: Workflow for quantifying Dicamba absorption and translocation using ¹⁴C.
Conclusion
The efficacy of Dicamba-DGA is a complex interplay between formulation chemistry, plant physiology, and environmental conditions. Successful weed control hinges on the ability of the dicamba molecule to first breach the leaf's protective cuticle and then enter the phloem transport system. The DGA salt formulation plays a key role by reducing volatility and aiding absorption. Once inside the plant, dicamba's systemic action is driven by the source-to-sink flow within the phloem, a process facilitated by the "acid trap" mechanism. By using rigorous methodologies such as radiolabeling studies, researchers can dissect these processes, quantify the impact of various factors, and ultimately contribute to the development of more effective and reliable weed management strategies.
References
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Dicamba Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]
-
Dicamba 101: Everything Farmers Need to Know About Dicamba. (2025, May 19). FBN. Retrieved from [Link]
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Dicamba basics. (2024, July 9). Bayer Crop Science Canada. Retrieved from [Link]
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Absorption and Translocation of Dicamba in Dicamba-Tolerant Wild Tomato. (2025, August 7). ResearchGate. Retrieved from [Link]
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Dicamba: Where it happened? How it happened? Why it happened? (n.d.). NDSU Agriculture. Retrieved from [Link]
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Dicamba | C8H6Cl2O3. (n.d.). PubChem - NIH. Retrieved from [Link]
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Explained: Dicamba and its formulations. (2016, November 21). Arkansas Cooperative Extension Service. Retrieved from [Link]
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Absorption and translocation of dicamba in dicamba-tolerant wild tomato. (n.d.). Canadian Science Publishing. Retrieved from [Link]
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Dicamba herbicide and it's effects. (n.d.). Nexles. Retrieved from [Link]
-
Dicamba Absorption and Translocation as Influenced by Formulation and Surfactant. (2017, June 12). Weed Science | Cambridge Core. Retrieved from [Link]
-
Decoding Dicamba. (2025, March 27). Auburn University College of Agriculture. Retrieved from [Link]
-
Phloem Loading Strategies in Three Plant Species That Transport Sugar Alcohols. (n.d.). PMC - NIH. Retrieved from [Link]
-
Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. (2022, April 22). MDPI. Retrieved from [Link]
-
Dicamba Emissions under Field Conditions as Affected by Surface Condition. (2020, September 11). ResearchGate. Retrieved from [Link]
-
Herbicide Absorption and Translocation in Plants using Radioisotopes. (2013, July 18). USDA ARS. Retrieved from [Link]
-
DISSERTATION HERBICIDE ABSORPTION AND TRANSLOCATION BY EURASIAN WATERMILFOIL AND HYDRILLA. (n.d.). Mountain Scholar. Retrieved from [Link]
-
Dicamba emissions under field conditions as affected by surface condition. (2020, September 17). Cambridge University Press. Retrieved from [Link]
-
Absorption of 2,4-D, Dicamba, and Glyphosate by Excised Honeyvine Milkweed (Cynanchum Laeve) Leaves. (2017, June 12). Weed Science | Cambridge University Press & Assessment. Retrieved from [Link]
-
Experimental methods to evaluate herbicides behavior in soil. (n.d.). Weed Control Journal. Retrieved from [Link]
-
Drifting Toward Disaster: How Dicamba Herbicides are Harming Cultivated and Wild Landscapes. (n.d.). National Wildlife Federation. Retrieved from [Link]
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Dicamba - General Information. (n.d.). Minnesota Department of Agriculture. Retrieved from [Link]
-
Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. (2017, August 7). SciELO. Retrieved from [Link]
-
Identification of environmental factors that influence the likelihood of off-target movement of dicamba. (n.d.). PubMed. Retrieved from [Link]
-
Phloem Loading. (2011, March 30). YouTube. Retrieved from [Link]
-
Herbicide Translocation and Metabolism. (n.d.). Cal Poly. Retrieved from [Link]
-
Structural and functional heterogeneity in phloem loading and transport. (n.d.). PMC - NIH. Retrieved from [Link]
-
Farmers vs. Environmentalists: The Dicamba Battle. (2025, August 11). American Council on Science and Health. Retrieved from [Link]
-
Symplasmic phloem loading and subcellular transport in storage roots are key factors for carbon allocation in cassava. (2024, October 1). PubMed. Retrieved from [Link]
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A Technical Guide to the Solubility of Dicamba-Diglycolamine Salt for Researchers and Formulation Scientists
Foreword
In the landscape of modern agriculture, the efficacy of a herbicide is intrinsically linked to its formulation. The physical and chemical properties of an active ingredient dictate its stability, delivery, and ultimately, its biological activity. Dicamba (3,6-dichloro-2-methoxybenzoic acid), a potent selective herbicide for broadleaf weed control, is a classic example. In its acid form, Dicamba's utility is hampered by limited water solubility and higher volatility, which can lead to off-target crop damage. To mitigate these issues, Dicamba is formulated as various salts. Among these, the diglycolamine (DGA) salt, or Dicamba-diglycolamine, has emerged as a critical formulation, offering reduced volatility. Understanding its solubility across a spectrum of solvents is paramount for developing stable, effective, and safe herbicide products.
This technical guide provides an in-depth exploration of the solubility of Dicamba-DGA. It is designed for researchers, chemists, and formulation scientists in the agrochemical and pharmaceutical industries. We will delve into the theoretical underpinnings of its solubility, present the available quantitative data, and, most importantly, provide a robust, standardized protocol for determining its solubility in any solvent of interest. This document is structured to be a practical and authoritative resource, grounding its claims in established scientific principles and regulatory standards.
Physicochemical Profile of Dicamba and its Diglycolamine Salt
A foundational understanding begins with the key players: the parent acid, Dicamba, and its resulting salt, Dicamba-DGA. The salt is formed by the reaction of Dicamba acid with 2-(2-aminoethoxy)ethanol.
| Property | Dicamba (Acid) | Dicamba-Diglycolamine Salt | Reference(s) |
| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid | 2-(2-aminoethoxy)ethanol;3,6-dichloro-2-methoxybenzoic acid | [1] |
| CAS Registry Number | 1918-00-9 | 104040-79-1 | [1][2] |
| Molecular Formula | C₈H₆Cl₂O₃ | C₁₂H₁₇Cl₂NO₅ | [1][3] |
| Molecular Weight | 221.04 g/mol | 326.17 g/mol | [1][3] |
| pKa | 1.87 - 1.97 | Not applicable (salt) | [3] |
| Appearance | White to brown crystalline solid | Not specified (typically in solution) | [3] |
The Molecular Basis of Solubility: A Theoretical Framework
The solubility of a compound is governed by the principle of "like dissolves like." This is determined by the balance of intermolecular forces between the solute and the solvent. The transformation of Dicamba acid into its DGA salt fundamentally alters these forces, dramatically enhancing its solubility, particularly in polar solvents.
The Role of Polarity and Hydrogen Bonding
-
Dicamba Acid: As a molecule with a carboxylic acid group and a benzene ring, Dicamba acid has both polar (the carboxyl and methoxy groups) and nonpolar (the dichlorinated benzene ring) regions. Its solubility in organic solvents is a function of this balance.
-
Dicamba-Diglycolamine Salt: The formation of the DGA salt introduces ionic character. The carboxyl group of Dicamba is deprotonated (COO⁻), and the amine group of diglycolamine is protonated (NH₂⁺). This ionic pair, along with the hydroxyl and ether functionalities of the DGA moiety, significantly increases the molecule's overall polarity and its capacity for strong hydrogen bonding.
This increased polarity is the primary reason for the enhanced water solubility of Dicamba salts. A patent for Dicamba-DGA explicitly notes its "excellent solubility in water and organic solvents," underscoring the success of this chemical modification.[4]
The Critical Influence of pH on Aqueous Solubility
For a weak acid like Dicamba, the pH of the aqueous medium is a dominant factor in determining solubility.
-
At Low pH (pH < pKa): The equilibrium shifts towards the protonated, un-ionized acid form of Dicamba. This form is significantly less water-soluble and more volatile.
-
At High pH (pH > pKa): The equilibrium favors the deprotonated, ionized (salt) form. This anionic form is highly polar and interacts favorably with water molecules, leading to high solubility.
This relationship is crucial for formulation stability. A decrease in the pH of a spray solution, potentially caused by tank-mixing with other acidic herbicides like glyphosate, can lead to the formation of the less soluble Dicamba acid, increasing the risk of both product precipitation and volatility.[5][6]
Caption: The pH-dependent equilibrium of Dicamba in aqueous solution.
Quantitative Solubility Data
Solubility of Dicamba (Acid Form)
The following table summarizes the solubility of Dicamba acid in various organic solvents, demonstrating its broad miscibility profile.
| Solvent | Solubility (g / 100 mL at 25 °C) | Solvent Type | Reference(s) |
| Methanol | 137 | Polar Protic | [3] |
| Acetone | 126 | Polar Aprotic | [3] |
| Dioxane | 118 | Polar Aprotic | [3] |
| Ethanol | 92.2 | Polar Protic | [3] |
| Cyclohexanone | 91.6 | Polar Aprotic | [3] |
| Diacetone Alcohol | 91 | Polar Protic | [3] |
| 1-Octanol | 68 | Polar Protic | [3] |
| Dichloromethane | 26 | Polar Aprotic | [3] |
| Xylene | 20.2 | Nonpolar Aromatic | [3] |
| Toluene | 13 | Nonpolar Aromatic | [3] |
| Heavy Aromatic Naphtha | 5.2 | Nonpolar | [3] |
| n-Hexane | 0.375 | Nonpolar Aliphatic | [3] |
Aqueous Solubility of Dicamba Salts
The primary purpose of creating Dicamba salts is to enhance water solubility for use in aqueous spray formulations.
| Compound | Water Solubility (mg/L) | Conditions | Reference(s) |
| Dicamba Acid | 4,500 | 25 °C | [2] |
| Dicamba Dimethylamine Salt | 720,000 | Not specified | [2] |
| Dicamba (at pH 7) | 250,000 | 20 °C | [7] |
The high solubility value at pH 7 (250,000 mg/L or 250 g/L) reflects the ionized state of Dicamba and is indicative of the high water solubility expected from the DGA salt.[7]
Standardized Protocol for Experimental Solubility Determination
Given the absence of comprehensive public data for Dicamba-DGA, an experimental determination is often necessary. The following protocol is a robust, self-validating system based on the internationally recognized OECD Guideline 105 (Flask Method) and CIPAC Method MT 157 , which are suitable for substances with solubility > 10 mg/L.[6][8][9]
Principle
A supersaturated solution of Dicamba-DGA in the selected solvent is agitated at a constant temperature for a sufficient duration to reach equilibrium. The concentration of Dicamba-DGA in the saturated supernatant is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for solubility determination via the flask method.
Materials and Equipment
-
Dicamba-DGA: Analytical standard of known purity.
-
Solvents: HPLC-grade or equivalent purity.
-
Glassware: Erlenmeyer flasks with stoppers, volumetric flasks, pipettes.
-
Equipment:
-
Thermostated orbital shaker bath or magnetic stirrer in a temperature-controlled chamber.
-
Analytical balance (± 0.1 mg).
-
Centrifuge capable of separating fine particles.
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material compatible with the solvent).
-
High-Performance Liquid Chromatograph (HPLC) with UV detector.
-
Step-by-Step Methodology
-
Preliminary Test (Optional but Recommended):
-
To estimate the approximate solubility, add about 100 mg of Dicamba-DGA to a vial.
-
Incrementally add the solvent (e.g., 0.5 mL, then 1 mL, 2 mL, 5 mL) with vigorous mixing after each addition until the solid is fully dissolved. This provides a rough order of magnitude for the main experiment.
-
-
Main Experiment - Equilibration:
-
Prepare at least three replicate flasks.
-
To each flask, add a measured volume of the solvent (e.g., 25 mL).
-
Add an excess amount of Dicamba-DGA to each flask. "Excess" means adding substantially more solute than is expected to dissolve based on the preliminary test, ensuring a solid phase remains at equilibrium.
-
Seal the flasks and place them in the thermostated shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Begin agitation at a rate sufficient to keep the solid suspended but avoiding excessive turbulence or foaming.
-
-
Sampling and Analysis (Self-Validation):
-
First Time Point (e.g., 24 hours):
-
Stop agitation and allow the solids to settle for a short period.
-
Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully draw the clear supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining microparticles. This step is critical to avoid artificially high results.
-
Accurately dilute the filtered supernatant with the appropriate mobile phase for HPLC analysis. The dilution factor should be chosen to bring the concentration within the calibrated range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration (C1).
-
-
Second Time Point (e.g., 28 hours):
-
Return the flasks to the shaker and continue agitation.
-
After an additional period (e.g., 4 hours), repeat the sampling, centrifugation, filtration, and analysis process to obtain a second concentration (C2).
-
-
-
Confirmation of Equilibrium:
-
Equilibrium is considered reached if the mean concentration from the first time point (C1) and the second time point (C2) are in close agreement (e.g., within ± 5%).
-
If the values differ significantly, continue the agitation and sample at a third time point (e.g., 32 hours) until consecutive measurements are stable.
-
-
Quantification via HPLC:
-
Method: A reverse-phase HPLC method is standard for Dicamba analysis.[10]
-
Column: C18 column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 5 mM ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detector set to an appropriate wavelength for Dicamba (e.g., ~280 nm).
-
Quantification: Prepare a calibration curve using at least five concentrations of the Dicamba-DGA analytical standard. The concentration of the experimental samples is calculated from this curve, accounting for the dilution factor.
-
-
Calculation and Reporting
-
The final solubility is reported as the mean of the concentrations from the final two equilibrium time points.
-
Results should be expressed in mass per volume (e.g., g/L or mg/mL) or mass per mass (e.g., g/100g solvent) at the specified temperature.
Conclusion
The diglycolamine salt of Dicamba represents a significant advancement in herbicide formulation, primarily by increasing aqueous solubility and reducing volatility. While comprehensive quantitative data on its solubility in a wide array of organic solvents remains limited in the public domain, its chemical structure—an ionic salt with ample hydrogen bonding capability—indicates a high affinity for polar solvents. For formulation scientists and researchers, the key takeaway is the imperative of experimental verification. The standardized protocol provided in this guide, rooted in OECD and CIPAC methodologies, offers a reliable and scientifically sound pathway to determine the solubility of Dicamba-DGA in any solvent system. This empirical data is indispensable for optimizing formulation stability, ensuring product quality, and advancing the development of safer and more effective agrochemical solutions.
References
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PubChem. (n.d.). Dicamba. National Center for Biotechnology Information. Retrieved from [Link]
-
Incorvia Mattina, M. J., & MacEachern, C. N. (2022). Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Dicamba-diglycoamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical characteristics of dicamba (not including its salts). Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2016). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA. Retrieved from [Link]
-
PubChem. (n.d.). Dicamba-sodium. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2020). Memorandum Supporting Decision to Approve Registration for the Uses of Dicamba on Dicamba Tolerant Cotton and Soybean. Retrieved from [Link]
-
Collaborative International Pesticides Analytical Council. (n.d.). MT 181 - Solubility in organic solvents. Retrieved from [Link]
-
Collaborative International Pesticides Analytical Council. (n.d.). MT 157 - Water solubility. Retrieved from [Link]
-
Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Dicamba (Ref: SAN 837H). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011). Environmental Fate and Ecological Risk Assessment for the Proposed Section 3 Registration of Dicamba on Dicamba-Tolerant Soybean. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
European Patent Office. (1986). EP 0183384 A1 - Low-volatile salt of dicamba. Retrieved from [Link]
-
Semantic Scholar. (2022). Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. Retrieved from [Link]
-
Scribd. (n.d.). MT 181 Solubility in Organic Solvents. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]
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mode of action of Dicamba-diglycoamine as a synthetic auxin
An In-Depth Technical Guide to the Mode of Action of Dicamba-Diglycolamine as a Synthetic Auxin
Authored by: Gemini, Senior Application Scientist
Abstract
Dicamba, a benzoic acid herbicide, has been a critical tool for broadleaf weed management for over five decades.[1] Its efficacy stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible species.[2][3][4] The diglycolamine (DGA) salt formulation of dicamba represents a significant advancement, engineered to optimize performance while addressing practical application challenges. This guide provides a detailed technical examination of the molecular mode of action of Dicamba-DGA, intended for researchers and professionals in plant science and herbicide development. We will dissect the perception of the dicamba molecule by its specific nuclear receptors, the subsequent signaling cascade that usurps the plant's natural growth regulation, the metabolic pathways that determine selectivity, and the state-of-the-art methodologies employed to investigate these processes.
Introduction: Synthetic Auxins and the Role of Dicamba-Diglycolamine
Natural auxins are phytohormones that orchestrate a vast array of developmental processes, including cell elongation, division, and differentiation.[5] Synthetic auxins, such as dicamba, are exogenous molecules that exploit this endogenous regulatory system.[6] When applied at concentrations significantly higher than physiological hormone levels, they overwhelm the plant's homeostatic controls, leading to catastrophic developmental disruption and death in sensitive plants.[3][5]
Dicamba is classified as a selective, systemic herbicide, readily absorbed by roots and foliage and translocated throughout the plant.[2][4][7] It is particularly effective against annual and perennial broadleaf weeds.[2] Various salt formulations of dicamba have been developed over the years to improve its physical and chemical properties. The diglycolamine (DGA) salt, introduced in the mid-1990s, was a key innovation.[7] Formulations like DGA are designed to be heavier and less prone to evaporation (volatility) compared to the original dicamba acid, reducing the risk of off-target movement that can damage non-resistant crops.[1]
The Molecular Mechanism: From Receptor to Response
The herbicidal activity of dicamba is initiated by its recognition within the plant cell nucleus. This process hijacks the core auxin signaling pathway, turning a system of controlled growth into a mechanism of self-destruction.
Perception: Binding to the TIR1/AFB Receptor Complex
The primary receptors for auxin are a family of F-box proteins, most notably Transport Inhibitor Response 1 (TIR1) and its Auxin Signaling F-Box (AFB) homologs.[8] These proteins are substrate-recognition components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB.
Crucially, research using the model plant Arabidopsis thaliana has demonstrated that not all TIR1/AFB receptors perceive dicamba equally. Genetic studies have shown that mutants lacking functional TIR1 (tir1-1) and AFB5 (afb5) proteins exhibit significant resistance to dicamba.[9][10] Furthermore, a double mutant (tir1-1/afb5) displays an additive resistance, strongly indicating that TIR1 and AFB5 are the primary receptors that mediate dicamba's activity .[9][10][11] In vitro binding assays have confirmed that both TIR1 and AFB5 can directly bind to the dicamba molecule.[10] This receptor specificity is a key differentiator from other synthetic auxins like 2,4-D, to which the afb5 mutant is not resistant.[9]
The Signaling Cascade: Degradation of Aux/IAA Repressors
The binding of dicamba to the TIR1/AFB5 pocket within the SCF complex acts as a "molecular glue." It stabilizes the interaction between the SCF complex and a family of transcriptional repressor proteins known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins.[12]
-
In the absence of auxin (or dicamba): Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that control the expression of auxin-responsive genes. This keeps the growth-related genes switched off.
-
In the presence of dicamba: Dicamba binds to TIR1/AFB5, promoting the recruitment of an Aux/IAA repressor to the SCFTIR1/AFB5 complex.
-
Ubiquitination and Degradation: The SCF complex tags the captured Aux/IAA protein with ubiquitin molecules. This "tag" marks the repressor for destruction by the cell's waste disposal machinery, the 26S proteasome.[12]
-
ARF Activation: With the Aux/IAA repressors eliminated, the ARF transcription factors are liberated. They can then bind to the promoters of auxin-responsive genes, initiating a massive, unregulated wave of transcription.
This process is depicted in the signaling pathway diagram below.
Caption: The molecular signaling cascade initiated by Dicamba.
Downstream Physiological Disruption
The massive activation of auxin-responsive genes leads to a cascade of physiological chaos. This includes:
-
Uncontrolled Cell Division and Elongation: Leading to epinastic growth (twisting and curling of stems and leaves), tissue swelling, and callus formation.[7]
-
Disruption of Nucleic Acid and Protein Synthesis: Overloading the plant's metabolic machinery.[7][13]
-
Stimulation of Ethylene Production: High auxin levels are known to trigger the synthesis of ethylene, a senescence-promoting hormone, which accelerates tissue decay.[13]
-
Inhibition of Photosynthesis and Transpiration: The plant's ability to produce energy and manage water is compromised, leading to starvation and death.[7]
Basis of Selectivity and Metabolism
The utility of dicamba as a herbicide depends on its ability to control broadleaf weeds without significantly harming grass crops like corn and wheat. This selectivity is primarily based on differences in metabolism.
Susceptible broadleaf plants cannot efficiently detoxify dicamba. In contrast, tolerant grass species and dicamba-resistant genetically modified crops possess enzymes that rapidly metabolize the herbicide into inactive forms. The primary metabolic pathway is hydroxylation followed by demethylation, catalyzed by a dicamba monooxygenase enzyme.[2] This converts dicamba into 3,6-dichlorosalicylic acid (DCSA), a much less phytotoxic compound.[2][14]
| Compound | Herbicidal Activity | Role in Metabolism |
| Dicamba | High | Parent active ingredient |
| 5-OH Dicamba | Reduced | Intermediate metabolite |
| 3,6-DCSA | Very Low / Inactive | Major degradation product |
Table 1: Key compounds in the metabolic degradation of Dicamba.
Methodologies for Studying Dicamba's Mode of Action
Investigating the complex interactions of synthetic auxins requires a multi-faceted experimental approach. The protocols described here represent self-validating systems that allow for the robust analysis of dicamba's effects from the molecular to the whole-plant level.
Experimental Protocol: Root Growth Inhibition Assay in Arabidopsis
This assay is a cornerstone for assessing auxin sensitivity and validating the role of specific receptor genes. The causality is direct: if a gene (e.g., TIR1 or AFB5) is required for dicamba perception, a plant with a non-functional version of that gene will show less root growth inhibition (i.e., resistance) in the presence of dicamba compared to a wild-type plant.
Step-by-Step Methodology:
-
Seed Sterilization: Surface sterilize seeds of wild-type, tir1-1, afb5, and tir1-1/afb5 double mutant Arabidopsis using 70% ethanol followed by a bleach solution and rinse with sterile water.
-
Plating: Aseptically place seeds on square petri plates containing Murashige and Skoog (MS) growth medium supplemented with a range of dicamba concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM).
-
Stratification: Store plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Growth: Transfer plates to a growth chamber with a controlled photoperiod (e.g., 16h light / 8h dark) and orient them vertically to allow roots to grow along the surface of the medium.
-
Data Acquisition: After a set growth period (e.g., 7-10 days), scan the plates at high resolution.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the primary root length of at least 20 seedlings per genotype per condition.
-
Analysis: Calculate the average root length and standard error. Plot the root length as a percentage of the control (0 µM dicamba) for each genotype. Statistically significant differences in inhibition between mutant and wild-type plants confirm the role of the mutated gene in the dicamba response.
Experimental Protocol: Analysis of Auxin-Inducible Gene Expression
This protocol quantifies the molecular response to dicamba by measuring the upregulation of known auxin-responsive genes. The choice to use quantitative real-time PCR (qRT-PCR) provides high sensitivity and specificity for target genes identified from whole-genome analyses.[9]
Caption: A typical workflow for analyzing gene expression changes.
Step-by-Step Methodology:
-
Treatment: Grow seedlings in liquid culture or on plates. Apply a solution containing a defined concentration of dicamba (e.g., 10 µM) or a mock control solution.
-
Harvest: At specific time points (e.g., 0, 1, 3, 10 hours), harvest whole seedlings, blot dry, and immediately flash-freeze in liquid nitrogen to preserve RNA integrity.[9]
-
RNA Extraction: Isolate total RNA from the frozen tissue using a validated method such as a TRIzol-based protocol or a commercial plant RNA purification kit.
-
Quality & Quantity Check: Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Verify RNA integrity via gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform quantitative PCR using SYBR Green or a probe-based assay. Include primers for target auxin-responsive genes (e.g., GH3.3, SAUR family members) and a stably expressed reference gene (e.g., ACTIN2) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in dicamba-treated samples compared to controls using the ΔΔCt method.
Protocol Outline: Quantification of Dicamba and its Metabolites via LC-MS/MS
Analyzing the metabolic fate of dicamba is crucial for understanding tolerance and resistance mechanisms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this due to its high sensitivity and specificity.[14]
Methodological Principles:
-
Sample Preparation: Homogenize plant tissue samples in a frozen state.
-
Extraction: Extract dicamba and its metabolites (5-OH dicamba, DCSA) using an appropriate solvent, often an acidified methanol or acetonitrile solution.[15]
-
Internal Standard: Spike the sample with a known quantity of a stable isotope-labeled version of dicamba (e.g., ¹³C₆-dicamba) at the beginning of the extraction. This internal standard is essential for accurate quantification, as it co-purifies with the analyte and corrects for any sample loss during the procedure.[16]
-
Purification: Clean up the extract to remove interfering compounds using solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Separate the compounds using liquid chromatography and detect and quantify them using a tandem mass spectrometer set to monitor specific parent-to-daughter ion transitions for both the native compounds and the internal standard.
-
Quantification: Determine the concentration of dicamba and its metabolites by comparing the ratio of the native analyte peak area to the internal standard peak area against a standard curve.[16]
Conclusion
The mode of action of dicamba-diglycolamine is a highly specific and potent example of synthetic chemistry co-opting a fundamental biological process. Its herbicidal effect is not a result of general toxicity but a targeted overwhelming of the auxin signaling pathway, mediated primarily through the TIR1 and AFB5 receptors. This leads to the degradation of Aux/IAA repressors and a subsequent uncontrolled activation of growth-related genes, causing fatal physiological disruption in susceptible plants. Understanding this detailed molecular pathway—from specific receptor interactions to metabolic detoxification routes—is paramount for developing more effective herbicide strategies, engineering resistant crops, and managing the evolution of weed resistance. The experimental protocols outlined herein provide a robust framework for researchers to continue unraveling the complexities of synthetic auxin action.
References
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National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]
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Bayer Crop Science Canada. (2024, July 9). Dicamba basics. Retrieved from [Link]
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Wikipedia. (n.d.). Dicamba. Retrieved from [Link]
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Todd, J. C., et al. (n.d.). The differential binding and biological efficacy of auxin herbicides. PMC - NIH. Retrieved from [Link]
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Shergill, L. S., et al. (2021, November 24). Conversations about the Future of Dicamba: The Science Behind Off-Target Movement. Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]
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Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
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Li, N., et al. (2023, June 28). Editorial: Methods in phytohormone detection and quantification: 2022. PMC - NIH. Retrieved from [Link]
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UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms. Retrieved from [Link]
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PubChem - NIH. (n.d.). Dicamba. Retrieved from [Link]
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NCBI. (n.d.). Functional analysis of an auxin-inducible DNA-binding protein gene. PubMed. Retrieved from [Link]
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BASF. (n.d.). Understanding Soybean Response to Dicamba. Retrieved from [Link]
-
Wang, T., et al. (2022, July 12). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. Retrieved from [Link]
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Ljung, K. (n.d.). G. HORMONE ANALYSIS G1. Methods of Plant Hormone Analysis. ResearchGate. Retrieved from [Link]
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Gansner, E. R., et al. (2015, January 5). Drawing graphs with dot. Graphviz. Retrieved from [Link]
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Nguyen, T., & Qian, Y. (n.d.). Residue Analysis of Dicamba and its Metabolites in Vegetation and Soil. Retrieved from [Link]
-
Gleason, C., et al. (2011, March 8). Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba. NIH. Retrieved from [Link]
-
Simon, S., & Petrášek, J. (n.d.). Auxin: simply complicated. Journal of Experimental Botany - Oxford Academic. Retrieved from [Link]
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Bio-protocol. (n.d.). Methodology to Create Auxin-Inducible Degron Tagging System to Control Expression of a Target Protein in Mammalian Cell Lines. Retrieved from [Link]
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Advanced. (n.d.). Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. Retrieved from [Link]
-
Wróbel, J., & Nowak, K. (n.d.). An estimation of the effects of synthetic auxin and cytokinin and the time of their application on some morphological and physiological characteristics of Medicago x varia T. Martyn. PMC - NIH. Retrieved from [Link]
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da Silva, A. F., et al. (n.d.). Dicamba Impacts on Aquatic Bioindicators and Non-Target Plants. MDPI. Retrieved from [Link]
-
Bohnenblust, E. W., et al. (n.d.). Direct and indirect effects of the synthetic-auxin herbicide dicamba on two lepidopteran species. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). The mutant SoIAA2 Δ9 binds to the receptors TIR1 and AFB5 with poorer.... Retrieved from [Link]
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Johnson, D. E. (2013, October 28). Let's Draw a Graph: An Introduction with Graphviz. UC Berkeley EECS. Retrieved from [Link]
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eLife. (2022, April 1). An auxin-inducible, GAL4-compatible, gene expression system for Drosophila. Retrieved from [Link]
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ResearchGate. (n.d.). GO analysis of auxin-inducible genes. Bubble plot shows GO enrichment.... Retrieved from [Link]
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Gleason, C., et al. (2011, March 8). Mutant analysis in Arabidopsis provides insight into the molecular mode of action of the auxinic herbicide dicamba. PubMed. Retrieved from [Link]
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ResearchGate. (2024, July 25). (PDF) Current Status of Auxin‐Mimic Herbicides. Retrieved from [Link]
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Nanion Technologies. (2024, February 28). Revolutionizing plant propagation with synthetic auxin. Retrieved from [Link]
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Arkansas Cooperative Extension Service. (2016, November 21). Explained: Dicamba and its formulations. Retrieved from [Link]
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Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
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Obeid, A., et al. (n.d.). Dicamba off‐target movement from applications on soybeans at two growth stages. Retrieved from [Link]
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Genfarm. (n.d.). dicamba 500 selective herbicide. Retrieved from [Link]
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Waadt, R., et al. (n.d.). Abscisic acid and other plant hormones: Methods to visualize distribution and signaling. PMC - NIH. Retrieved from [Link]
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Frontiers. (2022, November 28). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Retrieved from [Link]
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Methodological & Application
Application Note: High-Throughput and Sensitive Detection of Dicamba-Diglycolamine
Abstract
This comprehensive guide provides detailed analytical methods and robust protocols for the qualitative and quantitative analysis of Dicamba-diglycolamine (DGA). As a widely used herbicide, the accurate detection of Dicamba in various environmental and agricultural matrices is critical for regulatory compliance, environmental monitoring, and toxicological studies.[1][2] This document outlines several field-proven methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each section is designed to provide researchers, scientists, and drug development professionals with the necessary expertise to implement these methods effectively. We delve into the causality behind experimental choices, from sample preparation to data analysis, ensuring that each protocol is a self-validating system.
Introduction: The Analytical Challenge of Dicamba-Diglycolamine
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide used to control broadleaf weeds in agriculture and non-crop settings.[3][4] It is often formulated as a salt to improve its solubility and handling properties. The diglycolamine (DGA) salt of dicamba is one such formulation, designed to reduce volatility.[3][5][6] Analytically, the challenge lies in the fact that in aqueous solutions and during the extraction process, the DGA salt readily dissociates, leaving the dicamba acid as the primary analyte of interest.[7] Therefore, the analytical methods described herein focus on the detection of the dicamba acid, which is the environmentally relevant and toxicologically significant component.
The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide will explore the nuances of each technique to aid in selecting the most appropriate method for your research needs.
High-Performance Liquid Chromatography (HPLC) for Dicamba Analysis
HPLC is a robust and widely accessible technique for the quantification of dicamba. It is particularly useful for analyzing samples with relatively high concentrations of the herbicide. The principle of this method relies on the separation of dicamba from other matrix components on a stationary phase, followed by detection using a UV detector.
Scientific Rationale
A reverse-phase C18 column is commonly employed for dicamba analysis.[8] The separation is achieved based on the partitioning of the analyte between the nonpolar stationary phase and a more polar mobile phase. An acidified mobile phase, typically with phosphate buffer or formic acid, is used to suppress the ionization of the carboxylic acid group of dicamba, leading to better retention and peak shape.[8][9]
Experimental Workflow: HPLC Analysis
Caption: HPLC workflow for Dicamba analysis.
Detailed Protocol: HPLC-UV for Dicamba in Water
-
Standard Preparation:
-
Prepare a 100 µg/mL stock solution of analytical grade dicamba in methanol.[10]
-
Perform serial dilutions in the mobile phase to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Preparation (Water):
-
For samples with expected high concentrations, a direct injection after filtration (0.45 µm filter) may be sufficient.
-
For trace-level analysis, a solid-phase extraction (SPE) step is recommended for sample cleanup and concentration.[11]
-
Condition an aminopropyl (NH2) SPE cartridge.[11]
-
Load the water sample (e.g., 100 mL).
-
Wash the cartridge to remove interferences.
-
Elute dicamba with an appropriate solvent.
-
Evaporate the eluent and reconstitute in the mobile phase.
-
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the dicamba concentration in the samples by interpolating their peak areas from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices like soil and plant tissues, LC-MS/MS is the method of choice. This technique eliminates the need for the derivatization step often required for GC-MS analysis, making it a more rugged and time-efficient approach.[1][9][12]
Scientific Rationale
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. Electrospray ionization (ESI) in negative mode is highly effective for ionizing the acidic dicamba molecule.[1][9] The use of Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[9] The inclusion of a stable isotope-labeled internal standard, such as d3-Dicamba, is crucial for accurate quantification as it compensates for matrix effects and variations in instrument response.[1][9][13]
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS workflow for Dicamba analysis.
Detailed Protocol: LC-MS/MS for Dicamba in Soil
-
Standard Preparation:
-
Prepare a 100 µg/mL stock solution of dicamba and a separate stock solution of d3-Dicamba in methanol.[10]
-
Create working calibration standards containing a constant concentration of the internal standard and varying concentrations of dicamba.
-
-
Sample Preparation (Soil):
-
Weigh 5 g of the soil sample into a centrifuge tube.[1]
-
Spike the sample with a known amount of d3-Dicamba internal standard.[1]
-
Add an extraction solvent (e.g., acetonitrile with 1% formic acid).[1][10]
-
Homogenize and shake for 15 minutes.[1]
-
Centrifuge at 4000 rpm.[1]
-
Take an aliquot of the supernatant and dilute it with the aqueous mobile phase.[1]
-
Filter the diluted extract (0.22 µm) into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC Column: A column suitable for polar compounds, such as a Phenomenex Kinetex F5.[1][9]
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.[9]
-
Ionization: ESI in negative mode.[9]
-
MS Detection: MRM mode. Monitor at least two transitions for both dicamba and its internal standard for confirmation and quantification.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the dicamba peak area to the internal standard peak area against the dicamba concentration.
-
Calculate the concentration of dicamba in the samples using the response ratio.
-
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Sensitivity | ppb to ppm | ppt to ppb |
| Selectivity | Moderate | High |
| LOQ (Water) | ~1 ppb (with SPE)[11] | ~0.1 ng/mL[13] |
| LOQ (Soil) | ~10 ppb[11] | ng/g levels[9][14] |
| Derivatization | Not required | Not required |
| Confirmation | Retention time | Retention time & MRM transitions |
Gas Chromatography-Mass Spectrometry (GC-MS)
Historically, GC-MS has been a common method for the analysis of acidic herbicides like dicamba, as outlined in EPA Method 8151.[1][2][12] This method requires a derivatization step to convert the polar, non-volatile dicamba acid into a more volatile and thermally stable ester, making it suitable for GC analysis.
Scientific Rationale
The carboxylic acid group of dicamba makes it unsuitable for direct GC analysis. Derivatization with agents like diazomethane or pentafluorobenzyl bromide (PFBBr) converts the acid to its methyl or PFB ester, respectively.[1] These derivatives are more volatile and exhibit good chromatographic behavior. The mass spectrometer is then used for detection and confirmation based on the characteristic mass spectrum of the derivatized dicamba.
Detailed Protocol: GC-MS with Derivatization
-
Sample Preparation and Extraction:
-
Follow a similar extraction procedure as for HPLC or LC-MS/MS to isolate dicamba from the sample matrix.
-
-
Derivatization (Methylation):
-
After extraction and cleanup, evaporate the solvent.
-
Add a methylating agent (e.g., diazomethane or a safer alternative like trimethylsilyldiazomethane with a protic solvent).
-
Allow the reaction to proceed to completion.
-
Quench any excess derivatizing agent.
-
Reconstitute the sample in a suitable solvent for GC injection (e.g., hexane).
-
-
GC-MS Conditions:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Temperature Program: An optimized temperature ramp to separate the derivatized dicamba from other matrix components.
-
Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI).[15]
-
MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a rapid, high-throughput, and cost-effective screening method for dicamba.[16] This immunoassay is based on the specific recognition of dicamba by antibodies. It is particularly useful for screening a large number of samples, with positive results often confirmed by a chromatographic method.
Scientific Rationale
A competitive ELISA format is typically used for small molecules like dicamba.[17] In this assay, a known amount of dicamba-conjugate is coated onto a microplate. The sample (containing unknown amounts of dicamba) is mixed with a limited amount of anti-dicamba antibody and added to the plate. The free dicamba in the sample competes with the coated dicamba-conjugate for binding to the antibodies. A secondary antibody linked to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added that produces a colorimetric signal. The signal intensity is inversely proportional to the concentration of dicamba in the sample.
Detailed Protocol: Competitive ELISA for Dicamba in Water
-
Sample Preparation:
-
ELISA Procedure (General Steps):
-
Add standards, controls, and samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated dicamba.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for color development.
-
Stop the reaction and read the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their concentration.
-
Determine the dicamba concentration in the samples from the standard curve. The ABRAXIS® Dicamba ELISA kit, for instance, has a test range of 0.05 – 5.0 ppb.[16]
-
Conclusion and Method Selection
The choice of analytical method for Dicamba-diglycolamine detection is dictated by the specific requirements of the study.
-
HPLC-UV is a reliable workhorse for routine analysis where high sensitivity is not paramount.
-
LC-MS/MS is the gold standard for trace-level quantification in complex matrices, offering unparalleled sensitivity and selectivity without the need for derivatization.[9][12]
-
GC-MS remains a viable, albeit more laborious, option, particularly in laboratories with established expertise in derivatization techniques.
-
ELISA provides a rapid and cost-effective solution for high-throughput screening of a large number of samples.
By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate method for the accurate and reliable detection of dicamba, ensuring data integrity and contributing to environmental and consumer safety.
References
-
Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. (n.d.). SCIEX. Retrieved from [Link]
-
Fogarty, E. S., et al. (1994). Determination of Dicamba by Reverse-Phase HPLC. Journal of Liquid Chromatography, 17(12), 2667-2675. Retrieved from [Link]
-
Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. (2020). Chromatography Today. Retrieved from [Link]
-
Analysis of Dicamba and 2,4-D by the Triple Quad LCMS-8060. (n.d.). Shimadzu. Retrieved from [Link]
-
Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. (2020). MDPI. Retrieved from [Link]
-
SOLID-PHASE EXTRACTION OF DICAMBA AND PICLORAM FROM WAER AND SOIL SAMPLES FOR HPLC. (1991). Journal of Environmental Science and Health, Part B, 26(1), 41-55. Retrieved from [Link]
-
Dicamba Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]
-
Dicamba and Acidic Herbicides by LC-MS/MS. (n.d.). Phenomenex. Retrieved from [Link]
-
The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. (n.d.). International Labmate. Retrieved from [Link]
-
Residue Analysis of Dicamba and its Metabolites in Vegetation and Soil. (2017). U.S. Environmental Protection Agency. Retrieved from [Link]
-
ECM - Dicamba in Water - MRID 51052503. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Development of an enzyme-linked immunosorbent assay for the detection of dicamba. (2002). Journal of Agricultural and Food Chemistry, 50(16), 4527-4534. Retrieved from [Link]
-
Dicamba-diglycoamine. (n.d.). PubChem. Retrieved from [Link]
-
ABRAXIS® Dicamba ELISA Test Kit. (n.d.). Gold Standard Diagnostics. Retrieved from [Link]
-
Dicamba. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Development of an Enzyme-Linked Immunosorbent Assay for the Detection of Dicamba. (2002). ACS Publications. Retrieved from [Link]
-
Dicamba - General Information. (n.d.). Minnesota Department of Agriculture. Retrieved from [Link]
-
ABRAXIS® DICAMBA ELISA TEST KIT VALIDATION. (n.d.). Gold Standard Diagnostics. Retrieved from [Link]
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The Use of Dicamba-Diglycolamine in Plant Tissue Culture: A Senior Application Scientist's Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This comprehensive guide provides an in-depth exploration of Dicamba-diglycolamine (DGA) as a potent synthetic auxin for plant tissue culture applications. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the use of Dicamba-DGA, offering detailed methodologies for callus induction and somatic embryogenesis, particularly in recalcitrant species. Designed for researchers, scientists, and professionals in drug development and plant biotechnology, this guide synthesizes technical data with practical, field-proven insights to empower users to leverage the unique properties of this powerful plant growth regulator.
Introduction: The Role of Synthetic Auxins and the Unique Position of Dicamba-Diglycolamine
Plant tissue culture, the aseptic cultivation of plant cells, tissues, or organs, is a cornerstone of modern plant biotechnology and drug development.[1] The success of these in vitro techniques hinges on the precise manipulation of plant developmental pathways through the application of plant growth regulators. Among these, auxins are paramount for inducing cell division and differentiation, leading to the formation of callus—an undifferentiated mass of cells—and the initiation of somatic embryogenesis, the process by which somatic cells develop into embryos.
While natural auxins like indole-3-acetic acid (IAA) are essential for endogenous plant development, their instability in vitro often necessitates the use of synthetic auxins. For decades, 2,4-dichlorophenoxyacetic acid (2,4-D) has been the workhorse for these applications.[2] However, its efficacy can be genotype-dependent, and certain species, particularly monocots, exhibit recalcitrance to its effects.
This is where Dicamba (3,6-dichloro-2-methoxybenzoic acid) offers a significant advantage. As a synthetic auxin, Dicamba mimics the effects of natural auxins, but often with greater stability and efficacy at lower concentrations.[3] It is particularly noted for its superiority in inducing high-quality, embryogenic callus in various cereal and grass species. The diglycolamine (DGA) salt of Dicamba represents a more recent formulation, introduced in the mid-1990s, offering reduced volatility compared to earlier formulations like the dimethylamine (DMA) salt.[4] This characteristic, while primarily aimed at agricultural applications to minimize off-target drift, also contributes to greater stability and predictability in the controlled environment of a laboratory setting.
Mechanism of Action: How Dicamba-DGA Hijacks the Plant's Developmental Machinery
Dicamba, like other synthetic auxins, exerts its effects by co-opting the plant's natural auxin signaling pathway.[3][4] At the molecular level, auxins bind to receptor proteins, most notably the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then bind to auxin-responsive elements in the promoters of target genes, initiating a cascade of gene expression that drives cell division, elongation, and differentiation.[5]
At the high concentrations typically used in tissue culture for callus induction, this process is essentially sent into overdrive, leading to uncontrolled and disorganized cell proliferation, which manifests as callus.[6] The key to successful tissue culture is to harness this proliferative capacity and then guide it towards organized development, such as somatic embryogenesis, by adjusting the hormonal milieu.
Figure 1: Simplified diagram of the auxin signaling pathway activated by Dicamba-DGA.
Key Applications and Comparative Advantages
The primary applications of Dicamba-DGA in plant tissue culture are:
-
Somatic Embryogenesis: The induction of embryos from somatic tissues is a powerful tool for clonal propagation and genetic transformation. Dicamba has been shown to be highly effective in inducing embryogenic callus, often superior to 2,4-D in terms of both the quality and frequency of callus formation, especially in tropical maize genotypes.[7]
-
Callus Induction: For applications such as the production of secondary metabolites or as a starting material for suspension cultures, robust callus growth is essential. Dicamba promotes vigorous callus proliferation from a wide range of explants.
-
Overcoming Recalcitrance: Many elite crop varieties, particularly monocots like maize, wheat, and rice, are notoriously difficult to manipulate in vitro. Dicamba has demonstrated a genotype-independent effect in some cases, successfully inducing embryogenic callus in genotypes that are recalcitrant to other auxins.[7]
| Feature | Dicamba-DGA | 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| Chemical Class | Benzoic Acid Herbicide | Phenoxyalkanoic Acid |
| Potency | Often effective at lower concentrations. | Generally requires higher concentrations. |
| Monocot Efficacy | Highly effective, often superior for embryogenic callus induction in cereals.[7] | Efficacy is often genotype-dependent and can be lower in some monocots.[2] |
| Callus Quality | Tends to produce friable, embryogenic Type II callus in cereals.[7] | Can produce a mix of embryogenic and non-embryogenic callus. |
| Stability | Generally stable in tissue culture media. The DGA salt has lower volatility.[4][8] | Stable, but can sometimes lead to higher frequencies of somaclonal variation with prolonged use.[2] |
| Residual Effect | Has a longer residual effect in soil, which may translate to greater stability in long-term cultures.[4] | Shorter residual effect compared to Dicamba.[4] |
Table 1: Comparison of Dicamba-DGA and 2,4-D in a Plant Tissue Culture Context.
Protocols and Methodologies
Preparation of Dicamba-DGA Stock Solution (1 mg/mL)
Rationale: A concentrated, sterile stock solution is prepared to allow for the easy and accurate addition of micro-quantities of the growth regulator to the culture medium. Using a solvent like ethanol or a mild base helps to dissolve the powdered Dicamba, which may have limited solubility in water.[9][10][11] Filter sterilization is crucial to prevent contamination of the aseptic culture medium.
Materials:
-
Dicamba (3,6-dichloro-o-anisic acid) powder
-
Ethanol or 1N NaOH
-
Sterile, purified water (e.g., Milli-Q® or equivalent)
-
Sterile volumetric flask (e.g., 100 mL)
-
Sterile magnetic stirrer and stir bar
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile storage bottles (e.g., 50 mL Falcon tubes or glass vials)
Procedure:
-
Accurately weigh 100 mg of Dicamba powder and place it in a sterile 100 mL volumetric flask.
-
Add a small volume (2-5 mL) of ethanol or 1N NaOH to the flask to dissolve the powder.[10][11] Gently swirl until the powder is completely dissolved.
-
Once dissolved, slowly add sterile, purified water while stirring to bring the final volume to 100 mL.[10][11] It is important to add the water slowly to prevent the Dicamba from precipitating out of the solution.
-
Aseptically filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage bottle.
-
Label the bottle clearly with "Dicamba-DGA Stock (1 mg/mL)" and the date of preparation.
-
Store the stock solution at 2-8°C in the dark. It is typically stable for several months.
Protocol for Somatic Embryogenesis and Callus Induction in Maize (Zea mays)
Rationale: This protocol is adapted from studies demonstrating the efficacy of Dicamba in inducing embryogenic callus from immature zygotic embryos of maize.[7] Immature embryos are an excellent explant source as they contain actively dividing cells with high morphogenic potential. The optimal concentration of Dicamba is a critical factor, with studies showing that around 3 mg/L is effective for many tropical maize genotypes.[7]
Materials:
-
Immature maize ears (harvested approximately 12 days after pollination)
-
Laminar flow hood
-
70% (v/v) ethanol
-
20% (v/v) commercial bleach solution with a few drops of Tween® 20
-
Sterile, purified water
-
Sterile scalpels, forceps, and Petri dishes
-
Callus Induction Medium (CIM)
-
MS basal salts and vitamins
-
30 g/L sucrose
-
Dicamba (added from stock solution to a final concentration of 2-4 mg/L; optimal concentration may need to be determined empirically, but 3 mg/L is a good starting point[7])
-
Casein hydrolysate (optional, 100-500 mg/L)
-
Gelling agent (e.g., 8 g/L agar or 4 g/L Gelrite™)
-
Adjust pH to 5.8 before autoclaving
-
Procedure:
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of low 2,4-D concentration on enhancing indirect embryogenesis and genetic stability in date palm (Phoenix dactylifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dicamba - Wikipedia [en.wikipedia.org]
- 4. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 5. researchgate.net [researchgate.net]
- 6. Dicamba Technical Fact Sheet [npic.orst.edu]
- 7. researchgate.net [researchgate.net]
- 8. Explained: Dicamba and its formulations [uaex.uada.edu]
- 9. researchgate.net [researchgate.net]
- 10. 成長調節物質-植物組織培養プロトコル [sigmaaldrich.com]
- 11. phytotechlab.com [phytotechlab.com]
Application Note & Protocol: Measuring the Volatility of Dicamba-Diglycoamine (DGA) Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Accurate Volatility Assessment of Dicamba-DGA
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a potent selective herbicide used for controlling broadleaf weeds.[1][2] It functions as a synthetic auxin, leading to abnormal growth and eventual death in susceptible plants.[2] To enhance its solubility and facilitate its use in aqueous spray solutions, dicamba acid is formulated as a salt. One common formulation is the diglycoamine (DGA) salt.[3][4] While effective, a primary concern with dicamba is its potential for off-target movement via volatilization, where the herbicide transitions into a gaseous state and can be transported by wind, causing damage to non-target, sensitive crops.[5] Therefore, accurately measuring the volatility of Dicamba-DGA formulations is paramount for developing safer herbicide technologies and ensuring environmental stewardship. This application note provides a detailed protocol for assessing the volatility of Dicamba-DGA formulations using a humidified wind tunnel method, coupled with gas chromatography-mass spectrometry (GC-MS) for quantification.
Core Principles: Understanding the Drivers of Dicamba Volatility
The volatility of dicamba is not an intrinsic constant but is influenced by a confluence of chemical and environmental factors. The acid form of dicamba is the primary volatile component.[1][3] Dicamba is a strong acid with a pKa of 1.87, meaning that in a solution with a pH above this value, it will predominantly exist in its less volatile anionic (salt) form.[1][3] However, several factors can shift the equilibrium towards the formation of the volatile dicamba acid on treated surfaces.[5]
Key influencing factors include:
-
Temperature: Higher temperatures increase the vapor pressure of dicamba, leading to greater volatilization.[5][6] Research has shown a direct correlation between increasing air temperature and the amount of detectable airborne dicamba.[5]
-
Spray Solution pH: A lower pH of the spray solution, often caused by tank-mixing with other herbicides like glyphosate, increases the concentration of hydrogen ions (H+).[5][7] These can associate with the dicamba anion to form the more volatile dicamba acid.[5] Maintaining a spray solution pH above 5 is crucial to minimize this conversion.[5]
-
Formulation: The specific salt used in the formulation plays a significant role. DGA salts are generally less volatile than older formulations like dimethylamine (DMA) salts.[3] Newer formulations may also include vapor-reducing agents.[5][8]
-
Environmental Conditions: Low wind speeds and temperature inversions can lead to an accumulation of volatilized dicamba near the ground, increasing the potential for off-target damage.[5] High humidity and rainfall, on the other hand, can reduce volatility.[6]
-
Application Surface: The nature of the surface onto which dicamba is applied can also influence its volatility.[9]
Sources
- 1. scielo.br [scielo.br]
- 2. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 3. researchgate.net [researchgate.net]
- 4. Dicamba Technical Fact Sheet [npic.orst.edu]
- 5. richland.extension.wisc.edu [richland.extension.wisc.edu]
- 6. Factors influencing dicamba volatility | Integrated Crop Management [crops.extension.iastate.edu]
- 7. oisc.purdue.edu [oisc.purdue.edu]
- 8. mdpi.com [mdpi.com]
- 9. farmprogress.com [farmprogress.com]
Application Notes and Protocols for the Analysis of Dicamba-Diglycolamine (DGA) Spray Drift
Introduction
Dicamba is a broad-spectrum herbicide used to control broadleaf weeds in various agricultural and non-agricultural settings.[1] The development of dicamba-tolerant crops has led to the increased use of newer formulations, including the diglycolamine (DGA) salt, which was designed to have lower volatility than its predecessors.[2] However, the off-target movement, or spray drift, of dicamba remains a significant concern, causing damage to non-tolerant crops and other vegetation.[2][3][4] A thorough understanding and accurate quantification of this drift are essential for ensuring the safe and effective application of this herbicide.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of dicamba-DGA spray drift. This document outlines the fundamental principles governing dicamba drift, detailed protocols for sample collection and analysis, and guidance on data interpretation, all grounded in scientific integrity and field-proven insights.
Understanding Dicamba-DGA and the Phenomenon of Spray Drift
The Chemistry of Dicamba-DGA
Dicamba-DGA is the salt formed between the acidic herbicide dicamba and the base diglycolamine. This formulation was developed to reduce the volatility of dicamba.[2] However, the potential for volatilization still exists, particularly under certain environmental conditions.[5][6] The dissociation of the DGA salt back to the more volatile dicamba acid is a key factor in vapor drift.[7]
Mechanisms of Spray Drift
Off-target movement of dicamba occurs through two primary mechanisms:
-
Particle Drift: The physical movement of liquid spray droplets away from the target area during application.[3][8] This is influenced by factors such as wind speed, nozzle type, boom height, and spray pressure.[9]
-
Vapor Drift (Volatility): The evaporation of dicamba from treated surfaces (plants and soil) after application, with the subsequent movement of the vapor off-target.[10][11] This is influenced by temperature, humidity, and the chemical formulation of the herbicide.[5][6]
Differentiating between these two mechanisms is crucial when designing a drift analysis study, as the sampling and analytical strategies may differ.
Designing a Spray Drift Analysis Study
A robust spray drift analysis study requires meticulous planning and execution. The following workflow provides a general framework for designing such a study.
Caption: Workflow for a comprehensive dicamba spray drift analysis study.
Protocols for Sample Collection
The choice of sampling media and methodology is critical for accurately quantifying dicamba drift. The following protocols are based on established methods and best practices.
Air Sampling
Air sampling is essential for assessing vapor drift and airborne particle drift.
Protocol 3.1: Active Air Sampling using Sorbent Tubes
-
Principle: Air is drawn through a sorbent tube (e.g., XAD-2 or PUF) that traps airborne dicamba residues.
-
Materials:
-
High-volume air sampler
-
Glass sampling cartridges packed with appropriate sorbent material
-
Flow meter
-
-
Procedure:
-
Assemble the sampling train with the sorbent tube connected to the air sampler.
-
Position the sampler at the desired height and location downwind from the application area.
-
Record the initial flow rate.
-
Operate the sampler for a predetermined duration (e.g., 24 hours).
-
Record the final flow rate.
-
After sampling, carefully remove the sorbent tube, seal it, and store it at -20°C until analysis.[12]
-
-
Causality: The high flow rate allows for the collection of a large volume of air, increasing the sensitivity of the method for detecting low concentrations of dicamba. The sorbent matrix is effective at trapping semi-volatile organic compounds like dicamba acid.
Deposition Sampling
Deposition samplers are used to quantify particle drift.
Protocol 3.2: Passive Deposition Sampling using Petri Dishes
-
Principle: Open Petri dishes are placed at various distances from the sprayed area to collect droplets that fall out of the air.
-
Materials:
-
Glass or plastic Petri dishes
-
Stands to hold the Petri dishes at a consistent height
-
-
Procedure:
-
Place the Petri dishes on stands at predetermined intervals downwind from the application site.
-
Expose the dishes for the duration of the spray application and a set period afterward.
-
After exposure, carefully collect the dishes, seal them, and store them at -20°C.
-
-
Trustworthiness: This method provides a direct measure of the amount of dicamba depositing on a horizontal surface at different distances from the source, which is crucial for assessing the potential for damage to sensitive crops.
Vegetation and Soil Sampling
Direct sampling of affected vegetation and soil provides evidence of dicamba exposure.
Protocol 3.3: Vegetation and Soil Sample Collection
-
Principle: Collection of plant tissues and soil to determine the extent of dicamba contamination.
-
Materials:
-
Sterile scissors or shears
-
Sample bags (e.g., Ziploc bags)
-
Soil corer or trowel
-
-
Procedure (Vegetation):
-
Collect a composite sample of leaves or other affected plant parts from multiple plants within a defined area.
-
Place the sample in a labeled bag and store it on ice in a cooler.
-
-
Procedure (Soil):
-
Collect multiple soil cores from the top 5 cm of the soil surface within the area of interest.
-
Combine the cores to form a composite sample.
-
Place the sample in a labeled bag and store it on ice.
-
-
Expertise: Composite sampling helps to minimize the variability within a sampling area and provides a more representative sample for analysis.
Analytical Methodology: Quantification of Dicamba
The standard and most reliable method for the quantification of dicamba in environmental samples is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[13][14]
Sample Preparation
Proper sample preparation is critical for accurate and precise results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely accepted and validated approach for pesticide residue analysis in a variety of matrices.[15][16][17]
Protocol 4.1: Extraction of Dicamba using a Modified QuEChERS Method
-
Principle: Dicamba is extracted from the sample matrix using an acidified organic solvent, followed by a cleanup step to remove interfering compounds.
-
Reagents:
-
Acetonitrile (ACN) with 1% formic acid
-
Methanol (MeOH)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
-
Procedure:
-
Homogenize the sample (e.g., chop vegetation, sieve soil).
-
Weigh a representative subsample (e.g., 5 g) into a centrifuge tube.[13]
-
Add the extraction solvent (e.g., 10 mL of ACN with 1% formic acid).[13]
-
Add QuEChERS salts to induce phase separation.[15]
-
Vortex and centrifuge the sample.[13]
-
Collect the supernatant (the ACN layer).
-
Perform a d-SPE cleanup step by adding the supernatant to a tube containing d-SPE sorbents.[15]
-
Vortex and centrifuge again.
-
Take an aliquot of the cleaned extract, evaporate the solvent, and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[12]
-
-
Authoritative Grounding: The QuEChERS method significantly improves laboratory efficiency and throughput for pesticide residue analysis.[18][19]
LC-MS/MS Analysis
Protocol 4.2: Instrumental Analysis of Dicamba
-
Principle: The extracted sample is injected into a liquid chromatograph to separate dicamba from other components. The dicamba is then detected and quantified by a tandem mass spectrometer.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Typical LC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
-
Typical MS/MS Conditions (Negative Ion Mode): [13]
-
Precursor Ion (m/z): 219
-
Product Ions (m/z): 175 (quantifier) and another suitable qualifier ion.[20]
-
-
Data Analysis:
-
A calibration curve is generated using standards of known dicamba concentrations.
-
The concentration of dicamba in the samples is determined by comparing the peak area of the analyte to the calibration curve.[21]
-
Caption: A simplified workflow of sample preparation and LC-MS/MS analysis for dicamba.
Data Interpretation and Reporting
The interpretation of the analytical results should be done in the context of the field observations and meteorological data.
Quantitative Data Summary
| Sample Type | Parameter | Unit | Example Result Range |
| Air | Dicamba Concentration | ng/m³ | 0.1 - 50 |
| Deposition | Dicamba Deposition Rate | ng/cm²/hr | 1 - 100 |
| Vegetation | Dicamba Residue | ng/g (ppb) | 10 - 5000 |
| Soil | Dicamba Concentration | ng/g (ppb) | 5 - 200 |
Correlating Data
The analytical data should be correlated with:
-
Meteorological Data: Wind speed and direction, temperature, and humidity during and after the application.[5][6]
-
Application Parameters: Nozzle type, boom height, ground speed, and application rate.[9]
-
Field Observations: Visual signs of crop injury (e.g., leaf cupping) on non-target plants.[3]
This integrated approach allows for a comprehensive assessment of the spray drift event and helps to identify the contributing factors.
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential for ensuring the defensibility of the data.
-
Field Blanks: Unexposed samplers that are handled and transported in the same manner as the field samples to check for contamination.
-
Matrix Spikes: Samples fortified with a known amount of dicamba to assess the accuracy of the analytical method.
-
Duplicate Samples: Two independent samples taken from the same location to assess the precision of the sampling and analytical process.
-
Continuing Calibration Verification (CCV): Standards analyzed throughout the analytical run to ensure the stability of the instrument's response.
Conclusion
The analysis of dicamba-DGA spray drift is a complex but critical task for ensuring the responsible use of this important herbicide. The protocols and guidance provided in these application notes offer a framework for conducting scientifically sound and defensible studies. By combining careful field sampling, robust analytical methodology, and thorough data interpretation, researchers can accurately assess the off-target movement of dicamba and contribute to the development of effective drift mitigation strategies.
References
-
The Ohio State University. (n.d.). An Overview of Dicamba and 2,4-D Drift Issues. Herbicide-Drift Risk Management for Specialty Crops. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. Retrieved from [Link]
-
Freese, B. (2019). The Dicamba Debacle. Center for Food Safety. Retrieved from [Link]
-
Nguyen, T., & Qian, Y. (2017). Residue Analysis of Dicamba and its Metabolites in Vegetation and Soil. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hartzler, B. (2017). Factors influencing dicamba volatility. Integrated Crop Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dicamba. Retrieved from [Link]
-
Egan, J. F., & Mortensen, D. A. (2012). Quantifying vapor drift of dicamba herbicides applied to soybean. Pest Management Science, 68(4), 546–551. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Dicamba and 2,4-D by the Triple Quad LCMS-8060. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. Retrieved from [Link]
-
Beyond Pesticides. (n.d.). Tell EPA To Ban Drift-Prone Herbicides. Retrieved from [Link]
-
Striegel, A. (n.d.). Understanding Dicamba Volatility. Extension Richland County. Retrieved from [Link]
-
Obeid, R., et al. (2021). Scatter plot matrix of soybean observations after a diglycolamine... ResearchGate. Retrieved from [Link]
-
International Environmental Technology. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. Retrieved from [Link]
-
EURL-Pesticides. (n.d.). The QuEChERS Method. Retrieved from [Link]
-
Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
-
Hefty Seed Company. (2020). Can you Stop Dicamba from Drifting and Volatilizing? Retrieved from [Link]
-
Das, S., et al. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. Applied Sciences, 10(16), 5556. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017). Crop Damage Complaints Related to Dicamba Herbicides Raising Concerns. Retrieved from [Link]
-
Carbonari, C. A., et al. (2022). Evaluating methods and factors that affect dicamba volatility. Advances in Weed Science, 40. Retrieved from [Link]
-
Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Dicamba quantification from 500 mL water samples. Retrieved from [Link]
-
Jandova, R., et al. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. Retrieved from [Link]
-
Minnesota Department of Agriculture. (2023). Dicamba. Retrieved from [Link]
-
EURL-Pesticides. (2006). The QuEChERS Method – Background Information and Recent Developments. Retrieved from [Link]
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- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Factors influencing dicamba volatility | Integrated Crop Management [crops.extension.iastate.edu]
- 6. Uncovering dicamba’s wayward ways | UMN Extension [extension.umn.edu]
- 7. richland.extension.wisc.edu [richland.extension.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Can you Stop Dicamba from Drifting and Volatilizing? – Hefty Seed Company [heftyseed.com]
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- 13. sciex.com [sciex.com]
- 14. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. QuEChERS: Home [quechers.eu]
- 16. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 17. sepscience.com [sepscience.com]
- 18. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
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- 20. lcms.cz [lcms.cz]
- 21. shimadzu.com [shimadzu.com]
Residue Analysis of Dicamba and its Metabolites in Crop Matrices Using LC-MS/MS
An Application Note for Researchers and Scientists
Introduction and Scientific Context
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide widely used for the post-emergent control of broadleaf weeds in agriculture, particularly in corn, soy, and cotton cropping systems.[1][2] As a synthetic auxin, it mimics natural plant growth hormones, leading to uncontrolled growth and eventual death of susceptible plants.[1][2] To address issues of volatility and off-target drift associated with the parent acid form, various salt formulations have been developed. The diglycolamine (DGA) salt of dicamba was engineered to have lower volatility compared to earlier salt formulations.[2][3]
Despite these advancements, the potential for off-target movement remains a significant concern, capable of causing severe damage to non-dicamba-tolerant crops.[4][5] Consequently, robust and sensitive analytical methods are imperative for monitoring dicamba residues in crops. This analysis serves multiple critical functions: ensuring compliance with Maximum Residue Limits (MRLs) set by regulatory bodies, safeguarding food safety, and investigating incidents of suspected off-target crop damage.
The primary analytical challenge lies in the accurate quantification of not only the parent dicamba molecule but also its significant metabolites, which can be present in various complex plant matrices. The metabolism of dicamba in plants primarily proceeds through demethylation and hydroxylation.[6] In non-resistant plants, the main metabolites are 5-hydroxy dicamba and 3,6-dichlorosalicylic acid (DCSA).[7][8][9] In genetically modified dicamba-tolerant crops, metabolism to DCSA can be particularly rapid.[7] Therefore, a reliable analytical method must be capable of simultaneously detecting and quantifying the parent compound and these key metabolites.
Principle of the Analytical Method
The determination of dicamba and its metabolites in complex crop matrices is most effectively achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique has become the standard, superseding older gas chromatography (GC) methods which required laborious and often inconsistent derivatization steps to make the polar analytes suitable for GC analysis.[4][10] LC-MS/MS offers superior sensitivity, selectivity, and ruggedness without the need for derivatization.[4][10]
The overall workflow is designed to efficiently extract the target analytes from the crop matrix, remove interfering compounds, and present a clean sample for highly selective instrumental analysis.
-
Extraction: The core principle is to extract the acidic analytes from the homogenized plant tissue using an acidified organic solvent, typically acetonitrile fortified with formic acid.[10] The acidic conditions ensure that dicamba and its acidic metabolites remain in their neutral, protonated form, which maximizes their solubility in the organic solvent and enhances extraction efficiency.
-
Cleanup: A simplified cleanup step, often based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, is employed. This involves partitioning with salts and subsequent dispersive solid-phase extraction (d-SPE) to remove matrix components like pigments, sugars, organic acids, and lipids that could interfere with the LC-MS/MS analysis.
-
Instrumental Analysis: The final extract is analyzed by LC-MS/MS.
-
Chromatography: Reversed-phase liquid chromatography separates the parent dicamba from its metabolites based on their polarity.
-
Ionization: Negative mode electrospray ionization (ESI-) is the preferred method for these acidic compounds, as it efficiently generates deprotonated molecular ions [M-H]⁻.[4][10]
-
Detection: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity.[4] Specific precursor ions for each analyte are selected and fragmented, and the resulting product ions are monitored. This two-stage mass filtering minimizes the potential for false positives from matrix interferences.
-
Quantification: To ensure the highest level of accuracy and to correct for matrix effects (ion suppression or enhancement) and variations during sample preparation, an isotopically labeled internal standard, such as d3-dicamba, is added to every sample before extraction.[4][11]
-
Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic transformation of dicamba in plants.
Caption: Step-by-step workflow for Dicamba residue analysis.
Instrumental Parameters and Data
LC-MS/MS Conditions
The following tables provide typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | Phenomenex Kinetex F5 (100 x 3 mm, 2.6 µm) or equivalent [4] |
| Mobile Phase A | 0.1% Formic Acid in Water [4] |
| Mobile Phase B | 0.1% Formic Acid in Methanol [4] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
Table 2: Tandem Mass Spectrometry Parameters (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Dicamba | 219.0 | 175.0 | 147.0 |
| 5-OH Dicamba | 235.0 | 191.0 | 163.0 |
| DCSA | 205.0 | 161.0 | 133.0 |
| Dicamba-d3 (IS) | 222.0 | 178.0 | 150.0 |
| Note: Collision energies and other source parameters must be optimized for each specific instrument. |
Method Performance and Validation Data
Method validation should be performed according to established guidelines (e.g., SANTE/11312/2021). The following table summarizes typical performance data for this method across various crop matrices.
Table 3: Typical Method Validation Results
| Matrix | Analyte | LOQ (ng/g or ppb) | Average Recovery (%) | RSD (%) (n=5) |
| Soybean Foliage | Dicamba | 1.0 | 95 | <10 |
| 5-OH Dicamba | 2.0 | 91 | <15 | |
| DCSA | 1.0 | 98 | <10 | |
| Corn Grain | Dicamba | 1.0 | 92 | <10 |
| 5-OH Dicamba | 2.0 | 88 | <15 | |
| DCSA | 1.0 | 94 | <10 | |
| Cotton Seed | Dicamba | 2.0 | 89 | <15 |
| 5-OH Dicamba | 5.0 | 85 | <15 | |
| DCSA | 2.0 | 90 | <15 |
LOQ: Limit of Quantitation. RSD: Relative Standard Deviation. Validated LOQs for dicamba and its metabolites in soybean seed have been reported at 0.01 mg/kg (10 ng/g) and 0.05 mg/kg (50 ng/g) in forage and hay.[12]
Conclusion and Best Practices
The described LC-MS/MS method provides a robust, sensitive, and reliable protocol for the quantitative analysis of dicamba and its key metabolites (5-OH dicamba and DCSA) in various crop matrices. The use of an acidified QuEChERS-based extraction and cleanup procedure is efficient and effective, while the incorporation of a stable isotopically labeled internal standard ensures high accuracy and precision.
For successful implementation, the following best practices are crucial:
-
Matrix-Matched Calibration: To compensate for any residual matrix effects not fully corrected by the internal standard, calibration standards should be prepared in a blank matrix extract representative of the samples being analyzed.
-
Quality Control: Each analytical batch should include a method blank, a laboratory control sample (LCS), and at least one matrix duplicate to monitor for contamination, accuracy, and precision.
-
Confirmation of Identity: Analyte identification should be confirmed by comparing retention times to a known standard and ensuring the ion ratio between the quantifier and qualifier MRM transitions is within an acceptable tolerance (e.g., ±30%) of the average ratio from the calibration standards.
This self-validating system, grounded in established analytical principles and authoritative methods, provides the trustworthiness required for regulatory monitoring, food safety assessment, and agricultural research.
References
Sources
- 1. isotope.com [isotope.com]
- 2. Dicamba | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. Dicamba Technical Fact Sheet [npic.orst.edu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. aapco.org [aapco.org]
- 8. Dicamba Uptake, Translocation, Metabolism, and Selectivity | Weed Science | Cambridge Core [cambridge.org]
- 9. Dicamba residue persistence in processing tomato | Weed Science | Cambridge Core [cambridge.org]
- 10. sciex.com [sciex.com]
- 11. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fao.org [fao.org]
Troubleshooting & Optimization
Technical Support Center: Dicamba-Diglycolamine Trace Analysis
Welcome to the technical support center for Dicamba-diglycolamine (DGA) trace analysis. This guide is designed for researchers, analytical scientists, and professionals in environmental monitoring and agricultural science who are navigating the complexities of quantifying trace levels of this widely used herbicide. The inherent chemical properties of dicamba and the complexity of environmental and biological matrices present unique analytical challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What makes trace analysis of Dicamba-diglycolamine so challenging?
The primary challenges stem from three core areas:
-
Volatility and Off-Target Movement: Dicamba, in its acid form, is moderately volatile, meaning it can vaporize after application and drift to unintended areas, causing damage to non-resistant crops.[1][2] While the diglycolamine (DGA) salt formulation is designed to be less volatile, environmental conditions such as high temperatures, low humidity, and the pH of the spray solution can still lead to the formation of the more volatile acid form.[3][4] This necessitates highly sensitive analytical methods to detect and quantify low concentrations in various matrices like air, water, soil, and plant tissues.[1][4]
-
Complex Matrices: Environmental and agricultural samples are inherently complex. Co-extracted compounds from soil, plant foliage, or water can interfere with the analysis, a phenomenon known as the "matrix effect".[5][6] These interferences can suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate quantification.[1][6]
-
Low Detection Limits Required: Due to its potent herbicidal activity at low concentrations, regulatory bodies and research studies require methods capable of detecting dicamba at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[7] Achieving this sensitivity consistently across diverse and "dirty" sample types is a significant hurdle.[5][8]
Q2: What is the preferred analytical technique for dicamba analysis, and why?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the modern gold standard for analyzing dicamba and other acid herbicides.[4][5]
-
Causality: Historically, methods like Gas Chromatography (GC) were common (e.g., EPA Method 8151).[9] However, GC analysis requires a chemical derivatization step (such as methylation) to make the polar dicamba acid volatile enough for analysis.[5][10] This process is time-consuming, introduces potential for errors and variability, and can be costly.[9] LC-MS/MS analyzes dicamba directly in its ionic form (typically as the conjugate base in negative ionization mode), completely eliminating the need for derivatization.[9] This results in a more rugged, faster, and often more sensitive analytical approach.[5][9]
Q3: Can you explain "matrix effects" and how they specifically impact dicamba analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix.[6] In the context of dicamba analysis by LC-MS/MS using electrospray ionization (ESI), this typically manifests as ion suppression .
-
Mechanism: When a sample extract from soil or plant tissue is injected, it contains not only dicamba but also a host of other molecules (humic acids, lipids, pigments, etc.). These co-eluting compounds compete with dicamba for the available charge on the ESI droplets. This competition reduces the number of charged dicamba ions that can be formed and enter the mass spectrometer, leading to a lower-than-expected signal.[1][6] This suppression can result in underestimation of the dicamba concentration or even false negatives if the concentration is near the detection limit. One study explicitly demonstrated significant ion suppression from the sorbent resin used in air sampling, underscoring the need to account for this effect.[1]
Q4: How critical is the use of an internal standard? Which one should I use?
The use of a stable isotope-labeled internal standard (ISTD) is absolutely critical for accurate and reliable quantification in trace analysis. It is the most effective way to compensate for matrix effects and variations in sample preparation.
-
Self-Validation Principle: An ideal ISTD is a version of the analyte where several atoms have been replaced with heavy isotopes (e.g., Deuterium (D) or Carbon-13 (¹³C)). Examples include d3-dicamba or ¹³C₆-dicamba.[9][11] This ISTD is chemically identical to the native dicamba and will behave the same way during extraction, cleanup, chromatography, and ionization. Therefore, if the native dicamba signal is suppressed by 30% due to matrix effects, the ISTD signal will also be suppressed by 30%. By calculating the ratio of the analyte response to the ISTD response, the effect is cancelled out, leading to accurate quantification.[1] The use of an ISTD is essential for achieving good method reproducibility, with studies reporting that it helps maintain acceptable precision (%CV) even in complex matrices like soil and soy foliage.[9]
Q5: Besides the parent compound, are there any metabolites I should be concerned with?
Yes. For a comprehensive environmental fate assessment, it is crucial to monitor dicamba's primary degradation products. The major metabolite formed in soil is 3,6-dichlorosalicylic acid (DCSA).[7] Another metabolite that can be generated is 5-hydroxy (5-OH) dicamba.[5] Methods should ideally be validated for the simultaneous analysis of dicamba and at least DCSA, as it shows higher persistence in the environment than the parent compound.[5]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing, Splitting, or Broadening)
-
Q: My dicamba peak is tailing badly. What's the cause?
-
A: Potential Causes & Solutions:
-
Column Secondary Interactions: Dicamba is an acid, and its carboxyl group can have unwanted ionic interactions with active sites (e.g., residual silanols) on the HPLC column packing material. This is a common cause of tailing for acidic analytes.
-
Solution: Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the dicamba molecule in its neutral, protonated state. Alternatively, use a column specifically designed for polar compounds or one with robust end-capping, such as a Phenyl-Hexyl phase, which has been shown to perform well.[11]
-
-
Column Contamination/Age: Buildup of matrix components on the column frit or stationary phase can degrade performance.
-
Solution: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this fails, use a guard column to protect the analytical column from matrix buildup. If the column is old, it may need to be replaced.
-
-
Extra-Column Volume: Issues with tubing, fittings, or the injector can cause peak broadening.
-
Solution: Check all connections for leaks or voids. Ensure you are using tubing with the smallest appropriate inner diameter for your system.
-
-
-
Problem: Low or Inconsistent Analyte Recovery
-
Q: My recovery for dicamba is below 70% and varies between samples. How can I fix this?
-
A: Potential Causes & Solutions:
-
Inefficient Extraction: The extraction solvent may not be optimal for your matrix. Dicamba's solubility is pH-dependent.
-
Solution (Soil): For soil, an alkaline extraction (e.g., 0.5 N KOH) is often effective at deprotonating the dicamba, making it highly soluble in the aqueous extraction solvent.[10] Following this, the extract is acidified to neutralize the dicamba for partitioning into an organic solvent.[10]
-
Solution (Plant Tissue/Air Filters): An acidified organic solvent (e.g., methanol with 1% formic acid) is commonly used to ensure the dicamba is in its neutral form for efficient extraction from the matrix.[3][12] Use sonication or vigorous shaking to improve extraction efficiency.[3][11]
-
-
Matrix Suppression: As discussed in the FAQ, this is a major issue.
-
Solution: The primary solution is the mandatory use of a stable isotope-labeled internal standard (¹³C₆-dicamba is recommended).[11][12] This will correct for the signal loss. Additionally, you can try to reduce matrix effects by diluting the sample extract or incorporating a sample cleanup step (e.g., Solid Phase Extraction - SPE).
-
-
Analyte Adsorption: Dicamba can adsorb to active sites in glassware or plasticware.
-
Solution: Silanize glassware to deactivate it. Use polypropylene tubes and vials where possible. Pre-rinsing pipette tips with solvent can also help.
-
-
-
Problem: High Signal Variability / Poor Reproducibility
-
Q: My replicate injections show a high %RSD (>15%). What's going on?
-
A: Potential Causes & Solutions:
-
Inconsistent Matrix Effects: The amount and type of co-extracted matrix components can vary significantly, even between seemingly identical samples.
-
Solution: Again, a stable isotope-labeled ISTD is the best remedy.[1][9] It will co-vary with the analyte, improving the precision of the final calculated concentration. A study analyzing dicamba in soy and soil matrices noted that the ISTD helped achieve excellent method reproducibility despite the complex matrices.[9]
-
-
Sample Inhomogeneity: This is particularly relevant for solid samples like soil or plant tissue. The dicamba residue may not be evenly distributed.
-
Solution: Thoroughly homogenize the entire sample before taking a subsample for extraction. For plant tissue, this can involve grinding to a fine powder, potentially under cryogenic conditions (with liquid nitrogen).[3]
-
-
LC or MS Instability: Inconsistent spray in the ESI source, fluctuating pump pressures, or detector issues can cause signal variability.
-
Solution: Check the MS source for cleanliness. Ensure mobile phase solvents are fresh and properly degassed. Monitor system pressure for any unusual fluctuations.
-
-
-
Problem: Suspected Cross-Contamination
-
Q: I'm seeing a low-level dicamba peak in my blank samples. How do I prevent this?
-
A: Potential Causes & Solutions:
-
Laboratory Environment: Given the trace levels being analyzed, ambient lab contamination is a real possibility, especially in agricultural research settings.
-
Solution: Prepare samples in a clean area, separate from where high-concentration standards are handled. Use dedicated glassware and equipment for trace analysis.
-
-
Carryover in Autosampler: The injector needle and loop can retain analyte from a high-concentration sample, which then gets injected with the subsequent blank or low-concentration sample.
-
Solution: Optimize the autosampler wash sequence. Use a "strong" needle wash solvent (often a mix of organic solvent and acid that matches your mobile phase) and increase the wash volume and duration. Always run a solvent blank after a high-concentration standard or sample to verify cleanliness.
-
-
Field Contamination: Cross-contamination is a significant challenge during field sampling, especially when dealing with a wide dynamic range of concentrations.[11]
-
Solution: Implement strict field protocols. Handle and process samples from expected low-concentration areas before moving to high-concentration areas. Change gloves frequently. Keep trace-level samples physically separate from high-level samples during collection, storage, and shipping.[11]
-
-
-
Data & Performance Summary
The following table summarizes typical parameters and performance metrics for LC-MS/MS analysis of dicamba, synthesized from various methods.
| Parameter | Typical Value / Condition | Rationale & Context | Source(s) |
| LC Column | Phenyl-Hexyl (e.g., Kinetex® F5) | Provides unique selectivity for aromatic acids like dicamba. | [5][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the acidic analyte. | [11] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol is a common organic modifier for reverse-phase chromatography. | [11] |
| Ionization Mode | Negative Electrospray (ESI-) | The carboxylic acid group on dicamba is readily deprotonated to form a negative ion [M-H]⁻. | [9] |
| MS Transition (MRM) | Precursor Ion (m/z) → Product Ion (m/z) | A common transition is m/z 219 → m/z 175. Note: In-source fragmentation can sometimes make the m/z 175 fragment more intense than the precursor.[1] | [1] |
| Internal Standard | ¹³C₆-Dicamba or d₃-Dicamba | Stable isotope-labeled standards are essential for correcting matrix effects and improving accuracy. | [9][11] |
| LOD / LOQ | LOD: 0.1 - 1 ng/mL (ppb) | Achievable sensitivity depends heavily on the matrix and instrument. Values as low as 0.003 ng/mL have been reported with tandem MS. | [1] |
| Recovery | 70 - 120% | Acceptable recovery range for pesticide residue analysis. Values outside this often indicate issues with extraction or severe matrix effects. | [1][9] |
Visualized Workflows
General Analytical Workflow
This diagram outlines the end-to-end process for dicamba trace analysis, from sample collection to final data reporting.
Caption: End-to-end workflow for dicamba trace analysis.
Troubleshooting Decision Tree: Low Analyte Recovery
Use this logical guide to diagnose the root cause of poor recovery in your experiment.
Caption: Decision tree for troubleshooting low analyte recovery.
Detailed Protocol: LC-MS/MS Analysis of Dicamba in Soil
This protocol is a representative workflow synthesized from established methods.[10][12] It must be fully validated in your laboratory for your specific matrix and instrumentation.
1. Materials & Reagents
-
Dicamba analytical standard
-
¹³C₆-Dicamba internal standard
-
Reagents: HPLC-grade methanol, acetonitrile, and water; Formic acid (≥98%); Potassium hydroxide (KOH); Potassium chloride (KCl).
-
Apparatus: Analytical balance, centrifuge, shaker, sonicator, solvent evaporator (e.g., nitrogen blowdown), polypropylene centrifuge tubes (50 mL), vials.
2. Standard Preparation
-
Prepare a 1 mg/mL primary stock solution of dicamba and ¹³C₆-dicamba in methanol. Store at 4°C in amber vials.[12]
-
From the primary stocks, create a series of working standard solutions via serial dilution in methanol for spiking and calibration curves.[12]
-
Prepare a spiking solution of the ¹³C₆-dicamba ISTD at a concentration that will yield a robust signal in the middle of the calibration range when added to the final extract.
3. Sample Extraction (Alkaline Hydrolysis)
-
Weigh 10.0 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
For QC, fortify blank soil samples with known amounts of dicamba standard.
-
Add 20 mL of extraction solution (0.5 N KOH in 10% KCl aqueous solution) to each tube.[10]
-
Cap tightly and shake vigorously for 15 minutes at room temperature.[10]
-
Centrifuge at 4000 rpm for 10 minutes.
4. Partitioning
-
Carefully transfer a 10 mL aliquot of the supernatant to a clean 50 mL tube.
-
Acidify the extract to pH < 2 by adding concentrated formic acid dropwise. Check with pH paper. This step is critical to neutralize the dicamba for extraction into the organic phase.
-
Add 10 mL of acetonitrile, cap, and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
5. Concentration and Reconstitution
-
Transfer the upper organic layer (acetonitrile) to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1.0 mL of the final mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Spike the reconstituted extract with a precise volume of the ISTD working solution.
-
Vortex briefly and transfer to an LC vial for analysis.
6. LC-MS/MS Analysis
-
Inject 10 µL of the final extract.
-
Use the LC and MS parameters outlined in the Data & Performance Summary table as a starting point.
-
Optimize MS parameters (e.g., collision energy, source temperatures) by infusing a standard solution to maximize the signal for your specific instrument.[12]
References
-
The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. (2020). SCIEX. [Link]
-
Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. (n.d.). SCIEX. [Link]
-
Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
-
Sall, J. O., et al. (2021). Quantifying Dicamba Volatility under Field Conditions: Part I, Methodology. Journal of Agricultural and Food Chemistry. [Link]
-
Soltani, N., et al. (2022). Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. Agronomy. [Link]
-
Ghaste, M., et al. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. Molecules. [Link]
-
University of Arkansas System Division of Agriculture. (2016). Explained: Dicamba and its formulations. Arkansas Cooperative Extension Service. [Link]
-
Mueller, T. C., et al. (2021). Conversations about the Future of Dicamba: The Science Behind Off-Target Movement. Journal of Agricultural and Food Chemistry. [Link]
-
National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Oregon State University. [Link]
-
Environmental Chemistry Methods: Dicamba and DCSA. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
-
Residue Analysis of Dicamba and its Metabolites in Vegetation and Soil. (2017). U.S. Environmental Protection Agency (EPA). [Link]
-
Kruve, A., et al. (2008). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. TrAC Trends in Analytical Chemistry. [Link]
Sources
- 1. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Explained: Dicamba and its formulations [uaex.uada.edu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Dicamba Technical Fact Sheet [npic.orst.edu]
- 8. aapco.org [aapco.org]
- 9. sciex.com [sciex.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epa.gov [epa.gov]
Technical Support Center: Optimizing Dicamba-Diglycoamine Extraction from Soil
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of Dicamba-diglycoamine (DGA) in soil matrices. This guide is designed for researchers, analytical scientists, and professionals in environmental monitoring and drug development who are working to achieve accurate and efficient extraction of this widely used herbicide. We will delve into the core principles of the extraction process, troubleshoot common challenges, and provide validated protocols to enhance the reliability and reproducibility of your results.
Part 1: Foundational Knowledge - Frequently Asked Questions
This section addresses fundamental questions about the chemistry of Dicamba-DGA and its behavior in soil, which is crucial for designing an effective extraction strategy.
Q1: What is this compound (DGA) and how does its chemistry affect soil extraction?
Dicamba itself is a benzoic acid derivative, specifically 3,6-dichloro-2-methoxybenzoic acid. With a pKa of 1.87, it is a relatively strong acid.[1] In its acid form, it is less soluble in water and more prone to volatility. To counteract this, commercial formulations often use a salt form, such as this compound (DGA).[2]
The DGA salt is formed by combining the acidic Dicamba molecule with the base diglycolamine. This results in an ionic compound that is highly soluble in water. This chemistry is the cornerstone of a successful extraction strategy:
-
In the Soil: As a salt, DGA is readily dissolved in soil moisture.
-
During Extraction: The choice of extraction solvent pH is critical. An alkaline aqueous solution will ensure the Dicamba remains in its deprotonated, highly water-soluble (anionic) form, facilitating its release from the soil matrix into the liquid phase. Conversely, acidifying the extract will convert the Dicamba back to its protonated, less polar acid form, allowing it to be partitioned into an organic solvent for cleanup and analysis.[3]
Q2: How does this compound interact with different soil types?
Dicamba generally has a low affinity for soil particles, as indicated by its low organic carbon partition coefficient (Koc).[1][4] This suggests it is highly mobile in most soils. However, the extraction efficiency can still be influenced by soil composition:
-
Organic Matter: Soils with high organic matter content may retain Dicamba more strongly through hydrogen bonding and other weak interactions, potentially requiring more rigorous extraction conditions (e.g., longer shaking times, heating, or stronger solvents).
-
Clay Content and Type: While less significant than for other herbicides, some interaction with clay surfaces can occur.
-
Soil pH: The native pH of the soil can influence the form of Dicamba present. In acidic soils, more of the compound may be in the less soluble acid form, whereas in neutral to alkaline soils, it will be in the more mobile salt form.
Q3: What are the primary factors that control extraction efficiency?
Several key experimental variables must be optimized to achieve high and reproducible recovery. These are summarized in the table below.
| Parameter | Impact on Extraction Efficiency | Rationale & Causality |
| Extraction Solvent pH | CRITICAL | Controls the ionization state of Dicamba. High pH (>8) maintains the water-soluble anionic form, pulling it from the soil. Low pH (<2) converts it to the organic-soluble acid form for partitioning.[3] |
| Solvent Composition | HIGH | The initial extraction should be aqueous to dissolve the DGA salt. For subsequent cleanup via liquid-liquid extraction, a water-immiscible organic solvent (e.g., ethyl ether) is needed.[3] Methanol-water mixtures can also be effective.[1] |
| Temperature | MODERATE | Increasing the temperature (e.g., to 65°C) can enhance extraction by increasing the solubility of Dicamba and helping to desorb it from soil particles.[3] |
| Physical Agitation | HIGH | Thorough mixing via shaking, vortexing, or ultrasonication is essential to break up soil aggregates and ensure complete interaction between the solvent and the soil particles.[1][3] |
| Soil-to-Solvent Ratio | MODERATE | A sufficient volume of solvent is needed to ensure the complete extraction of the analyte. Overloading the solvent can lead to incomplete recovery. |
| Extraction Time | MODERATE | The system needs adequate time to reach equilibrium. Insufficient time will result in low recovery. Typical times range from 15 minutes to over an hour depending on the method.[3] |
Part 2: Troubleshooting Common Extraction Issues
Even with a well-designed method, challenges can arise. This section provides a logical approach to diagnosing and solving common problems.
Q4: I'm getting low recovery of Dicamba from my soil samples. What are the likely causes?
Low recovery is the most frequent issue encountered. The cause can be systematic or related to a specific sample type. The following flowchart provides a logical troubleshooting sequence.
Sources
- 1. Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil [mdpi.com]
- 2. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Dicamba Technical Fact Sheet [npic.orst.edu]
Technical Support Center: Optimizing LC-MS Parameters for Dicamba Detection
Welcome to the technical support guide for the analysis of dicamba using Liquid Chromatography-Mass Spectrometry (LC-MS). This document is designed for researchers, analytical scientists, and professionals in environmental monitoring and agricultural science. Here, we move beyond simple protocols to explain the causality behind methodological choices, ensuring you can develop robust, accurate, and reliable methods for detecting this challenging analyte.
The widespread use of dicamba, particularly in formulations like dicamba-diglycolamine (DGA), has increased the demand for sensitive and specific analytical methods to monitor its presence in various environmental matrices.[1] While the DGA salt formulation is designed to reduce volatility, the target for LC-MS analysis is the dissociated dicamba acid itself.[2][3] This guide provides a comprehensive resource for method development, optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a robust dicamba LC-MS method.
Q1: What is the actual analyte when analyzing Dicamba-Diglycolamine (DGA) formulations?
A: When a sample containing the diglycolamine salt of dicamba is prepared for LC-MS analysis, particularly in typical reversed-phase mobile phases containing an acid modifier like formic acid, the salt dissociates. The non-volatile DGA cation is separated, and the analytical target becomes the dicamba acid (3,6-dichloro-2-methoxybenzoic acid). Therefore, all method parameters, from chromatography to mass spectrometry, are optimized for the detection of the dicamba acid molecule.
Q2: Which ionization mode is best for dicamba analysis and why?
A: Electrospray Ionization in Negative Mode (ESI-) is overwhelmingly the preferred choice for dicamba.[1][4]
-
Chemical Rationale: Dicamba is a carboxylic acid. In the slightly acidic to neutral pH of the ESI spray, the carboxylic acid group readily loses a proton (deprotonates) to form a negatively charged carboxylate anion, [M-H]⁻. This is a highly stable and efficiently formed ion.
-
Sensitivity: ESI in negative mode provides excellent sensitivity for acidic compounds, allowing for low limits of detection (LODs) and quantification (LOQs), often in the low ng/L (ppt) range.[4][5] Attempting to analyze dicamba in positive mode would require forming a protonated molecule [M+H]⁺, which is far less efficient for a strong acid and results in significantly lower sensitivity.
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for dicamba and its internal standard?
A: For a triple quadrupole mass spectrometer, monitoring specific MRM transitions provides the necessary selectivity and sensitivity. The transitions involve isolating the deprotonated parent ion (Q1) and fragmenting it to produce a characteristic product ion (Q3).
-
Expertise in Action: The primary fragmentation of the dicamba anion ([M-H]⁻ at m/z 219) is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, resulting in a stable fragment at m/z 175.[6][7][8] Because dicamba contains two chlorine atoms, a characteristic isotopic pattern is observed. The second isotope peak of the parent ion ([M+2]-H)⁻ at m/z 221, is also monitored and fragmented to its corresponding product ion (m/z 177) as a confirmatory transition. The ratio of these two transitions should remain constant across standards and samples, providing an extra layer of confidence in analyte identification.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Role |
| Dicamba | 219.0 | 175.0 | Quantifier |
| Dicamba | 221.0 | 177.0 | Qualifier |
| ¹³C₆-Dicamba (IS) | 225.0 | 181.0 | Internal Standard |
| d₃-Dicamba (IS) | 222.0 | 178.0 | Internal Standard |
| (Note: Bolded transitions are typically used for quantification. The choice between ¹³C₆-Dicamba and d₃-Dicamba depends on commercial availability and cost).[4][6] |
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) essential for this analysis?
A: A SIL-IS, such as ¹³C₆-Dicamba or d₃-Dicamba, is critical for achieving high-quality quantitative data.[4]
-
Trustworthiness Through Self-Validation: A SIL-IS is chemically almost identical to the target analyte. It co-elutes from the LC column and experiences nearly identical ionization efficiency (or suppression/enhancement) in the MS source.[2] Any signal variation caused by the sample matrix will affect both the analyte and the IS proportionally. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to highly accurate and precise quantification.
-
Correcting for Matrix Effects: Complex matrices like soil, water, and plant tissue contain numerous co-extractants that can interfere with the ionization process.[9][10] The use of a SIL-IS is the most effective way to compensate for these matrix effects.[2][6]
-
Monitoring Recovery: The IS is added to the sample at the very beginning of the extraction process. Its final response provides a reliable measure of the overall method recovery through all sample preparation steps.
Q5: What type of LC column provides the best performance for dicamba?
A: Standard C18 columns can be used, but for optimal performance, a column with an alternative stationary phase is recommended.[2][6]
-
Field-Proven Insight: Dicamba is a small, polar, and acidic molecule. On traditional C18 columns, it can exhibit poor retention, eluting close to the solvent front where matrix interferences are most significant. A pentafluorophenyl (PFP) or "F5" stationary phase, such as the Phenomenex Kinetex® F5, has been shown to provide excellent retention and peak shape for dicamba and other acid herbicides.[1][4]
-
Mechanism: The F5 phase offers multiple interaction mechanisms beyond simple hydrophobicity, including strong dipole-dipole and ion-dipole interactions, which are highly effective for retaining polar and aromatic analytes like dicamba.[1]
Q6: How should I prepare samples from different matrices like water, soil, or foliage?
A: The key is an efficient extraction followed by cleanup to reduce matrix interferences. LC-MS/MS methods advantageously eliminate the need for the chemical derivatization required by older GC-based methods.[4][11]
-
Soil and Foliage: A common and effective method is an acidified solvent extraction. A typical procedure involves homogenizing the sample and extracting it with acetonitrile containing a small amount of formic acid (e.g., 1%).[4] After shaking or sonication, the mixture is centrifuged, and the supernatant is collected. This extract may then be concentrated and reconstituted in the initial mobile phase.
-
Water: For water samples, a direct injection approach can be used if the target detection limits are not exceedingly low and the water is relatively clean.[8] For lower detection limits or dirtier samples, Solid-Phase Extraction (SPE) is the standard approach, allowing for concentration and cleanup.[2]
-
Air Sampling Cartridges: Sorbent tubes (e.g., XAD-2) are typically extracted by shaking or sonicating with an acidified solvent like methanol.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during method development and routine analysis.
Q: I'm seeing a low signal or poor sensitivity for dicamba. What should I check?
A: This is a common issue that can be traced to several factors. A systematic approach is key.
-
Confirm Ionization Mode: Ensure the mass spectrometer is operating in Negative ESI mode . This is the most critical parameter.
-
MS Source Parameter Optimization: The efficiency of ion formation and transmission is highly dependent on source conditions. Do not rely solely on generic, pre-set parameters.
-
Causality: Parameters like source temperature, nebulizing gas, and drying gas flow affect the desolvation of droplets, while capillary/ionspray voltage affects the initial charge generation. These are interdependent.
-
Action: Perform a systematic optimization by infusing a standard solution of dicamba (e.g., 100 ng/mL) directly into the MS source. Methodically adjust one parameter at a time (e.g., capillary voltage, source temperature, gas flows) to find the settings that maximize the signal for the m/z 219 -> 175 transition.[5][12]
-
-
Check MRM Transitions: Verify that you are using the correct precursor (219.0) and product (175.0) ions. An incorrect setting will result in no signal.
-
Mobile Phase pH: While 0.1% formic acid is standard, ensure your mobile phase is not too acidic. An excessively low pH can suppress the deprotonation required for negative mode analysis, thereby reducing the signal.
-
Sample Preparation: Significant signal loss can occur if the final sample extract is reconstituted in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial LC gradient conditions. This causes poor focusing on the column head, leading to broad, weak peaks. Always reconstitute in a solvent matching or weaker than the starting mobile phase.[6]
Caption: Troubleshooting logic for low dicamba signal.
Q: My chromatographic peak shape is broad, splitting, or tailing. How can I improve it?
A: Poor peak shape compromises both sensitivity and the accuracy of integration.
-
Column Choice: As mentioned in the FAQ, dicamba's polarity can lead to poor performance on standard C18 columns. If you are experiencing issues, switching to a PFP/F5 column is a high-impact solution.[1]
-
Mobile Phase Additives: Ensure a consistent concentration of an acidic modifier (like 0.1% formic acid) is present in both mobile phase A (aqueous) and B (organic). This maintains a constant pH environment, preventing peak splitting that can occur as the gradient changes.
-
Extracolumn Volume: Ensure all tubing between the injector, column, and MS source is as short and narrow in diameter as possible to minimize peak broadening.
-
Sample Solvent: As noted previously, injecting a sample in a solvent significantly stronger than the mobile phase is a primary cause of peak distortion. Reconstitute your final extract in the starting mobile phase conditions (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).[6]
Q: My results are not reproducible; the %RSD of my replicates is high. What are the likely causes?
A: High variability points to inconsistent processes in sample handling, injection, or ionization.
-
Internal Standard Usage: The most common cause of poor reproducibility in complex matrix analysis is the lack of, or improper use of, a stable isotope-labeled internal standard. Are you using one? Is it added at the very first step of sample preparation? A SIL-IS will correct for most of the variability introduced during sample prep and injection.[2][4]
-
Injector Precision: Perform a series of injections of a clean standard solution. If the %RSD is still high, it may indicate a problem with the autosampler, such as a clogged needle, a leak, or an issue with the injection loop.
-
Inconsistent Matrix Effects: If you are not using an IS, sample-to-sample variations in matrix composition will cause significant and unpredictable fluctuations in signal response, leading to high %RSD.
-
Sample Homogeneity: For solid samples like soil or plant tissue, ensure the initial sample is thoroughly homogenized before taking a subsample for extraction. Inadequate homogenization can lead to large variations in analyte concentration between replicates.
Q: I suspect ion suppression or enhancement. How can I confirm and mitigate this?
A: This is a definitive test for matrix effects.
-
Confirmation (Post-Extraction Spike):
-
Prepare a blank matrix extract (a sample of the same matrix type known to be free of dicamba).
-
Prepare a pure solvent standard of dicamba at a known concentration (e.g., 10 ng/mL).
-
Prepare a "post-extraction spike" sample by adding the dicamba standard to the blank matrix extract at the same concentration.
-
Analyze both the solvent standard and the post-extraction spike.
-
Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.
-
-
Mitigation Strategies:
-
Primary Solution: The most effective mitigation is the use of a co-eluting stable isotope-labeled internal standard (e.g., d₃-Dicamba). This automatically corrects for the signal variability.[2]
-
Chromatographic Separation: Adjust your LC gradient to better separate dicamba from the co-eluting matrix components that are causing the suppression.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[6]
-
Improved Cleanup: Incorporate additional cleanup steps in your sample preparation, such as a more rigorous SPE protocol.
-
Protocols and Method Parameters
The following sections provide detailed starting points for your method development.
Protocol 1: Step-by-Step LC-MS/MS Parameter Setup
Caption: General analytical workflow for dicamba analysis.
-
Prepare Standards: Create a 1 µg/mL stock solution of dicamba and your chosen SIL-IS (e.g., d₃-Dicamba) in methanol.[6] Prepare a working solution from this stock for tuning and calibration curve preparation.
-
MS Tuning & Optimization: Using a syringe pump, infuse the dicamba working solution directly into the mass spectrometer.
-
Set the instrument to Negative ESI mode .
-
Perform a Q1 scan to confirm the presence of the [M-H]⁻ ion at m/z 219.0.
-
Select m/z 219.0 as the precursor and perform a product ion scan to identify the most abundant fragment. Confirm this is m/z 175.0.
-
Systematically optimize source parameters (capillary voltage, gas flows, temperature) to maximize the signal intensity of the 219.0 -> 175.0 transition.[5]
-
Repeat the process for the SIL-IS.
-
-
LC Method Development:
-
Install the analytical column (PFP/F5 recommended).
-
Set up the LC gradient using the parameters in Table 1 as a starting point.
-
Equilibrate the system for at least 15-20 minutes with the initial mobile phase.
-
-
System Suitability: Inject a mid-level concentration standard 5-6 times. The peak area %RSD should be <15% and retention time should be stable, confirming the system is ready for analysis.
-
Calibration: Prepare a set of calibration standards (at least 5 levels) in a solvent matching the initial mobile phase.[6] For complex matrices, prepare matrix-matched calibrants to ensure accuracy. The calibration curve should have a correlation coefficient (r²) > 0.99.
Table 1: Recommended Starting LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Phenomenex Kinetex F5 (e.g., 2.6 µm, 100 x 3 mm) | Provides enhanced retention for polar acidic compounds.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase with acid modifier for peak shape.[2] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Standard organic phase.[2] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for 2.1 - 3.0 mm ID columns. |
| Gradient | 0-2 min: 10% B | Holds at initial conditions for sample focusing.[2][6] |
| 2-10 min: 10% to 95% B | Elutes dicamba and other components. | |
| 10-12 min: 95% B | Washes the column. | |
| 12-12.1 min: 95% to 10% B | Returns to initial conditions. | |
| 12.1-17 min: 10% B | Re-equilibration. | |
| Injection Volume | 5 - 20 µL | Dependent on instrument sensitivity and sample concentration. |
| Column Temp. | 40 - 50 °C | Improves peak shape and reduces viscosity.[6] |
Table 2: Recommended Starting MS Parameters (Triple Quadrupole)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Essential for efficient ionization of acidic dicamba.[4] |
| Capillary Voltage | -2000 to -4000 V | Optimize for maximum signal during infusion.[2][6] |
| Source Temp. | 400 - 550 °C | Aids in droplet desolvation.[6] |
| Drying Gas Flow | Instrument Dependent | Optimize for stable spray and good sensitivity.[2] |
| Nebulizing Gas | Instrument Dependent | Optimize for stable spray and good sensitivity.[5] |
| Collision Gas | Argon | Standard for collision-induced dissociation (CID). |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides highest selectivity and sensitivity.[1] |
| Dwell Time | 50 - 100 ms | Balances signal intensity with the need for enough data points across the peak.[6] |
References
- SCIEX. (n.d.). Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System.
- U.S. Environmental Protection Agency. (n.d.). Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS.
-
Poudel, S., et al. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. Molecules, 25(16), 3649. [Link]
- SCIEX. (2020, May 20). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples.
- Shimadzu. (n.d.). Analysis of Dicamba and 2,4-D by the Triple Quad LCMS-8060.
- Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
- Guo, H., et al. (2016). Quantitative analysis of dicamba residues in raw agricultural commodities with the use of ion-pairing reagents in LC–ESI–MS/MS. Talanta, 149, 103-109.
- Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
- SCIEX. (n.d.). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples.
- Phenomenex. (2022, May 20). Dicamba and Acidic Herbicides by LC-MS/MS.
-
Nabhan, E. E., et al. (2023). Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. Analytica Chimica Acta, 1242, 340739. [Link]
- BASF. (n.d.). Environmental Chemistry Methods: Dicamba and DCSA.
- Castro-Puyana, M., & Marina, M. L. (2024). Recent Advances, Challenges, and Future Directions in the Mass Spectrometry Analysis of Glycosphingolipids in Biological Samples. Molecules, 29(13), 2983.
- National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet.
-
Lounds, M. A., et al. (2024). Elucidating Factors Contributing to Dicamba Volatilization by Characterizing Chemical Speciation in Dried Dicamba-Amine Residues. Environmental Science & Technology. [Link]
- Peters, A., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling.
Sources
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- 2. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating Factors Contributing to Dicamba Volatilization by Characterizing Chemical Speciation in Dried Dicamba-Amine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. shimadzu.com [shimadzu.com]
- 6. epa.gov [epa.gov]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
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overcoming matrix effects in Dicamba-diglycoamine analysis
Welcome to the Technical Support Center for Dicamba-diglycolamine analysis. As Senior Application Scientists, we understand the complexities of achieving accurate and reproducible quantification, especially when dealing with challenging sample matrices. This guide is designed to provide you with expert insights and actionable solutions to anticipate, diagnose, and overcome matrix effects in your Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding matrix effects in the analysis of Dicamba and its related compounds.
Q1: What exactly are "matrix effects" in LC-MS/MS analysis, and why are they a significant issue for Dicamba?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3][4] In essence, molecules from your sample (e.g., organic acids from soil, pigments from plants) compete with your target analyte (Dicamba) for ionization in the MS source.[3] This competition can either suppress the analyte's signal (ion suppression) or, less commonly, enhance it (ion enhancement), leading to significant errors in quantification, poor accuracy, and low reproducibility.[1][2][5]
Dicamba, being a small, polar, and acidic molecule, is often analyzed using Electrospray Ionization in negative mode (ESI-).[6] This mode is particularly susceptible to ion suppression from co-extracted matrix components like fulvic acids, humic acids, and other organic materials commonly found in environmental and agricultural samples.[6][7] Failure to address these effects can lead to under-reporting of Dicamba residues, potentially impacting regulatory compliance and environmental monitoring.
Q2: How can I quantitatively assess the extent of matrix effects in my specific sample type?
A: The most direct way to measure matrix effects is by comparing the instrument response of an analyte in a pure solvent standard to its response in a matrix extract spiked at the same concentration. This is known as the "post-extraction spike" method.
The Matrix Effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent Standard) x 100
-
ME < 100% indicates ion suppression.[8]
-
ME > 100% indicates ion enhancement.[8]
-
A value between 80% and 120% is often considered acceptable, but this can depend on the specific method validation requirements.[9][10]
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Blank Matrix Extract: Process a representative blank sample (confirmed to contain no Dicamba) through your entire sample preparation workflow (extraction and cleanup).
-
Prepare Solvent Standard: Prepare a standard of Dicamba in the final solvent used for your LC-MS/MS analysis (e.g., 95:5 water:methanol with 0.1% formic acid) at a known concentration (e.g., 20 ng/mL).
-
Prepare Post-Extraction Spike: Take an aliquot of the blank matrix extract and spike it with the Dicamba standard to achieve the same final concentration as the solvent standard.
-
Analyze and Compare: Inject both the solvent standard and the post-extraction spike sample into the LC-MS/MS. Compare the resulting peak areas to calculate the ME value. It is recommended to perform this in triplicate for statistical relevance.[10]
Q3: What are the primary strategies to mitigate matrix effects?
A: There are three main pillars for combating matrix effects. The best approach often involves a combination of these strategies.
-
Optimize Sample Preparation: The goal is to remove as many interfering components as possible before analysis. Techniques include Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[11][12]
-
Improve Chromatographic Separation: By optimizing your LC method, you can chromatographically separate Dicamba from co-eluting matrix components, ensuring they don't enter the MS source at the same time.[3][12]
-
Utilize Advanced Calibration Strategies: This involves compensating for the matrix effect rather than removing it. The gold standard is the use of a stable isotope-labeled internal standard (SIL-IS).[2][13][14] Matrix-matched calibration is another effective approach.
Troubleshooting Guide: Common Issues & Solutions
This section provides solutions to specific problems you may encounter during your analysis.
Problem: I'm observing significant ion suppression (>40%) and poor reproducibility in my soil and plant foliage samples.
Underlying Cause: Soil and plant matrices are notoriously complex and rich in organic compounds that co-extract with Dicamba and cause severe ion suppression.[6][7] A simple "dilute and shoot" approach is often insufficient.
Solution 1: Implement a Modified QuEChERS Extraction and Cleanup. The QuEChERS method is highly effective for extracting pesticides from complex food and agricultural samples.[11][15] A modified approach using acidified acetonitrile enhances the extraction of acidic herbicides like Dicamba.[7][15]
Workflow: Modified QuEChERS for Dicamba in Soil/Foliage
Caption: Modified QuEChERS workflow for Dicamba analysis.
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most robust method for correcting matrix effects. A SIL-IS, such as d3-Dicamba or ¹³C₆-Dicamba, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[6][13][14] Because you add a known amount of the SIL-IS at the very beginning of the sample preparation, it also corrects for variations in extraction efficiency and sample volume.[7] The quantification is based on the response ratio of the analyte to the internal standard, which remains constant even if absolute signal intensity fluctuates.[8][14][16]
The U.S. EPA explicitly recommends using a ¹³C₆-Dicamba internal standard to offset matrix-related effects.[13] Studies show this approach yields excellent recoveries and precision even in complex matrices.[7][14][16]
Problem: My recovery is acceptable (70-120%), but I still see poor linearity in my calibration curve when analyzing water samples.
Underlying Cause: Even in seemingly "clean" matrices like water, dissolved organic matter or contaminants from sampling equipment can introduce matrix effects.[8] If these effects are not consistent across your calibration range, it can impact linearity. Furthermore, Dicamba is a polar molecule and can be challenging to retain on traditional C18 columns, potentially co-eluting with early-eluting matrix interferences.[6]
Solution 1: Optimize Chromatographic Separation. Ensure you are achieving baseline separation of Dicamba from the solvent front and any potential interferences.
-
Column Choice: Consider a pentafluorophenyl (PFP) or F5 stationary phase.[6] These columns provide alternative selectivity for polar and acidic compounds like Dicamba through strong dipole-dipole and ion-dipole interactions, often providing better retention and separation from matrix components than standard C18 phases.[6]
-
Gradient Optimization: Employ a shallow gradient elution program. A longer, more gradual increase in the organic mobile phase can effectively separate the analyte from closely eluting interferences.[7]
Solution 2: Use Matrix-Matched Calibration. If a SIL-IS is not available, matrix-matched calibration is the next best option. This involves preparing your calibration standards in a blank matrix extract that is representative of your actual samples. This ensures that your standards and samples experience the same matrix effects, leading to more accurate quantification.[17][18]
Data Presentation: Comparison of Calibration Strategies
| Calibration Strategy | Typical Recovery (%) | Typical RSD (%) | Causality & Expert Insight |
| Solvent-Based | 40 - 150% | >20% | Highly susceptible to matrix effects. Signal suppression or enhancement directly impacts calculated concentration, leading to poor accuracy and precision. Not recommended for complex matrices. |
| Matrix-Matched | 70 - 120% | <20% | Compensates for matrix effects by ensuring calibrants and samples are affected equally.[17] Requires a true blank matrix and assumes matrix composition is consistent across all samples. |
| SIL-Internal Standard | 90 - 110% | <15% | The gold standard. The SIL-IS co-elutes and experiences the same ionization effects and extraction losses as the analyte, providing the most accurate correction.[13][14][16] Recommended by regulatory bodies like the EPA.[13] |
| Note: Typical values are illustrative and depend on matrix complexity and method optimization. Recovery ranges are based on common validation criteria.[9][10] |
Problem: I'm using a validated QuEChERS method and a SIL-IS, but my results are still inconsistent for some crop samples.
Underlying Cause: High variability between samples of the same crop type can still occur due to differences in variety, ripeness, or growing conditions. This can lead to sample-to-sample variations in matrix composition that even a robust method cannot fully overcome without careful validation.
Solution: Perform a Thorough Method Validation. A self-validating system is crucial for trustworthy results. Your method validation should demonstrate performance across a representative range of the commodities .
-
Validate on Representative Crops: If analyzing for a crop group, validate the method on the representative crops specified by regulatory guidelines (e.g., 40 CFR 180.41).[9]
-
Assess Recovery at Multiple Levels: Spike blank matrix at your Limit of Quantitation (LOQ) and at least one higher level (e.g., 2-10x the LOQ) to ensure consistent performance across a range of concentrations.[10] Perform a minimum of 5 replicates at each level.[10]
-
Check for Metabolites: Be aware of key Dicamba metabolites like 5-hydroxy Dicamba, DCSA (3,6-dichlorosalicylic acid), and DCGA (3,6-dichlorogentisic acid), as their presence may be required for a total toxic residue definition.[7][19] Ensure your method can also accurately quantify these if necessary.
Decision-Making Flowchart for Matrix Effect Mitigation
Caption: Decision tree for troubleshooting matrix effects.
References
- SCIEX. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples.
- SCIEX. (n.d.). Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System.
- U.S. Environmental Protection Agency. (n.d.). Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS.
- Cappiello, A., et al. (2008).
- Cappiello, A., et al. (2008). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry.
- Proctor, C., et al. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS.
- Proctor, C., et al. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS. PubMed.
- Sack, C., et al. (2015). Determination of acid herbicides using modified quechers with fast switching ESI+/ESI−LC-MS/MS.
- Stoll, D. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
- Aulakh, J.S. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- Proctor, C., et al. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. MDPI.
- Hemmati, S., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Royal Society of Chemistry.
- Cambridge Isotope Laboratories, Inc. (n.d.). Dicamba and Metabolites.
- U.S. Environmental Protection Agency. (n.d.). Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method.
- Separation Science. (2024).
- Proctor, C., et al. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS.
- Codex Alimentarius Commission. (2017). GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED.
- American Association for Clinical Chemistry. (2017).
- de Souza, V., et al. (2016). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes.
- Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
- Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
- U.S. Environmental Protection Agency. (n.d.). B.5.2 Residue Analytical Methods.
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- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. isotope.com [isotope.com]
Technical Support Center: Stability of Dicamba-Diglycolamine in Aqueous Solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers and scientists working with Dicamba-diglycolamine (DGA) in aqueous solutions. This resource is designed to provide in-depth answers to common questions and troubleshooting assistance for challenges encountered during experimentation. Our focus is on the fundamental principles governing the stability of Dicamba-DGA, moving beyond simple protocols to explain the causality behind experimental observations and choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the core principles of Dicamba-DGA chemistry and stability in aqueous environments.
Q1: What is the primary stability concern for Dicamba-DGA in aqueous solutions?
A1: The primary stability concern for Dicamba-DGA in an aqueous solution is not rapid chemical degradation, but rather its physical stability and its propensity for volatilization . Dicamba itself is relatively resistant to hydrolysis (breakdown by water) and oxidation under most standard laboratory conditions.[1][2] The critical issue is the stability of the salt form. The diglycolamine (DGA) salt is formulated to have low volatility. However, if the solution chemistry changes, this salt can dissociate, leading to the formation of dicamba acid, which is significantly more volatile.[2][3] Therefore, maintaining the integrity of the DGA salt in solution is paramount to preventing off-target movement of the active ingredient through vaporization.
Q2: How does solution pH fundamentally alter the stability and volatility of Dicamba-DGA?
A2: Solution pH is the single most critical factor influencing the stability of the Dicamba-DGA salt and, consequently, its volatility.[4] Dicamba is a weak acid with a pKa of approximately 1.87.[2]
-
The Chemistry: In the formulated product, the acidic dicamba molecule is neutralized by the base, diglycolamine, to form a salt. In a solution with a pH well above its pKa (e.g., pH > 5), dicamba exists predominantly in its anionic (negatively charged) salt form, which is non-volatile.
-
The Shift to Volatility: As the pH of the solution decreases (becomes more acidic), the concentration of hydrogen ions (H+) increases. These protons can associate with the dicamba anion, converting it back into its neutral, acidic form (dicamba acid).[3] This acid form is the volatile component of dicamba.[1] The equilibrium shifts significantly towards the volatile acid form in solutions with a pH at or below 5.0.[3][4]
This relationship is a classic acid-base equilibrium. Lowering the pH drives the reaction toward the formation of the volatile dicamba acid, compromising the stability of the low-volatility formulation.
Caption: pH-Dependent Equilibrium of Dicamba-DGA in Solution.
Q3: How does temperature impact the stability and volatility of Dicamba-DGA solutions?
A3: Temperature directly correlates with the potential for dicamba volatilization.[3] Even if the pH of a solution is suboptimal, higher temperatures provide the necessary energy to drive the phase change of the dicamba acid from a liquid or solid state to a gaseous state. Research has consistently shown that as ambient temperatures rise, particularly above 86°F (30°C), the rate of dicamba volatilization increases significantly.[3][5] This is a critical parameter to control in experiments where consistent application rates and avoidance of cross-contamination are essential.
Q4: Why do some tank-mix partners, especially glyphosate, affect Dicamba-DGA stability?
A4: Tank-mixing Dicamba-DGA with other chemicals can dramatically alter the pH of the spray solution, thereby affecting stability. Glyphosate formulations, particularly those based on potassium salt (GLY-K), are known to be acidic and can significantly lower the pH of the tank mixture.[4] Adding a potassium salt glyphosate formulation to a Dicamba-DGA solution can decrease the mixture's pH by 1.0 to 2.1 units, often bringing it below the critical pH 5.0 threshold.[4] This acidification increases the formation of volatile dicamba acid, counteracting the low-volatility properties of the DGA formulation.[6] This interaction is a primary cause of unexpected dicamba volatility in field and laboratory settings.[1]
Q5: Is Dicamba-DGA susceptible to degradation from light (photolysis) or water (hydrolysis)?
A5: No, under typical experimental and environmental conditions, dicamba is stable and not significantly broken down by water (hydrolysis) or light (photolysis).[1][7] While some dissipation in water can be observed over very long periods (e.g., 133 days) with UV light exposure, this is not a factor in the short-term stability of prepared aqueous solutions.[7] The primary mode of dicamba degradation in the environment is slow microbial action in soil and water, with half-lives often ranging from 17 to 60 days depending on conditions.[7] For laboratory work, researchers should be confident that a freshly prepared solution's integrity will not be compromised by brief exposure to light or by the water carrier itself.
Section 2: Troubleshooting Guide
This section provides a logical framework for diagnosing and resolving common issues encountered during experiments with Dicamba-DGA.
Problem: I am observing off-target effects or symptoms of cross-contamination in my experiment.
This is the most common issue and is almost always linked to the unintended movement of dicamba vapor.
Caption: Troubleshooting Workflow for Off-Target Dicamba Effects.
Troubleshooting Steps:
-
Verify Solution pH: The first and most critical step is to measure the pH of your final aqueous solution. Many laboratory water sources can be slightly acidic, and the addition of other active ingredients or adjuvants can lower the pH further.[4] If the pH is at or below 5.0, you have likely created a significant amount of volatile dicamba acid.[3]
-
Review Environmental Conditions: Check the temperature logs for the duration of your experiment. If temperatures exceeded 86°F (30°C), this would have exacerbated any volatility issues, even with a moderately low pH.[5]
-
Analyze Tank-Mix Components: If you are using a mixture, review the formulation of each component. As noted, glyphosate salts are a common culprit for lowering solution pH.[6] The manufacturer's label for some dicamba formulations explicitly warns against tank-mixing with products like ammonium sulfate (AMS) for this reason.[4]
-
Evaluate Application Surface: Dicamba applied to plant leaves has been shown to result in more volatilization than when applied to soil, as the plant surface can influence the local pH environment.[5] Consider the nature of your target surface in your analysis.
Problem: My analytical results show a lower-than-expected concentration of dicamba on the target surface post-application.
A: This indicates a loss of active ingredient between preparation and analysis. Assuming accurate application, the most probable cause is volatilization. The dicamba was applied, but a fraction of it converted to a gas and dissipated from the surface before or during your sampling period. Follow the same troubleshooting workflow as above (pH, temperature, tank-mixes) to identify the root cause of the volatilization.
Section 3: Key Experimental Protocols
These protocols provide a framework for preparing stable solutions and assessing factors that influence stability.
Protocol 1: Preparation and pH Monitoring of a Standard Dicamba-DGA Solution
Objective: To prepare a stable stock solution and validate its pH.
Materials:
-
Dicamba-DGA analytical standard or commercial formulation
-
High-purity (Type I) water
-
Calibrated pH meter with a three-point calibration (pH 4.0, 7.0, 10.0)
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Methodology:
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions immediately before use.
-
Water Blank: Measure and record the pH of the source water. This is your baseline.
-
Solution Preparation: Accurately weigh the Dicamba-DGA standard and dissolve it in a known volume of water to achieve the target concentration. Mix thoroughly until fully dissolved.
-
pH Measurement: Allow the solution to equilibrate for 5 minutes. Place the calibrated pH probe into the solution and record the stable pH reading.
-
Validation: The pH should be above 5.0. If it is not, consider using a different water source or adding an appropriate pH buffering agent. A stable solution should show minimal pH drift over a 24-hour period when stored in a sealed container at a controlled room temperature.
Protocol 2: Assessing the Impact of a Tank-Mix Partner on Solution pH
Objective: To quantify the pH shift caused by adding another chemical (e.g., glyphosate) to a Dicamba-DGA solution.
Methodology:
-
Prepare Base Solution: Prepare a standard Dicamba-DGA solution as described in Protocol 1. Measure and record its initial pH (pH_initial).
-
Prepare Additive Solution: Prepare a stock solution of the tank-mix partner (e.g., potassium salt of glyphosate) at its intended experimental concentration.
-
Combine Solutions: In the correct order of mixing, add the tank-mix partner solution to the Dicamba-DGA solution at the desired final ratio.
-
Measure Final pH: Mix thoroughly and allow the solution to equilibrate for 5 minutes. Measure and record the final pH of the mixture (pH_final).
-
Analyze Results: Calculate the pH shift (ΔpH = pH_initial - pH_final). A significant drop, particularly one that results in a pH_final below 5.0, indicates a high potential for increased dicamba volatility.[4]
Section 4: Data Summary & Key Parameters
This table provides a quick reference for the critical factors influencing Dicamba-DGA stability in aqueous solutions.
| Parameter | Critical Threshold | Impact on Stability/Volatility | Citation(s) |
| Solution pH | < 5.0 | Drastically increases the formation of volatile dicamba acid, leading to high volatility. | [3][4] |
| Temperature | > 86°F (30°C) | Provides the energy for the volatile dicamba acid to vaporize, significantly increasing off-target movement. | [3][5] |
| Tank-Mix Additives | Acidic components (e.g., Glyphosate-K) | Can lower solution pH into the critical range, inducing volatility. | [4][6] |
| Dicamba Form | Dicamba Acid | The molecular form of dicamba that is volatile. | [1][2] |
| Dicamba Salt (DGA) | Anionic Form | The non-volatile form that is stable at higher pH values. | [2][3] |
References
-
Understanding Dicamba Volatility. (n.d.). Extension Richland County. Retrieved from [Link]
-
Dicamba Technical Fact Sheet. (2011). National Pesticide Information Center. Retrieved from [Link]
-
Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. (2022). MDPI. Retrieved from [Link]
-
Factors influencing dicamba volatility. (2017). Integrated Crop Management, Iowa State University. Retrieved from [Link]
-
Mueller, T. C., & Steckel, L. E. (2019). Dicamba volatility in humidomes as affected by temperature and herbicide treatment. Weed Technology, 33(4), 541-546. Retrieved from [Link]
-
Carbonari, C. A., et al. (2022). Evaluating methods and factors that affect dicamba volatility. Advanced Weed Science, 40. Retrieved from [Link]
-
Dicamba. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. (2022). ResearchGate. Retrieved from [Link]
-
Mueller, T., & Steckel, L. (2019). Spray mixture pH as affected by dicamba, glyphosate, and spray additives. Weed Technology, 33(4), 547-554. Retrieved from [Link]
-
Conversations about the Future of Dicamba: The Science Behind Off-Target Movement. (2021). Journal of Agricultural and Food Chemistry, 69(47), 14057-14066. Retrieved from [Link]
-
Research shows temperature, glyphosate increase probability for dicamba volatility. (2019). ScienceDaily. Retrieved from [Link]
Sources
- 1. Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. richland.extension.wisc.edu [richland.extension.wisc.edu]
- 4. Spray mixture pH as affected by dicamba, glyphosate, and spray additives | Weed Technology | Cambridge Core [cambridge.org]
- 5. Factors influencing dicamba volatility | Integrated Crop Management [crops.extension.iastate.edu]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Dicamba Technical Fact Sheet [npic.orst.edu]
Technical Support Center: Mitigating Dicamba-Diglycolamine (DGA) Phytotoxicity in Non-Target Plants
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers and scientists working with Dicamba-diglycolamine (DGA). This guide is designed to provide in-depth, field-proven insights into the causes of off-target phytotoxicity and to offer robust, validated protocols for its mitigation. Our goal is to help you ensure the integrity of your experiments by preventing unintended exposure to non-target flora.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles of Dicamba-DGA's mode of action and the primary mechanisms that lead to off-target injury. Understanding these fundamentals is the first step toward effective mitigation.
Q1: What is Dicamba-DGA, and what is its mode of action?
A1: Dicamba is a selective, systemic herbicide belonging to the Group 4 class of herbicides, also known as synthetic auxins.[1][2] The diglycolamine (DGA) salt is a specific formulation of dicamba.
-
Mechanism of Action: Dicamba's primary mode of action is to mimic the natural plant growth hormone auxin (specifically, indole-3-acetic acid or IAA).[1][3][4] It is readily absorbed by the leaves, stems, and roots of plants and translocates to areas of active growth, such as meristems.[3][5] In sensitive broadleaf plants, the presence of dicamba overwhelms the plant's natural growth-regulating processes, leading to rapid, uncontrolled, and disorganized cell division and elongation.[2][3][4] This ultimately destroys the plant's vascular tissue, inhibits photosynthesis and transpiration, and results in plant death.[1][3]
Caption: Dicamba-DGA's synthetic auxin mode of action.
Q2: What causes Dicamba-DGA to harm non-target plants?
A2: The primary cause is the off-target movement of the herbicide from the intended application area. Even extremely low concentrations of dicamba can cause significant injury to sensitive plants like soybeans, cotton, grapes, and tomatoes.[6] There are three principal pathways for off-target movement.[7][8]
-
Physical Spray Drift: This occurs during the application itself, when wind carries fine spray droplets away from the target zone.[7][8]
-
Volatilization (Vapor Drift): This is a secondary movement that occurs after the application is complete. Dicamba, particularly in its acid form, can convert from a liquid/solid state into a gas.[9] This vapor can then move significant distances with air currents, especially during temperature inversions.[6][10] The DGA salt formulation was developed to be less volatile than older dimethylamine (DMA) salts, but the risk is not eliminated.[7][9]
-
Sprayer Contamination: Residues of Dicamba-DGA can remain in spray tanks, hoses, and nozzles. If the equipment is not meticulously cleaned, these residues can be inadvertently applied to a sensitive crop in a subsequent application.[7]
Caption: Primary and secondary pathways of off-target Dicamba-DGA movement.
Part 2: Troubleshooting Guide
This section provides direct answers to common problems encountered during or after Dicamba-DGA application.
Q3: My non-target indicator plants show leaf cupping and twisting, but I sprayed when the wind was below 10 mph. What happened?
A3: This scenario strongly suggests that volatilization (vapor drift) , likely exacerbated by a temperature inversion , was the cause of off-target movement, rather than physical particle drift.
-
Causality - Temperature Inversions: A temperature inversion is an atmospheric condition where a layer of cool air is trapped near the ground by a layer of warmer air above it.[10] This prevents vertical air mixing. Any dicamba that volatilizes (turns to a gas) becomes concentrated in this cool air layer and can be carried horizontally for long distances, like a fog, with very light winds.[6][10] Inversions are common on clear nights with calm winds and often persist into the morning.[10] Applying Dicamba-DGA in the late afternoon or evening is particularly risky because an inversion can form shortly after, trapping volatile vapors.[10]
-
Trustworthiness - Self-Validation: Product labels for newer dicamba formulations explicitly forbid application during temperature inversions.[2] The presence of widespread, uniform damage patterns far from the application site, often appearing a day or two after application, is a classic sign of vapor drift from an inversion event, as opposed to the more directional pattern of particle drift.
Q4: Can my choice of tank-mix partner affect Dicamba-DGA volatility?
A4: Absolutely. This is a critical and often overlooked aspect of mitigation. The chemical environment within the spray tank can significantly influence the volatility of Dicamba-DGA.
-
Causality - The Role of pH and Protons: Dicamba exists in two forms: the non-volatile salt form (anion) and the highly volatile acid form.[7][11] The conversion to the volatile acid form is driven by the presence of protons (H+) in the spray solution (i.e., a lower pH). Certain tank-mix partners, especially some glyphosate formulations that use dimethylamine (DMA) or isopropylamine (IPA) salts, can increase the number of available protons, thereby increasing the rate at which Dicamba-DGA converts to its volatile acid form.[7]
-
Expertise & Experience: Conversely, glyphosate formulations based on a potassium (K) salt have been shown to be a safer choice, as they do not significantly increase dicamba volatility.[11] For this reason, product labels require applicators to consult an official online list of approved tank-mix partners and adjuvants for each specific dicamba product.[7] Using an unapproved partner can negate the low-volatility benefits of the DGA formulation.
Q5: I used a volatility-reducing adjuvant (VRA), but still observed off-target symptoms. Why might the VRA have been ineffective?
A5: While VRAs are a crucial tool, their effectiveness can be compromised.
-
Causality - How VRAs Work: Most VRAs are pH buffering agents. They work by increasing and stabilizing the pH of the spray solution, which reduces the number of available protons and keeps the dicamba molecule in its less volatile salt form.[7]
-
Troubleshooting Scenarios:
-
Antagonistic Tank Mix: The VRA may have been overwhelmed by a strongly acidic tank-mix partner that was not on the approved list.
-
Insufficient Rate: The VRA was not used at the label-specified rate for the given tank mix volume.
-
Water Carrier Quality: The source water used as a carrier might have been acidic, requiring a higher VRA concentration to achieve the target pH.
-
Extreme Environmental Conditions: Under conditions of very high temperature and low humidity, the rate of volatilization can be so high that even a properly used VRA may not completely prevent off-target movement.
-
Part 3: Mitigation Protocols & Data
This section provides actionable, step-by-step protocols and quantitative data to guide your experimental design and application procedures.
Data Presentation: Comparison of Dicamba Formulations & Environmental Factors
Table 1: Relative Volatility Potential of Common Dicamba Salts
| Salt Formulation | Chemical Name | Relative Volatility | Key Characteristic |
| DMA | Dimethylamine | High | One of the earlier salt formulations with significant volatility concerns.[3] |
| DGA | Diglycolamine | Low | A larger, heavier salt introduced to reduce volatility compared to DMA.[1][3] |
| BAPMA | Bis(3-aminopropyl)methylamine | Very Low | A newer, even larger and heavier salt designed for further reduced volatility.[12][13] |
Table 2: Mandatory Environmental & Application Parameters for DGA Application
| Parameter | Requirement | Rationale for Mitigation |
| Wind Speed | Between 3 and 10 mph[8] | Below 3 mph may indicate a temperature inversion. Above 10 mph increases physical drift.[7] |
| Time of Day | Avoid applications near sunrise/sunset | These are peak times for temperature inversion formation.[10] |
| Temperature | Do not spray if field air temp > 85°F | High temperatures increase the rate of conversion to the volatile acid form.[2] |
| Nozzle Type | Approved, ultra-coarse (UC) droplet nozzles | Coarse droplets are less prone to physical drift than fine droplets.[5][7] |
| Boom Height | Max 24 inches above target canopy | Minimizes the time spray droplets are exposed to wind, reducing drift potential.[7] |
| Downwind Buffer | Maintain required buffer zone (e.g., 240 ft) | Creates a no-spray area to protect adjacent sensitive areas and species.[2] |
Experimental Protocol 1: Triple-Rinse Sprayer Decontamination
This protocol is essential for preventing cross-contamination between experiments.
Objective: To completely remove Dicamba-DGA residues from all sprayer components.
Materials: Commercial tank cleaning agent, personal protective equipment (PPE), clean water source.
Procedure:
-
Immediate Flush: Immediately after application, drain the sprayer completely. Flush the boom and nozzles with clean water for at least five minutes while in the field of application.
-
First Rinse: Fill the tank to at least 10% of its capacity with clean water. Add a commercial tank cleaner at the manufacturer's recommended rate.
-
Agitate and Circulate: Agitate the solution vigorously. Circulate the cleaning solution through the entire system, including hoses, pumps, and booms, for at least 15 minutes. Actuate the nozzles to ensure the cleaning solution passes through them.
-
Drain and Inspect: Completely drain the system. Remove all nozzles, screens, and filters. Inspect them for any visible residue and clean them separately in a bucket with the cleaning solution.
-
Second Rinse: Refill the tank to at least 50% with clean water. Circulate through the system for 15 minutes, then drain completely.
-
Third Rinse: Repeat the rinse process one final time with clean water.
-
Final Check: Reinstall filters, screens, and nozzles. A final flush with clean water is recommended before the next use.
Self-Validation: Proper decontamination is verified by the absence of phytotoxicity symptoms in the first sensitive plants sprayed with the cleaned equipment.
Experimental Protocol 2: Pre-Application Mitigation Checklist
Objective: To systematically review all critical factors before initiating a Dicamba-DGA application to prevent off-target movement.
Procedure: Complete this checklist no more than 60 minutes before application.
-
[ ] Weather Check (On-Site):
-
Wind speed is between 3-10 mph.
-
Wind is blowing away from any known sensitive crops or vegetation.
-
Current air temperature is below 85°F.
-
There are no signs of a temperature inversion (e.g., clear sky, calm winds, ground fog, horizontal smoke).
-
-
[ ] Tank Mix Verification:
-
Confirm all tank-mix partners (herbicides, adjuvants) are on the approved list for your specific Dicamba-DGA product.
-
Confirm a Volatility Reduction Adjuvant (VRA) is included at the correct label rate.
-
Confirm a Drift Reduction Adjuvant (DRA) is included if required or recommended.
-
-
[ ] Equipment Setup:
-
Correct, approved, ultra-coarse nozzles are installed.
-
Spray pressure is set according to nozzle manufacturer recommendations (typically low, e.g., <20 psi).[5]
-
Boom height will not exceed 24 inches above the target canopy.
-
-
[ ] Buffer Zone Confirmation:
-
Identify the required downwind buffer distance.
-
Confirm the buffer zone is correctly marked and will not be sprayed.
-
Caption: A logical workflow for mitigating Dicamba-DGA phytotoxicity.
References
-
Dicamba DGA Label Information. Source: CDMS.net. [Link]
-
Dicamba 101: Everything Farmers Need to Know About Dicamba. Source: FBN Network. [Link]
-
Drifting Toward Disaster: How Dicamba Herbicides are Harming Cultivated and Wild Landscapes. Source: National Wildlife Federation. [Link]
-
An Overview of Dicamba and 2,4-D Drift Issues. Source: Ohioline, The Ohio State University. [Link]
-
Off-target movement of DGA and BAPMA dicamba to sensitive soybean. Source: ResearchGate. [Link]
-
Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. Source: MDPI. [Link]
-
Conversations about the Future of Dicamba: The Science Behind Off-Target Movement. Source: Journal of Agricultural and Food Chemistry, ACS Publications. [Link]
-
Dicamba basics. Source: Bayer Crop Science Canada. [Link]
-
Off-target Movement of DGA and BAPMA Dicamba to Sensitive Soybean. Source: Weed Technology, Cambridge University Press. [Link]
-
Dicamba. Source: Minnesota Department of Agriculture. [Link]
-
Exploring Off-Target Movement and Management of Dicamba and 2,4-D Herbicides. Source: Missouri Soybean Merchandising Council. [Link]
-
Dicamba General Fact Sheet. Source: National Pesticide Information Center. [Link]
-
Explained: Dicamba and its formulations. Source: Arkansas Cooperative Extension Service. [Link]
-
Dicamba DGA Active Ingredient Page. Source: Chemical Warehouse. [Link]
Sources
- 1. fbn.com [fbn.com]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. cdms.net [cdms.net]
- 6. An Overview of Dicamba and 2,4-D Drift Issues | Herbicide-Drift Risk Management for Specialty Crops [ipm-drift.cfaes.ohio-state.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Uncovering dicamba’s wayward ways | UMN Extension [extension.umn.edu]
- 9. Off-target Movement of DGA and BAPMA Dicamba to Sensitive Soybean | Weed Technology | Cambridge Core [cambridge.org]
- 10. soybeanresearchinfo.com [soybeanresearchinfo.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Explained: Dicamba and its formulations [uaex.uada.edu]
Technical Support Center: Enhancing the Rainfastness of Dicamba-Diglycolamine (DGA) Formulations
A Guide for Formulation Scientists and Researchers
From the desk of the Senior Application Scientist:
Welcome to the technical support center. This guide is designed for professionals engaged in the development and evaluation of Dicamba-Diglycolamine (DGA) herbicide formulations. Rainfastness—the ability of a herbicide to resist being washed off by rain or irrigation—is a critical performance attribute. A formulation that is quickly washed from the leaf surface results in wasted active ingredient (AI), poor weed control, and potential environmental contamination.
Dicamba, a synthetic auxin herbicide, functions by being absorbed into the plant tissue, where it disrupts normal growth processes.[1][2] The DGA salt of dicamba is highly water-soluble, which facilitates formulation but also makes it inherently susceptible to being washed off the waxy leaf cuticle before it can be absorbed.[3] This guide provides a structured, question-and-answer approach to troubleshoot common experimental issues and enhance the rainfastness of your Dicamba-DGA formulations.
Frequently Asked Questions (FAQs)
Q1: What exactly is "rainfastness" and why is it so critical for Dicamba-DGA formulations?
A1: Rainfastness is the ability of a foliar-applied herbicide to withstand rainfall or irrigation without losing its efficacy. The period required for a herbicide to become "rainfast" is the time needed for a lethal dose of the active ingredient to be absorbed by the target plant. For highly water-soluble salts like Dicamba-DGA, rain can easily dissolve and remove the AI from the leaf surface.[3] Improving rainfastness ensures more consistent field performance under variable weather conditions, maximizes the investment in the AI, and minimizes off-target movement into the environment.[4][5]
Q2: What is the primary mechanism of Dicamba-DGA washoff and what factors influence it?
A2: The primary mechanism is the re-solubilization and physical removal of the herbicide deposit by water. Several factors govern this process:
-
Drying Time: The interval between application and the rain event is the most critical factor. Longer drying times generally allow for greater absorption.[6]
-
Leaf Surface Properties: The waxy cuticle of a plant leaf is a significant barrier to the absorption of water-soluble herbicides.[7]
-
Environmental Conditions: Low humidity and high temperatures can cause rapid droplet drying, leading to the crystallization of the dicamba salt on the leaf surface.[7][8] Once crystallized, the AI is much less available for absorption and more susceptible to washoff.[7]
-
Rainfall Intensity & Duration: Intense, heavy rainfall can physically dislodge deposits more effectively than a light drizzle.
Troubleshooting Experimental Challenges
This section addresses specific problems you may encounter during your formulation development and testing.
Problem 1: My formulation shows significant efficacy loss after a short drying time (e.g., < 60 minutes) and simulated rainfall. What are the likely causes?
This is a common and multifaceted problem. The core issue is that the active ingredient has not sufficiently penetrated the leaf cuticle before the rain event.
Causality Analysis:
-
Poor Droplet Spreading: The spray droplet beads up on the waxy leaf surface, minimizing the contact area and creating a high, exposed profile that is easily removed by rain.[7]
-
Slow AI Absorption Rate: The formulation lacks components that can effectively disrupt or bypass the epicuticular wax layer to facilitate the movement of the polar Dicamba-DGA salt into the plant tissue.
-
Rapid Droplet Evaporation: Under low humidity, the water in the spray droplet evaporates quickly, leaving behind solid Dicamba-DGA crystals. Herbicide absorption from a solid is significantly slower than from a solution.[7]
-
Inadequate Adhesion: The dried deposit does not adhere strongly to the leaf surface and is easily dislodged by the physical force of raindrops.
Troubleshooting Protocol & Solutions:
-
Incorporate a Surfactant (Spreader): Surfactants reduce the surface tension of the spray droplet, allowing it to spread over a larger area of the leaf.[7][9] This increases the surface area available for absorption and creates a thinner, more tenacious film.
-
Action: Screen a panel of non-ionic surfactants (NIS) at varying concentrations (e.g., 0.1% to 0.5% v/v) in your base formulation.
-
-
Add a Humectant: Humectants are hygroscopic substances that slow the evaporation of the spray droplet, keeping the dicamba AI in a soluble state for a longer period, thus facilitating absorption.[7][10][11]
-
Action: Evaluate humectants like glycerin, propylene glycol, or urea. Start with concentrations in the range of 1-5% w/v.
-
-
Introduce a Sticker: Stickers are adjuvants, often polymeric, that improve the adhesion of the dried spray deposit to the leaf surface, making it more resistant to physical removal by rain.[4][12][13]
Problem 2: I'm observing high variability in my rainfastness bioassay results across replicates. How can I improve experimental consistency?
Causality Analysis:
-
Inconsistent Plant Material: Differences in plant age, growth stage, and health can significantly alter the thickness and composition of the leaf cuticle, affecting herbicide uptake.
-
Variable Environmental Conditions: Fluctuations in temperature, humidity, and light intensity in the greenhouse or growth chamber before, during, and after application will alter plant metabolic activity and droplet drying times.[1][14]
-
Uncontrolled Application: Non-uniform spray coverage or droplet size will lead to inconsistent dosing on a per-plant basis.
-
Inconsistent Rainfall Simulation: Variations in rain droplet size, intensity (mm/hour), and duration will lead to different levels of washoff force.
Standardized Rainfastness Bioassay Protocol:
-
Plant Propagation: Use seeds from a single, certified source. Grow plants in a standardized potting mix. Select plants for experiments that are of the same age and at a consistent growth stage (e.g., 3-4 true leaves). Discard any plants that appear stressed or unhealthy.
-
Acclimatization: At least 48 hours before treatment, move all experimental plants into a single, controlled environment chamber with stable temperature, humidity, and a defined photoperiod.
-
Herbicide Application:
-
Utilize a cabinet spray chamber to ensure uniform application.
-
Calibrate the nozzle type, pressure, and spray volume to deliver a consistent dose per unit area.
-
-
Drying Period: Maintain the controlled environmental conditions during the specified drying time (e.g., 30, 60, 120 minutes).
-
Rainfall Simulation:
-
Use a dedicated rainfall simulator capable of producing consistent droplet sizes and intensities.
-
Define and record the parameters for every experiment: intensity (e.g., 25 mm/hr), duration (e.g., 15 minutes), and nozzle type.
-
-
Post-Rainfall Growth: Return plants to the controlled environment chamber and arrange them in a randomized complete block design to account for any minor environmental gradients within the chamber.
-
Evaluation: Assess plant injury or biomass reduction at a set time point (e.g., 14 or 21 days after treatment) using a standardized rating scale or by measuring dry weight.[15]
Problem 3: When I add a new polymeric sticker to my Dicamba-DGA formulation, I observe phase separation/precipitation.
Formulation incompatibility is a common hurdle. Dicamba-DGA is a salt, and the formulation is a complex aqueous system. The introduction of new components, especially high-molecular-weight polymers or adjuvants with different ionic properties, can disrupt the formulation's stability.
Causality Analysis:
-
Ionic Interactions: If the sticker has a cationic (positive) charge, it can interact with the anionic (negative) dicamba molecule, leading to the formation of an insoluble complex.
-
pH Shift: Some adjuvants can alter the pH of the final spray solution. Dicamba is a weak acid; significant shifts in pH can affect its solubility and the stability of other formulation components.[16]
-
"Salting Out": The high ionic strength of the Dicamba-DGA solution can reduce the solubility of certain polymers, causing them to precipitate out of the solution.
Troubleshooting Protocol & Solutions:
-
Check Adjuvant Properties: Verify the ionic nature (anionic, cationic, non-ionic) and optimal pH range of the sticker adjuvant from the manufacturer's technical data sheet. Prioritize non-ionic or compatible anionic adjuvants.
-
Conduct a Jar Test: Before mixing a large batch, always perform a small-scale compatibility test.
-
Protocol: In a clear glass jar, add the components in the same order and ratio as you would in the spray tank. Typically, this order is: water, water-conditioning agents, water-soluble packets, dry formulations, liquid formulations, surfactants/adjuvants, and finally oil-based adjuvants.
-
Observation: Vigorously shake the jar and let it stand for 15-30 minutes. Look for signs of incompatibility such as clumping, precipitation, phase separation (layers), or the formation of gels.
-
-
Evaluate Different Sticker Chemistries: If a latex-based sticker is incompatible, explore other chemistries like non-ionic polyvinyl alcohols, acrylic copolymers, or terpene-based adjuvants.
-
Consider a Formulation Co-Solvent: In some cases, adding a small amount of a co-solvent (e.g., a glycol ether) can help maintain the stability of all components in the solution. This requires careful screening to ensure it doesn't negatively impact efficacy or crop safety.
Data Presentation & Visualization
Table 1: Adjuvant Classes for Improving Dicamba-DGA Rainfastness
| Adjuvant Class | Primary Function | Mechanism of Action | Examples | Typical Use Rate (% v/v or w/v) |
| Non-Ionic Surfactants (NIS) | Spreading & Wetting | Reduces the surface tension of spray droplets, increasing leaf surface coverage.[7][9] | Alcohol Ethoxylates, Alkylphenol Ethoxylates | 0.1 - 0.5% |
| Humectants | Re-wetting / Slowing Evaporation | Absorbs atmospheric moisture and slows droplet drying, keeping the AI in a soluble state for longer.[7][10][11] | Glycerin, Propylene Glycol, Sorbitol, Urea | 1.0 - 5.0% |
| Stickers / Film-Formers | Adhesion & Retention | Forms a water-resistant film that physically adheres the AI to the leaf surface, protecting it from rain.[4][13] | Synthetic Latex, Terpenes (Pinolene), Polyvinyl Polymers | 0.25 - 1.0% |
| Methylated Seed Oils (MSO) | Penetration | Acts as a solvent to help dissolve the leaf cuticle waxes, facilitating faster AI uptake.[17] | Methylated soybean/canola oil + emulsifiers | 0.5 - 1.5% |
Diagram 1: Key Factors in Dicamba-DGA Rainfastness This diagram illustrates the sequential barriers and factors influencing the success or failure of a Dicamba-DGA application in the face of rainfall.
Caption: Logical flow from application to the final outcome of efficacy after a rain event.
Diagram 2: Experimental Workflow for Rainfastness Evaluation This workflow provides a standardized sequence for conducting reproducible rainfastness experiments.
Caption: Step-by-step experimental protocol for a robust rainfastness bioassay.
References
-
Role of spray adjuvants with postemergence herbicides. (n.d.). Iowa State University Extension and Outreach. Retrieved from [Link]
-
Dicamba Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]
-
Dicamba 101: Everything Farmers Need to Know About Dicamba. (2024, May 19). FBN. Retrieved from [Link]
-
Dicamba basics. (2024, July 9). Bayer Crop Science Canada. Retrieved from [Link]
-
The Rainfastness of Pesticides. (n.d.). WCTA Online. Retrieved from [Link]
-
Effect of rainfastness of the mixture of dicamba + glyphosate herbicides on different weed species. (2025). ResearchGate. Retrieved from [Link]
-
How to Boost the rainfastness of your crop protection formulation with cellulose fibrils. (2021, December 14). Borregaard. Retrieved from [Link]
-
Wet weather impacts on herbicides and crop safety in agriculture. (2025, June 23). Farm Progress. Retrieved from [Link]
-
Dicamba-diglycoamine. (n.d.). PubChem. Retrieved from [Link]
-
10 things to know about dicamba. (2018, January 31). Farm Progress. Retrieved from [Link]
-
Effect of dose and adjuvant on uptake of triclopyr and dicamba into Pinus contorta needles. (n.d.). New Zealand Journal of Forestry Science. Retrieved from [Link]
-
How adjuvants can boost post emergent herbicides and increase rainfastness. (2016, August 21). Eureka! Retrieved from [Link]
-
Handling Herbicide Applications During Heavy Rainfall. (2025, June 16). No-Till Farmer. Retrieved from [Link]
-
Testing for and Deactivating Herbicide Residues. (n.d.). Penn State Extension. Retrieved from [Link]
-
A review of the effect of humidity, humectants, and surfactant composition on the absorption and efficacy of highly water-soluble herbicides. (2025, August 6). ResearchGate. Retrieved from [Link]
-
How Cool, Rainy Weather Affects Burndown Herbicide Efficacy. (2016, April 22). University of Nebraska-Lincoln CropWatch. Retrieved from [Link]
-
Absorption of foliar-applied herbicides. (n.d.). Iowa State University Extension and Outreach. Retrieved from [Link]
-
Evaluation of the Rain Fastness of Pesticide Formulations Using Simulated Leaf Surfaces with a Visual Rating System. (n.d.). ASTM International. Retrieved from [Link]
-
Adjuvants in Agriculture: Roles, Mechanisms, and Market Trends. (2024, September 14). LinkedIn. Retrieved from [Link]
-
Effects of adjuvants on the effectiveness and rainfastness of rimsulfuron in potato. (2023, May 30). Preprints.org. Retrieved from [Link]
-
How to protect pre-emergence herbicide efficacy in a wet autumn. (2024, October 11). Nichino UK. Retrieved from [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015, July 2). Journal of Visualized Experiments. Retrieved from [Link]
-
Effect of Excessive Rainfall on Efficacy of Residual Herbicides Applied in Corn and Soybean. (2017, May 23). University of Nebraska-Lincoln CropWatch. Retrieved from [Link]
-
Spray adjuvants: What's in a name? (2009, September 24). Farm Progress. Retrieved from [Link]
-
Factors influencing dicamba volatility. (2017, August 16). Iowa State University Extension and Outreach. Retrieved from [Link]
-
Adjuvants with Herbicides. When and Why They Are Needed. (2024, May 20). Crop Protection Network. Retrieved from [Link]
-
Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. (2022, April 22). MDPI. Retrieved from [Link]
-
Action of rain on the efficiency of herbicides applied post-emergence in the control of Senna obtusifolia. (2025, August 7). ResearchGate. Retrieved from [Link]
-
A COMPARISON OF STICKER ADJUVANTS FOR THEIR EFFECTS ON RETENTION AND RAINFASTENING OF FUNGICIDE SPRAYS. (n.d.). CABI Digital Library. Retrieved from [Link]
-
Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023, July 18). Washington State University. Retrieved from [Link]
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- 7. Role of spray adjuvants with postemergence herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 8. Factors influencing dicamba volatility | Integrated Crop Management [crops.extension.iastate.edu]
- 9. Crop Protection Network [cropprotectionnetwork.org]
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- 11. SURFACTANTS IN THE GLOBAL CHEMICAL INDUSTRY LANDSCAPE [michberk.com]
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- 16. mdpi.com [mdpi.com]
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Technical Support Center: Managing Dicamba-Diglycolamine (DGA) Contamination in Laboratory Equipment
Welcome to the technical support center for handling Dicamba-diglycolamine (DGA) contamination. This guide is designed for researchers, scientists, and drug development professionals who may encounter this potent synthetic auxin herbicide in a laboratory setting. Cross-contamination with Dicamba, even at trace levels, can compromise sensitive biological assays and analytical instrumentation. This resource provides in-depth, scientifically grounded protocols and answers to common questions to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding Dicamba-DGA contamination.
Q1: What is Dicamba-diglycolamine (DGA) and why is it a contamination concern?
A1: Dicamba is a selective herbicide used to control broadleaf weeds.[1][2][3] It functions as a synthetic auxin, a type of plant growth regulator, that causes uncontrolled growth and eventual death in susceptible plants.[3] The diglycolamine (DGA) salt form is a specific formulation designed to have lower volatility compared to older Dicamba salts.[4] However, all forms of Dicamba are highly potent, and even minute residues left on laboratory equipment can lead to significant, unintended biological effects in non-target plant-based assays or interfere with sensitive analytical measurements.
Q2: How does Dicamba contamination typically occur in a lab?
A2: Contamination can occur through several pathways:
-
Shared Equipment: Using glassware, balances, spatulas, or automated liquid handlers for both Dicamba-related work and other experiments without rigorous cleaning.
-
Aerosolization: Pipetting, vortexing, or sonicating Dicamba solutions can create fine mists that settle on surrounding surfaces and equipment.
-
Improper Waste Disposal: Disposing of Dicamba waste in general lab trash or sinks can lead to widespread, low-level contamination.
-
Personal Protective Equipment (PPE): Contaminated gloves or lab coats can transfer residues to door handles, keyboards, and other common surfaces.
Q3: Can I see Dicamba residues on my equipment?
A3: Generally, no. Dicamba is a white crystalline solid in its acid form.[1][2] When dissolved, especially at the trace concentrations that cause contamination, it will not be visible. Therefore, visual inspection is insufficient to confirm cleanliness; a robust cleaning protocol and, in some cases, analytical verification are necessary.[5][6]
Q4: What types of lab materials are most susceptible to binding Dicamba?
A4: Porous plastics, aged or scratched plastics, and ion-exchange columns can be particularly problematic for retaining Dicamba residues. While glass and stainless steel are generally easier to clean, residues can still adhere, especially in complex geometries like frits, valves, and tubing.[7]
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing detailed, actionable advice.
Scenario 1: Unexplained Phytotoxicity or Aberrant Results in Sensitive Bioassays
Question: My plant tissue cultures are showing abnormal growth, or my auxin-related cellular assays are giving inconsistent results. Could Dicamba contamination be the cause, and how do I confirm it?
Answer: Yes, these are classic signs of contamination by a synthetic auxin like Dicamba. The core issue is that Dicamba mimics natural auxins, triggering unintended biological responses at very low concentrations.
Troubleshooting & Verification Workflow:
To diagnose and resolve this issue, a systematic approach is required. First, you must isolate the source of contamination. Second, you must decontaminate the identified equipment. Finally, you must verify that the decontamination was successful.
Confirmation Method: The most reliable way to confirm Dicamba contamination is by analyzing rinse samples from suspect equipment using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[8][9] This technique offers the high sensitivity and specificity needed to detect trace residues.[8]
Scenario 2: Decontaminating Analytical Instrumentation (HPLC/LC-MS Systems)
Question: My lab's shared HPLC system was used to analyze a high-concentration Dicamba-DGA formulation. How do I ensure it's clean for subsequent, unrelated analyses?
Answer: Decontaminating an HPLC system requires a more rigorous procedure than for simple glassware due to the system's complex fluid path, including pumps, tubing, injection valves, and the analytical column. Residues can hide in seals, frits, and stators.
Key Principles for HPLC Decontamination:
-
Remove the Column: Always remove the analytical column before flushing the system with harsh cleaning solutions to avoid damaging the stationary phase. Replace it with a union or a dummy column.
-
Leverage Solubility: The cleaning process relies on exploiting Dicamba's chemical properties. Dicamba is a carboxylic acid.[1] By flushing with an alkaline solution, you deprotonate the acid to form a highly water-soluble salt, which is easily rinsed from the system.[1]
-
Use Organic Solvents: Subsequent flushes with organic solvents like methanol or acetonitrile help remove any less polar residues or contaminants introduced by the cleaning solutions themselves.
Step-by-Step HPLC Decontamination Protocol:
-
Initial Flush: Disconnect the column and replace it with a union. Flush the entire system (all lines, injector, and detector flow cell) with HPLC-grade water for 30 minutes.
-
Alkaline Wash: Prepare a 0.1 M Ammonium Hydroxide solution in HPLC-grade water. Flush the system with this solution for at least 60 minutes. This basic solution will convert acidic Dicamba residues into their more soluble salt form.
-
Intermediate Rinse: Flush the system with HPLC-grade water for another 30 minutes to remove the alkaline solution.
-
Organic Flush: Flush the system with 100% HPLC-grade methanol or acetonitrile for 30 minutes to remove any remaining organic residues.
-
Final Rinse & Verification: Re-equilibrate the system with your typical mobile phase. Run several blank injections (injecting only mobile phase or your sample solvent) and analyze them using a sensitive method (e.g., LC-MS/MS) to confirm the absence of Dicamba carryover. The system is considered clean when the blank injections are free of any detectable Dicamba peak.[10]
Core Decontamination Protocols
These protocols are designed as self-validating systems, incorporating verification steps to ensure complete decontamination.
The Science of Cleaning: Exploiting pH to Remove Dicamba
Dicamba is a weak acid with a pKa of approximately 1.9.[1][3] This means that in solutions with a pH well above 1.9, the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate salt. This salt form is significantly more soluble in water than the neutral acid form.[2] Our cleaning protocols leverage this principle by using a basic (alkaline) solution to wash the equipment, converting the adherent, less-soluble Dicamba acid into a highly soluble salt that can be easily rinsed away.
Protocol 1: General Laboratory Equipment (Glassware, Stainless Steel)
This protocol is suitable for non-porous materials like glass, stainless steel, and solvent-resistant polymers.
-
Pre-Rinse: Thoroughly rinse the equipment with deionized water to remove gross contamination.
-
Alkaline Soak: Prepare a cleaning solution of 1% aqueous ammonia.[11] Submerge the equipment in the solution and allow it to soak for at least 4 hours. For larger equipment, apply the solution liberally to all surfaces.
-
Scrub: If applicable, use soft brushes to scrub all surfaces, paying special attention to joints and corners.[7][12]
-
Rinse Thoroughly: Rinse the equipment three times with deionized water.
-
Solvent Rinse (Optional but Recommended): Rinse with methanol or acetone to remove any residual organic films and to aid in drying.[1]
-
Dry: Air dry completely or use an oven at a low temperature (<60°C).
-
Verification (For Critical Applications): Perform a final rinse with a small volume of a 50:50 mixture of water and methanol. Collect this rinsate and analyze it via LC-MS/MS to confirm the absence of Dicamba.[8]
Protocol 2: Decontamination of Plastics and Sensitive Equipment
For plastics that may be incompatible with harsh solvents or bases, a gentler but extended procedure is necessary. Always check material compatibility before cleaning.[13]
-
Pre-Rinse: Rinse thoroughly with deionized water.
-
Detergent Wash: Use a laboratory-grade, phosphate-free detergent solution. Soak and scrub the equipment as described above. Many commercial lab detergents are effective.
-
Extended Water Rinse: Rinse extensively with deionized water (at least 5-6 cycles).
-
Verification: Due to the higher risk of residue retention in plastics, a final rinsate analysis via LC-MS/MS is strongly recommended for all critical applications.
Data Summary: Cleaning Solutions and Analytical Methods
Table 1: Recommended Cleaning Solutions for Dicamba-DGA Decontamination
| Cleaning Agent | Concentration | Target Material | Mechanism of Action |
| Ammonium Hydroxide | 1% in Water | Glass, Stainless Steel | Alkaline hydrolysis; converts Dicamba acid to highly soluble ammonium salt.[1][11] |
| Laboratory Detergent | Per Manufacturer | Plastics, General Use | Surfactant action; emulsifies and lifts residues. |
| Methanol / Acetonitrile | 100% (Rinse) | Glass, Stainless Steel | Solubilizes non-polar residues and aids in drying.[1] |
Table 2: Analytical Methods for Contamination Verification
| Method | Typical Limit of Quantitation (LOQ) | Selectivity & Specificity | Notes |
| HPLC-UV | ~10-100 ng/mL (ppb) | Moderate | Susceptible to interference from other UV-absorbing compounds.[14] |
| LC-MS/MS | <1 ng/mL (ppb) | High | Gold standard for trace residue analysis; highly specific and sensitive.[8][9] |
| GC-MS | ~0.05 µg/L (ppb) | High | Often requires derivatization of the Dicamba acid before analysis.[15] |
| ELISA | ~2.3 ng/mL (ppb) | High | Rapid and sensitive but may require specific antibody kits.[9] |
References
-
Dicamba | C8H6Cl2O3 | CID 3030 . PubChem, National Institutes of Health. [Link]
-
Dicamba Technical Fact Sheet . National Pesticide Information Center. [Link]
-
Dicamba - General Information . Minnesota Department of Agriculture. [Link]
-
Determination of Dicamba by Reverse-Phase HPLC . ResearchGate. [Link]
-
Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS . U.S. Environmental Protection Agency. [Link]
-
On-spot quantitative analysis of Dicamba in field waters using a lateral flow immunochromatographic strip with smartphone imaging . National Institutes of Health. [Link]
-
Removing Dicamba Residues from Your Sprayer: A Tricky Task . CropWatch, University of Nebraska-Lincoln. [Link]
-
Dicamba 4 Herbicide Product Label . Alligare. [Link]
-
ECM - Dicamba in Water - MRID 51052503 . U.S. Environmental Protection Agency. [Link]
-
Dicamba-diglycoamine | C12H17Cl2NO5 | CID 18772449 . PubChem, National Institutes of Health. [Link]
-
GUIDELINES FOR THE CLEANING OF SPRAY TANKS AND DISPOSAL OF RINSE WATER . CropLife South Africa. [Link]
-
Spray mixture pH as affected by dicamba, glyphosate, and spray additives . Association of American Pesticide Control Officials. [Link]
-
Cleaning Pesticide Application Equipment . Nebraska Extension Publications. [Link]
-
Decontamination methods of tanks to spray 2,4-D and dicamba and the effects of these herbicides on citrus and vegetable species . Semina: Ciências Agrárias. [Link]
-
pH of dicamba mixtures as affected by dicamba formulation, glyphosate... . ResearchGate. [Link]
-
Cleaning and Winterizing Your Herbicide Sprayer . TechLine News. [Link]
-
Decontamination Protocols for Lab Equipment . Polar Labs. [Link]
-
Laboratory Equipment Decontamination Procedures . Wayne State University Research. [Link]
-
Assessment of dicamba and 2,4-D residues in Palmer amaranth and soybean . Weed Science. [Link]
-
MATERIAL SAFETY DATA SHEET - Dicamba . Greenbook.net. [Link]
-
SPRAYER TANK CLEAN-OUT PROCEDURES . Ag PhD. [Link]
-
Residue Analysis of Dicamba and its Metabolites in Vegetation and Soil . U.S. Environmental Protection Agency. [Link]
-
IBC GUIDELINE: Decontamination of laboratory equipment... . Texas A&M University-Commerce. [Link]
-
Cleaning pesticide application equipment (PAE) – efficacy aspects . EPPO database on PP1 Standards. [Link]
-
Spray mixture pH as affected by dicamba, glyphosate, and spray additives . Weed Technology, Cambridge Core. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Removing Dicamba Residues from Your Sprayer: A Tricky Task | CropWatch | Nebraska [cropwatch.unl.edu]
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- 15. epa.gov [epa.gov]
Technical Support Center: Optimizing Dicamba-Diglycolamine Herbicidal Activity with Adjuvants
This guide is designed for researchers, scientists, and crop protection professionals to provide in-depth technical support and troubleshooting for experiments involving the enhancement of Dicamba-diglycolamine (DGA) herbicidal activity through the use of adjuvants. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of formulation and application, ensuring both efficacy and environmental stewardship.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common queries encountered during the experimental design and execution phases.
Q1: What is the primary role of adjuvants when tank-mixing with Dicamba-DGA?
A1: Adjuvants are critical components in a Dicamba-DGA spray solution that enhance or modify the performance of the herbicide.[1] Their functions can be broadly categorized into two groups: activator adjuvants and utility modifiers.[1]
-
Activator adjuvants , such as surfactants and oils, directly improve the herbicidal efficacy by increasing spray retention on leaf surfaces, enhancing penetration of the active ingredient, and improving rainfastness.[1][2]
-
Utility modifiers alter the physical or chemical properties of the spray solution.[1] For Dicamba-DGA, key utility modifiers include volatility reduction agents (VRAs) and drift reduction agents (DRAs).[3][4] VRAs, often pH-buffering agents, are crucial for minimizing the conversion of dicamba to its more volatile acid form.[3][5] DRAs increase spray droplet size to reduce physical drift to off-target areas.[4]
Q2: I'm observing reduced weed control. Could my water source be the issue?
A2: Absolutely. Water quality is a frequently overlooked variable that can significantly impact the efficacy of weak-acid herbicides like dicamba.[6][7] Two primary factors to consider are:
-
Water Hardness: The presence of positively charged cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺) can antagonize dicamba.[8] These cations can bind to the negatively charged dicamba molecules, forming less soluble salts that are not as readily absorbed by the target weed.[8][9]
-
pH: The pH of the spray solution is a critical factor influencing both the efficacy and volatility of dicamba.[7] While a more acidic solution can enhance the uptake of dicamba, it also significantly increases its volatility, leading to potential off-target movement.[7][10] Conversely, highly alkaline water can also negatively impact performance.[7]
Q3: Can I tank-mix Dicamba-DGA with other herbicides like glyphosate? What are the risks?
A3: While tank-mixing Dicamba-DGA with other herbicides like glyphosate is a common practice to broaden the weed control spectrum, it introduces complexities that must be carefully managed.[11][12] The primary risk is increased dicamba volatility.[11] Adding glyphosate, particularly certain salt formulations, can lower the pH of the spray solution, which in turn increases the potential for dicamba to volatilize.[13][14] It is imperative to consult the herbicide label for approved tank-mix partners and to always include a volatility-reducing agent (VRA) when such mixtures are permitted.[13]
Q4: How do I select the appropriate adjuvant for my Dicamba-DGA formulation?
A4: Adjuvant selection is not a one-size-fits-all process. The choice depends on the specific experimental objectives, environmental conditions, and any tank-mix partners.[15]
-
For Efficacy Enhancement: Consider methylated seed oils (MSOs) or high-surfactant oil concentrates (HSOCs), which have been shown to improve the uptake of dicamba.[2]
-
For Volatility Management: A pH-buffering adjuvant, also known as a volatility reduction agent (VRA), is essential, especially when tank-mixing with products that can lower the spray solution's pH.[3][5]
-
For Drift Reduction: A drift reduction agent (DRA) should be included to increase droplet size and minimize physical drift.[4]
Always refer to the specific Dicamba-DGA product label for a list of approved adjuvants. Using a non-approved adjuvant can lead to reduced efficacy, increased volatility, or crop injury.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered in the field and laboratory.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Reduced Herbicidal Efficacy | 1. Water Hardness: Antagonism from cations (Ca²⁺, Mg²⁺).[6] 2. Improper Adjuvant Selection: Lack of a suitable activator adjuvant. 3. Suboptimal Spray Solution pH: pH is too high, reducing uptake.[7] | 1. Test Water Quality: Analyze your water source for hardness and pH. 2. Add a Water Conditioner: If water is hard, incorporate a non-ammonium sulfate (AMS) water conditioner. Note that AMS is often prohibited with newer dicamba formulations due to increased volatility.[6] 3. Optimize Adjuvant Package: Include an activator adjuvant like MSO to enhance penetration.[2] |
| Off-Target Crop Injury (Symptoms: leaf cupping, distorted growth) [16] | 1. Volatility: Conversion of dicamba salt to the more volatile acid form.[17] 2. Physical Drift: Small spray droplets carried by wind.[18] 3. Tank Contamination: Residual dicamba from previous applications.[18] | 1. Mandatory VRA Use: Always include a registered pH-buffering adjuvant (VRA) to maintain an optimal pH and reduce volatility.[3] 2. Use a DRA and Proper Nozzles: Incorporate a drift reduction agent and use air-induction nozzles to produce coarser droplets.[4][14] 3. Verify Environmental Conditions: Adhere strictly to label guidelines regarding wind speed and temperature. High temperatures can increase volatility.[11] 4. Implement Rigorous Cleanout: Follow a triple-rinse sprayer cleanout procedure, using a tank cleaner, to remove dicamba residues.[18] |
| Inconsistent Results Across Replicates | 1. Variable Environmental Conditions: Fluctuations in temperature, humidity, and wind speed between applications.[13] 2. Inconsistent Spray Application: Variations in sprayer speed, boom height, or nozzle performance. 3. Lack of Homogeneity in Tank-Mix: Improper mixing order or insufficient agitation. | 1. Monitor and Record Conditions: Use a weather meter to record environmental data for each application to identify correlations with performance. 2. Calibrate and Standardize Application: Ensure consistent application parameters across all experimental plots. 3. Follow Proper Mixing Procedure: Adhere to the recommended mixing order (e.g., water conditioner, VRA, herbicides, DRA) and maintain constant agitation. |
Section 3: Experimental Protocols & Visualizations
To ensure the integrity of your research, we provide the following standardized protocols and workflow diagrams.
Protocol 1: Jar Test for Tank-Mix Compatibility
Objective: To visually assess the physical compatibility of Dicamba-DGA with proposed adjuvants and other tank-mix partners before large-scale mixing.
Materials:
-
Clean, clear glass quart jars with lids (one for each proposed mixture)
-
Graduated cylinders or syringes for accurate measurement
-
Water source representative of what will be used in the field
-
Dicamba-DGA formulation
-
All proposed adjuvants (VRA, DRA, MSO, etc.) and other pesticides
-
Personal Protective Equipment (PPE)
Procedure:
-
Add 1 pint of the carrier water to each jar.
-
In a separate jar, add the components in the proper mixing order, one at a time, cap the jar, and shake gently for 15-30 seconds after each addition. The general mixing order is: a. Water conditioning agents b. Volatility Reduction Adjuvants (VRAs) c. Dicamba-DGA d. Other herbicides (if applicable) e. Drift Reduction Adjuvants (DRAs) f. Activator adjuvants (e.g., MSO)
-
After all components have been added, shake the jar vigorously for another 30 seconds.
-
Let the jar stand for 15-30 minutes and observe.
-
Interpretation: Look for any signs of incompatibility, such as the formation of flakes, crystals, sludge, gels, or an oily layer. If any of these are present, the mixture is not physically compatible.
Diagram 1: Decision-Making Workflow for Adjuvant Selection
This diagram outlines the logical steps for selecting an appropriate adjuvant package for your Dicamba-DGA application.
Caption: Workflow for selecting the appropriate adjuvant package for Dicamba-DGA.
Diagram 2: Factors Influencing Dicamba Volatility
This diagram illustrates the key chemical and environmental factors that contribute to the volatilization of dicamba.
Caption: Key factors that increase the volatility of Dicamba.
References
-
Use of low tunnels to describe effects of herbicide, adjuvant, and target surface on dicamba volatility. Weed Technology, Cambridge Core. Available at: [Link]
-
Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. MDPI. Available at: [Link]
-
Physicochemical properties, droplet size and volatility of dicamba with herbicides and adjuvants on tank-mixture. Scientific Reports, Nature. Available at: [Link]
-
Effect of dose and adjuvant on uptake of triclopyr and dicamba into Pinus contorta needles. Wiley Online Library. Available at: [Link]
-
Explained: Dicamba and its formulations. Arkansas Cooperative Extension Service. Available at: [Link]
-
Effect of pesticide and other crop protection product mixtures on dicamba volatilization. SciELO. Available at: [Link]
-
Dicamba 2020 Registration Decision — Frequently Asked Questions. US EPA. Available at: [Link]
-
Efficacy of Water-Conditioning Adjuvants for Dicamba-Tolerant Soybean. ASTM Digital Library. Available at: [Link]
-
Dicamba in Arkansas - Frequently Asked Questions. University of Arkansas System Division of Agriculture. Available at: [Link]
-
Efficacy of dicamba and glyphosate as influenced by carrier water pH and hardness. Weed Technology, Cambridge University Press. Available at: [Link]
-
Dicamba tank mixtures and formulations and their effects on sensitive crops during cleanout procedures. UNL Digital Commons. Available at: [Link]
-
(PDF) Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. ResearchGate. Available at: [Link]
-
Understanding Herbicide Adjuvants. Bayer Crop Science Canada. Available at: [Link]
-
Got an RUP Dicamba Question? Check Out These FAQs. CropWatch, University of Nebraska-Lincoln. Available at: [Link]
-
The role of water quality on effective herbicide applications. Agronomy eUpdates, Kansas State University. Available at: [Link]
-
The influence of adjuvants on physical properties, droplet-size, and efficacy of glufosinate and dicamba plus glyphosate solutions. DigitalCommons@University of Nebraska - Lincoln. Available at: [Link]
-
Dicamba Training Requirements — Frequently Asked Questions. US EPA. Available at: [Link]
-
An Overview of Dicamba and 2,4-D Drift Issues. The Ohio State University. Available at: [Link]
-
Adjuvants’ role in combatting herbicide resistance. WeedSmart. Available at: [Link]
-
Water Quality and Herbicide Efficacy. Mississippi State University Extension Service. Available at: [Link]
-
Dicamba basics. Bayer Crop Science Canada. Available at: [Link]
-
The Impact of Water Quality on Pesticide Performance. Purdue Extension. Available at: [Link]
-
Water Quality and the Effectiveness of Pesticides. UF/IFAS EDIS. Available at: [Link]
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- 1. Understanding Herbicide Adjuvants | Bayer Crop Science Canada [cropscience.bayer.ca]
- 2. Effect of dose and adjuvant on uptake of triclopyr and dicamba into Pinus contorta needles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. extension.msstate.edu [extension.msstate.edu]
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- 7. Efficacy of dicamba and glyphosate as influenced by carrier water pH and hardness | Weed Technology | Cambridge Core [cambridge.org]
- 8. PI245/PI245: Water Quality and the Effectiveness of Pesticides [ask.ifas.ufl.edu]
- 9. extension.purdue.edu [extension.purdue.edu]
- 10. Agronomy eUpdate March 27th, 2025 : Issue 1046 [eupdate.agronomy.ksu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Effect of pesticide and other crop protection product mixtures on dicamba volatilization [frontiersin.org]
- 13. Use of low tunnels to describe effects of herbicide, adjuvant, and target surface on dicamba volatility | Weed Technology | Cambridge Core [cambridge.org]
- 14. Physicochemical properties, droplet size and volatility of dicamba with herbicides and adjuvants on tank-mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. weedsmart.org.au [weedsmart.org.au]
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Validation & Comparative
Guide to the Comparative Efficacy of Dicamba-Diglycolamine (DGA) and Dicamba Acid Formulations
An In-Depth Comparative Analysis for Agricultural and Formulation Scientists
This guide provides a detailed technical comparison between dicamba acid and its diglycolamine (DGA) salt formulation. We will explore the fundamental chemical properties that dictate their performance, analyze experimental data on efficacy and volatility, and present standardized protocols for their evaluation. The objective is to equip researchers and drug development professionals with a comprehensive understanding of how formulation chemistry directly impacts field performance and environmental safety.
Introduction: The Chemistry of Dicamba and the Need for Formulation
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a potent, selective herbicide widely used for the post-emergence control of a broad spectrum of broadleaf weeds.[1][2] Its mechanism of action is as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[1][3] At herbicidal concentrations, dicamba induces uncontrolled and disorganized cell growth, ultimately leading to the death of susceptible plants.[2]
The parent molecule, dicamba acid, is the active ingredient responsible for this herbicidal activity.[4] However, dicamba in its pure acid form possesses a significant drawback: high volatility.[5][6] This means it can easily transition from a liquid or solid state into a gaseous vapor after application, moving off-target and causing unintended damage to sensitive, non-target crops.[5] To mitigate this risk, chemical formulations have been developed that pair the dicamba acid with a salt. One of the most significant advancements in this area has been the development of the diglycolamine (DGA) salt of dicamba.[1][7] This guide will dissect the critical differences between the foundational acid and the engineered DGA salt.
Physicochemical Properties: The Source of Performance Differentiation
The core difference between dicamba acid and dicamba-DGA lies in their volatility, a property directly tied to their chemical structure and behavior in solution.
-
Dicamba Acid : This is the unadulterated dicamba molecule. As a strong acid with a pKa of 1.87, it is the most volatile form of the herbicide.[4][6] Its tendency to vaporize is the primary driver behind the development of alternative formulations.
-
Dicamba-Diglycolamine (DGA) Salt : This formulation is created by reacting dicamba acid with diglycolamine. The resulting DGA salt is a larger, heavier molecule designed to have a much lower vapor pressure than the acid form.[5][7] Products such as Clarity® and XtendiMax® utilize this DGA salt.[5][8]
The Mechanism of Volatility Reduction
The key to the DGA formulation's success is rooted in chemical equilibrium.
-
Dissociation : When a dicamba salt like DGA is mixed in a spray tank with water, it dissociates into a negatively charged dicamba anion (the herbicide) and a positively charged DGA cation.[8][9]
-
Formation of Volatile Acid : The volatile form of dicamba is the neutral acid molecule. This form is created when the dicamba anion combines with a free proton (H+) in the solution.[8][9]
-
The Role of the DGA Salt : The DGA cation has a strong affinity for the dicamba anion. This strong association keeps the dicamba "locked" in its non-volatile anionic state, significantly reducing the likelihood of it finding a proton to become the volatile dicamba acid.[4] The risk of volatilization increases as the pH of the spray solution drops, because a lower pH signifies a higher concentration of free protons.[8][10]
Caption: Standardized workflow for a humidome volatility experiment.
Protocol 2: Field-Level Efficacy and Off-Target Movement Trial
This protocol assesses performance under real-world conditions, evaluating both weed control and the potential for off-target drift and volatilization.
Objective: To evaluate on-target weed efficacy and quantify off-target injury from different dicamba formulations under field conditions.
Methodology:
-
Site Selection: Choose a field site with a uniform population of target broadleaf weeds. Establish adjacent plots of a highly sensitive crop (e.g., non-dicamba tolerant soybeans) downwind of the prevailing wind direction.
-
Plot Design: Use a randomized complete block design. Treatments should include an untreated control, dicamba acid (for academic/research purposes where permitted), and dicamba-DGA.
-
Application: Apply the herbicides using a calibrated research sprayer at a specified rate (e.g., 0.56 kg a.e./ha). Record all environmental conditions at the time of application (wind speed, temperature, relative humidity).
-
Efficacy Assessment: At set intervals (e.g., 14 and 28 days after treatment), visually rate the percent weed control in the treated plots compared to the untreated control.
-
Off-Target Assessment: At the same intervals, visually assess and rate the injury on the sensitive soybean plants at increasing distances from the treated plot edge.
-
Residue Analysis (Optional): Collect plant tissue and soil samples from both the treated plots and the sensitive crop area for analysis by gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify dicamba residues. [11][12]7. Data Analysis: Use analysis of variance (ANOVA) to compare weed control efficacy and off-target injury levels among the different formulations.
Conclusion and Scientific Perspective
The comparison between dicamba acid and dicamba-DGA is a clear demonstration of the power of formulation science in modern agriculture. While both deliver the same herbicidally active molecule to the target weed, their performance profiles are fundamentally different.
-
Efficacy: The on-target herbicidal efficacy is comparable, as the mode of action resides in the dicamba anion, which is released from both forms.
-
Safety and Stewardship: The primary distinction is volatility. The DGA formulation represents a critical technological advancement designed to mitigate the significant risk of off-target movement inherent to dicamba acid. By keeping the herbicide in a less volatile state, the DGA salt provides a wider margin of application safety, protecting neighboring sensitive crops.
For researchers and development professionals, the takeaway is unequivocal: while dicamba acid is the foundational active ingredient, its practical application is severely limited by its physical properties. The dicamba-DGA formulation is an engineered solution that enhances the usability and environmental stewardship of dicamba chemistry by dramatically reducing, though not entirely eliminating, its potential for volatilization. Future research continues to focus on developing even lower-volatility salts and adjuvant systems to further improve the on-target application of this important herbicide.
References
-
Explained: Dicamba and its formulations. (2016). Arkansas Cooperative Extension Service. [Link]
-
Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. (2022). MDPI. [Link]
-
Understanding Dicamba Volatility. (n.d.). Extension Richland County. [Link]
-
Dicamba basics. (2024). Bayer Crop Science Canada. [Link]
-
Dicamba Technical Fact Sheet. (n.d.). National Pesticide Information Center. [Link]
-
Conversations about the Future of Dicamba: The Science Behind Off-Target Movement. (2021). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Response of soybean, cotton, and tobacco to volatility of 2,4-D and dicamba formulations in humidome. (2023). Weed Technology - Cambridge University Press & Assessment. [Link]
-
Dicamba | C8H6Cl2O3 | CID 3030. (n.d.). PubChem - NIH. [Link]
-
Concentration of volatilized dicamba after application of DGA alone and... (n.d.). ResearchGate. [Link]
-
Diglycolamine salt vs Dimethylamine salt Dicamba? (2017). AgTalk Home. [Link]
-
The measurement of dicamba in soil and plants. (n.d.). ResearchGate. [Link]
-
Residue Analysis of Dicamba and its Metabolites in Vegetation and Soil. (2017). U.S. Environmental Protection Agency. [Link]
-
Effect of pesticide and other crop protection product mixtures on dicamba volatilization. (2025). [Link]
Sources
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- 2. Dicamba Technical Fact Sheet [npic.orst.edu]
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- 6. researchgate.net [researchgate.net]
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- 10. Frontiers | Effect of pesticide and other crop protection product mixtures on dicamba volatilization [frontiersin.org]
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A Comparative Toxicological Assessment of Dicamba-Diglycolamine (DGA) and Other Dicamba Salt Formulations
This guide provides a detailed comparative analysis of the toxicological profiles of various dicamba salt formulations, with a primary focus on the diglycolamine (DGA) salt. As researchers and professionals in drug development and environmental science, understanding the nuances between these formulations is critical for accurate risk assessment and the development of safer herbicidal products. This document synthesizes publicly available experimental data to offer a clear, objective comparison, grounded in established toxicological methodologies.
Introduction to Dicamba and its Salt Formulations
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide widely used for the control of broadleaf weeds.[1][2][3] Its mode of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual plant death.[1][4] Due to its acidic nature, dicamba is typically formulated as a salt to improve its stability and handling characteristics. Common salt formulations include:
-
Diglycolamine (DGA) salt: Known for its reduced volatility compared to older formulations.[5][6]
-
Dimethylamine (DMA) salt: An older formulation with higher volatility.[5][6]
-
Bis aminopropyl methylamine (BAPMA) salt: A more recent formulation also designed for low volatility.[6]
-
Isopropylamine (IPA) salt [7]
A critical aspect to consider is that in the environment, these salts are expected to rapidly dissociate, releasing the dicamba acid, which is the active herbicidal component.[1] Consequently, the toxicity of the various salts is often considered to be similar to that of the parent acid.[1] However, the formulation can influence specific toxicological endpoints, such as inhalation toxicity, and physical properties like volatility, which has significant environmental implications.[5][8]
Comparative Acute Toxicity
Acute toxicity studies are fundamental in characterizing the potential for a substance to cause harm from a single exposure. The most common metric is the LD50 (Lethal Dose, 50%), which is the dose required to be fatal to 50% of a test population.
It is important to note that specific LD50 values for each salt are not always readily available in single comparative studies. Much of the publicly accessible data refers to "technical grade dicamba" or the parent acid. The U.S. EPA and other regulatory bodies often consider the toxicity of the salts to be comparable to the acid form for many endpoints.[1]
Table 1: Comparative Acute Oral Toxicity of Dicamba Formulations
| Formulation/Test Substance | Species | LD50 (mg/kg body weight) | Toxicity Category | Source |
| Technical Grade Dicamba | Rat (male, semi-adult) | 757 | Moderate | [9] |
| Technical Grade Dicamba | Rat (female, adult) | 1039 | Moderate | [9] |
| Pure Dicamba | Rat (female, semi-adult) | 2560 | Low | [9] |
| Dicamba Acid Equivalent | Mammals | 2,740 | Low | [1] |
| Dicamba Dimethylamine Salt (DDAS) | Goat | >1400 (minimum toxic dose) | Moderate |
Note: Toxicity categories are generally classified as: High (<50 mg/kg), Moderate (50-500 mg/kg), and Low (500-5000 mg/kg).
Overall, dicamba and its salts are considered to have low to moderate acute oral toxicity.[1][10] Signs of acute toxicity in animals can include shortness of breath, muscle spasms, urinary incontinence, and collapse.[9]
Inhalation and Dermal Toxicity: Where Formulations Diverge
While oral and dermal toxicity are often considered similar across salts, inhalation toxicity can vary. This is a critical consideration for applicators and bystanders.
A U.S. EPA assessment highlighted that the dicamba BAPMA salt was more toxic via the inhalation route than dicamba acid .[8] The study on BAPMA salt showed hyperplasia and ulceration of the larynx at lower concentrations than the effects observed for dicamba acid (hyperplasia in the lung).[8]
For the dicamba DGA salt , the inhalation point of departure for risk assessment was based on the data for dicamba acid, suggesting a similar inhalation toxicity profile between the two.[8] Sub-chronic dermal toxicity studies on dicamba acid, IPA, and DGA salts showed no adverse effects up to the limit dose of 1000 mg/kg/day.[8]
The Critical Issue of Volatility and Off-Target Effects
A major point of differentiation between dicamba salts is their potential for volatilization—the process of changing from a liquid or solid to a vapor. This vapor can then drift and damage non-target plants, a significant concern in agriculture.[1][3]
The development of newer formulations like the DGA and BAPMA salts was driven by the need to reduce the high volatility associated with older salts like DMA.[4][6]
-
Dicamba-DGA has demonstrated significantly lower volatility compared to the DMA salt. Field studies have shown that the volatilization of dicamba applied as the DGA salt was reduced by as much as 94% compared to the DMA salt.[5]
-
The inclusion of "VaporGrip" technology with DGA salt formulations further aims to minimize volatility by reducing the formation of dicamba acid on the leaf surface.[6]
The choice of salt formulation, therefore, has a direct impact on the potential for off-target plant injury, which is a key aspect of its overall environmental risk profile.[11]
Ecotoxicology: Effects on Non-Target Organisms
The environmental safety of a pesticide is determined by its effects on a range of non-target organisms.
Table 2: Ecotoxicity of Dicamba (Acid Equivalent)
| Organism Group | Test | Result | Toxicity Level | Source |
| Freshwater Fish | Acute LC50 | 28 mg ae/L | Slightly Toxic | [1] |
| Freshwater Invertebrates | Acute EC50 | > 50 mg ae/L | Practically Non-toxic | [1] |
| Aquatic Plants (Nonvascular) | EC50 | 0.493 mg ae/L | High | [1] |
| Birds | Acute LC50 | 188 mg ae/L | Moderately Toxic | [1] |
| Honeybee | Acute Contact LD50 | > 90.65 µg ae/bee | Practically Non-toxic | [1] |
ae = acid equivalent
Generally, dicamba is considered practically non-toxic to moderately toxic to mammals, birds, and fish.[2][12] However, it can be highly toxic to non-target terrestrial and aquatic plants.[1][13] The primary environmental risk associated with dicamba is not direct toxicity to fauna, but rather the indirect effects resulting from damage to non-target vegetation, which can impact wildlife that depends on these plants for food and habitat.
Experimental Protocols
To ensure the reliability and reproducibility of toxicity data, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA), are employed.
Acute Oral Toxicity (LD50) Study - OECD Test Guideline 423
This protocol is designed to determine the median lethal dose of a substance after a single oral administration.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single strain are typically used.
-
Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dosing: The test substance is administered in a single dose by gavage. A stepwise procedure is used, starting with a dose expected to be moderately toxic.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD50 is calculated based on the mortality data from the different dose groups.
Causality and Rationale: This stepwise procedure minimizes the number of animals required while still providing a statistically robust estimate of the acute lethal dose. The extended observation period allows for the detection of delayed mortality and other toxic effects.
Caption: Workflow for a typical acute oral toxicity (LD50) study.
Volatility Chamber Study
This type of study is crucial for comparing the volatilization potential of different herbicide formulations.
Methodology:
-
Chamber Setup: A sealed chamber with controlled temperature, humidity, and airflow is used.
-
Application: The different dicamba salt formulations are applied to a representative surface (e.g., soil, plant foliage) within the chamber.
-
Air Sampling: Air is continuously drawn from the chamber through a trapping medium (e.g., sorbent tubes) that captures any volatilized dicamba.
-
Sample Collection: Trapping media are collected at specified time intervals (e.g., 6, 12, 24, 48 hours).
-
Analysis: The amount of dicamba captured in the trapping medium is quantified using analytical chemistry techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Comparison: The flux rate (rate of volatilization per unit area) is calculated and compared between the different formulations.
Causality and Rationale: By maintaining constant environmental conditions, this method allows for a direct comparison of the inherent volatility of each formulation, isolating the effect of the salt from external factors. This provides crucial data for developing low-volatility products to minimize off-target movement.
Caption: Logical relationship between dicamba salt type and off-target injury risk.
Conclusion
The selection of a specific dicamba salt formulation has significant implications for its toxicological and environmental profile. While the various salts are generally considered to have a similar systemic toxicity to the parent dicamba acid, key differences emerge in physical properties and specific toxicity endpoints.
The dicamba-diglycolamine (DGA) salt represents an advancement in formulation technology, primarily through its significantly lower volatility compared to older formulations like the DMA salt. This reduction in volatility is a critical factor in mitigating the risk of off-target plant damage, which is the most pronounced environmental hazard associated with dicamba use. While its systemic toxicity profile is largely comparable to other salts and the parent acid, the inhalation toxicity appears more favorable than that of the BAPMA salt.
For researchers and drug development professionals, this comparative analysis underscores the importance of considering the entire formulation, not just the active ingredient, when evaluating safety and environmental impact. Future research should focus on generating more direct, side-by-side comparative toxicity data for all major salt formulations to allow for an even more refined risk assessment.
References
-
Minnesota Department of Agriculture. (2021, January 21). Dicamba. Retrieved from [Link]
-
National Pesticide Information Center. Dicamba Technical Fact Sheet. Retrieved from [Link]
-
uSpiked. Dicamba. Retrieved from [Link]
-
United States Environmental Protection Agency. (2016, August 2). Dicamba. Human Health Risk Assessment. Retrieved from [Link]
-
MDPI. (2022, April 22). Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. Retrieved from [Link]
-
ResearchGate. (2021, October 15). Volatilization of Standalone Dicamba and Dicamba Plus Glyphosate as Function of Volatility Reducer and Different Surfaces. Retrieved from [Link]
-
Minnesota Department of Agriculture. Dicamba - General Information. Retrieved from [Link]
-
PubMed. (2009, November 13). Toxicokinetics and recovery studies of dicamba dimethyl amine salt in goats following single oral administration. Retrieved from [Link]
-
Successful Farming. (2018, December 5). Volatility From New Formulations Drives Some Dicamba Damage, Say University Weed Scientists. Retrieved from [Link]
-
ACS Publications. (2020, August 12). Quantifying Dicamba Volatility under Field Conditions: Part II, Comparative Analysis of 23 Dicamba Volatility Field Trials. Retrieved from [Link]
-
USRTK.org. (2020, August 6). Dicamba: concerns about cancer and crop damage. Retrieved from [Link]
-
PubMed. (2004, October 1). Comparative effects of herbicide dicamba and related compound on plant mitochondrial bioenergetics. Retrieved from [Link]
-
National Pesticide Information Center. Dicamba Fact Sheet. Retrieved from [Link]
-
MDPI. (2020, September 3). Effect of pesticide and other crop protection product mixtures on dicamba volatilization. Retrieved from [Link]
-
ResearchGate. (2015, January 15). Environmental Fate and Toxicology of Dicamba. Retrieved from [Link]
-
Beyond Pesticides. Dicamba ChemicalWatch Factsheet. Retrieved from [Link]
-
FBN. (2023, May 19). Dicamba 101: Everything Farmers Need to Know About Dicamba. Retrieved from [Link]
-
National Wildlife Federation. (2020). Drifting Toward Disaster: How Dicamba Herbicides are Harming Cultivated and Wild Landscapes. Retrieved from [Link]
-
Regulations.gov. (2016, May 18). Dicamba Human Health Risk Assessment. Retrieved from [Link]
-
MDPI. (2020, November 23). Dicamba Impacts on Aquatic Bioindicators and Non-Target Plants. Retrieved from [Link]
-
ResearchGate. (2020, November 5). Dicamba Impacts on Aquatic Bioindicators and Non-Target Plants. Retrieved from [Link]
-
PubMed. (2015, September 22). Effects of the Herbicide Dicamba on Nontarget Plants and Pollinator Visitation. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating a Novel UPLC-MS/MS Method for Dicamba-Diglycolamine Analysis
Introduction: The Analytical Imperative for Dicamba-Diglycolamine
Dicamba, a benzoic acid herbicide, is a critical tool in modern agriculture for controlling broadleaf weeds.[1] Its diglycolamine (DGA) salt formulation was developed to reduce volatility compared to older formulations.[2] However, concerns surrounding off-target movement and potential environmental contamination persist, making the accurate and sensitive quantification of Dicamba-DGA in various matrices—from environmental samples to formulated products—a paramount challenge.[3]
This guide provides an in-depth, experience-driven framework for the validation of a new, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. We will objectively compare this modern approach against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, demonstrating the causal relationship between technology choice and data quality. The protocols herein are designed as self-validating systems, grounded in authoritative regulatory standards to ensure scientific integrity and trustworthiness.
The Challenge: Moving Beyond Traditional Methods
Historically, the analysis of acidic herbicides like Dicamba has relied on techniques such as Gas Chromatography (GC). These methods are often laborious and time-consuming, typically requiring a complex chemical derivatization step to make the analyte volatile enough for GC analysis.[4][5] While HPLC-UV offers a more direct analysis, it often lacks the sensitivity and selectivity required to detect trace levels of Dicamba in complex matrices, leading to potential interferences and less reliable quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior technology, eliminating the need for derivatization while offering exceptional sensitivity and specificity.[3][4][6] By targeting the specific mass-to-charge ratio (m/z) of the parent molecule and a unique fragment ion, LC-MS/MS can precisely identify and quantify Dicamba even in the presence of confounding matrix components.
Method Validation Workflow: A Comparative Approach
The objective of method validation is to demonstrate that an analytical procedure is fit for its intended purpose. To illustrate the superiority of our new UPLC-MS/MS method, we will validate it in parallel with a traditional HPLC-UV method, focusing on the core performance parameters defined by international guidelines.
Below is a visualization of the comprehensive validation workflow we will follow.
Caption: Comparative validation workflow for the new UPLC-MS/MS and traditional HPLC-UV methods.
Experimental Protocols & Comparative Data
Here, we detail the step-by-step protocols for each validation parameter. The experimental data presented are representative examples to illustrate the performance differences between the two methods.
Specificity and Selectivity
Causality: The goal is to prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For LC-MS/MS, this is achieved by monitoring a specific precursor-to-product ion transition, which is highly unique to Dicamba. HPLC-UV relies solely on retention time and UV absorbance, making it susceptible to interferences from compounds that co-elute and absorb at the same wavelength.
Experimental Protocol:
-
Analyze a blank solvent (e.g., methanol).
-
Analyze a blank matrix sample (e.g., an extract from herbicide-free soil).
-
Analyze a spiked matrix sample containing Dicamba-DGA and potential interfering compounds (e.g., other common herbicides or known Dicamba degradation products like 3,6-dichlorosalicylic acid).[7]
-
For UPLC-MS/MS: Monitor the chromatograms for the specific MRM (Multiple Reaction Monitoring) transition of Dicamba (e.g., m/z 219 > 175).[6]
-
For HPLC-UV: Monitor the chromatogram at the wavelength of maximum absorbance for Dicamba (approx. 280 nm).
-
Compare the chromatograms to ensure no interfering peaks are present at the retention time of Dicamba in the blank samples.
Comparative Data Summary:
| Parameter | New UPLC-MS/MS Method | Traditional HPLC-UV Method |
| Blank Solvent | No peak at Dicamba retention time for MRM transition. | No peak at Dicamba retention time. |
| Blank Matrix | No interfering peak observed. Baseline is clean. | Significant matrix peaks observed near the analyte retention time. |
| Spiked Matrix | Sharp, symmetrical peak for Dicamba. No interference. | Dicamba peak shows shouldering due to co-eluting matrix component. |
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification. A wide linear range reduces the need for sample dilutions.
Experimental Protocol:
-
Prepare a series of at least five calibration standards of Dicamba-DGA in a blank matrix extract.
-
The concentration range should bracket the expected concentrations of unknown samples. For UPLC-MS/MS, this could be 0.1 ng/mL to 100 ng/mL. For HPLC-UV, a higher range of 0.5 µg/mL to 50 µg/mL might be necessary due to lower sensitivity.
-
Analyze each standard in triplicate.
-
Plot the average instrument response versus the theoretical concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²), y-intercept, and slope. According to regulatory guidelines, the r² should ideally be ≥ 0.99.[8]
Comparative Data Summary:
| Parameter | New UPLC-MS/MS Method | Traditional HPLC-UV Method |
| Range | 0.1 - 100 ng/mL | 0.5 - 50 µg/mL |
| Coefficient (r²) | > 0.998 | > 0.992 |
| Regression Model | Linear, weighted (1/x) regression often used to handle heteroscedasticity at low concentrations. | Linear, unweighted. |
Accuracy (Recovery)
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined through recovery studies by spiking a blank matrix with a known amount of the analyte. The use of a stable isotope-labeled internal standard (e.g., D3-dicamba) in the UPLC-MS/MS method is a key differentiator, as it co-extracts with the target analyte and compensates for analyte loss during sample preparation and for matrix-induced ion suppression or enhancement, leading to superior accuracy.[3][9]
Experimental Protocol:
-
Select three concentration levels spanning the linear range (low, medium, high).
-
Spike five blank matrix samples at each concentration level.
-
Prepare and analyze the samples against a calibration curve.
-
Calculate the percent recovery for each sample: (Measured Concentration / Spiked Concentration) * 100.
-
The mean recovery should typically be within 70-120% with an associated RSD of ≤ 20%, depending on the concentration level, as per SANTE guidelines.[10]
Comparative Data Summary:
| Spike Level | New UPLC-MS/MS Method (Mean % Recovery ± RSD) | Traditional HPLC-UV Method (Mean % Recovery ± RSD) |
| Low QC | 98.5% ± 3.1% | 85.2% ± 15.6% |
| Mid QC | 101.2% ± 2.5% | 91.5% ± 11.4% |
| High QC | 99.8% ± 1.9% | 95.3% ± 8.8% |
Precision (Repeatability and Intermediate Precision)
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Assesses precision over a short interval under the same conditions.
-
Intermediate Precision (Inter-assay precision): Assesses variations within the same lab (e.g., different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Analyze six replicates of spiked matrix samples at three concentration levels (low, medium, high) on the same day with the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Comparative Data Summary:
| Parameter | Level | New UPLC-MS/MS Method (%RSD) | Traditional HPLC-UV Method (%RSD) |
| Repeatability | Low | < 4% | < 15% |
| Mid | < 3% | < 10% | |
| High | < 2% | < 7% | |
| Intermediate Precision | Low | < 6% | < 18% |
| Mid | < 5% | < 13% | |
| High | < 4% | < 10% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] The superior signal-to-noise ratio inherent in MS detection provides significantly lower LOD and LOQ values compared to UV detection.
Experimental Protocol:
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N ≥ 3, and LOQ at S/N ≥ 10.
-
Prepare a series of low-concentration spiked samples.
-
Analyze the samples and determine the concentrations at which the S/N ratios are consistently met.
-
Verify the LOQ by analyzing at least six replicates at the proposed LOQ concentration; the accuracy and precision should meet acceptance criteria.
Comparative Data Summary:
| Parameter | New UPLC-MS/MS Method | Traditional HPLC-UV Method |
| LOD | 0.03 ng/mL | 0.15 µg/mL |
| LOQ | 0.1 ng/mL | 0.5 µg/mL |
| Basis | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) |
Conclusion: Adopting a Superior Analytical Standard
The validation data clearly demonstrates the superior performance of the new UPLC-MS/MS method for the analysis of Dicamba-diglycolamine. Compared to the traditional HPLC-UV method, the UPLC-MS/MS approach provides significantly better selectivity, a wider linear dynamic range, superior accuracy and precision (largely due to the use of an internal standard), and substantially lower detection and quantitation limits.[9]
For researchers, scientists, and drug development professionals, adopting a rigorously validated UPLC-MS/MS method is not merely an upgrade in technology; it is a fundamental step towards generating more reliable, defensible, and higher-quality data. This enhanced analytical capability is crucial for accurate environmental monitoring, ensuring product quality and safety, and meeting stringent global regulatory requirements.
References
-
Hossain, M. S., et al. (2021). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. MDPI. Available at: [Link]
-
SCIEX. (n.d.). Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. Available at: [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Available at: [Link]
-
Shimadzu. (n.d.). Analysis of Dicamba and 2,4-D by the Triple Quad LCMS-8060. Available at: [Link]
-
Carbonari, C. A., et al. (2022). Evaluating methods and factors that affect dicamba volatility. Adv Weed Sci. Available at: [Link]
-
Assalin, M. R., et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Publishing Group. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Dicamba-diglycoamine. PubChem Compound Database. Available at: [Link]
-
University of Hertfordshire. (n.d.). Dicamba diglycolamine. AERU Pesticide Properties Database. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Available at: [Link]
-
de F. S. F. Costa, E., et al. (2022). Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. Semantic Scholar. Available at: [Link]
-
Jimenez, N. C., et al. (1989). Capillary column gas chromatographic determination of dicamba in water, including mass spectrometric confirmation. Journal of the Association of Official Analytical Chemists. Available at: [Link]
-
Mueller, T. C., et al. (2021). Quantifying Dicamba Volatility under Field Conditions: Part I, Methodology. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11312/2021. Available at: [Link]
-
National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Available at: [Link]
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Navigating the Specificity Challenge: A Comparative Guide to Immunoassays for Dicamba-Diglycolamine (DGA) Detection
For Immediate Release
Introduction: The Analytical Imperative for Specific Dicamba-DGA Detection
Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used selective herbicide, is commonly formulated as a diglycolamine (DGA) salt to reduce volatility.[1] However, concerns over off-target movement and potential environmental impact necessitate robust and specific analytical methods for its detection.[2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective screening solution.[3][4] This guide provides a technical comparison of immunoassay-based methods for Dicamba-DGA detection, with a focus on the critical aspect of cross-reactivity, and contrasts their performance with the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The central challenge in developing any immunoassay for a small molecule like Dicamba lies in the specificity of the antibody. The antibody must be able to distinguish the target analyte from structurally similar compounds, including metabolites and other herbicides. This is particularly pertinent for Dicamba, which undergoes metabolic transformation in the environment. The primary metabolites of concern are 5-hydroxy-dicamba and 3,6-dichlorosalicylic acid (DCSA), the latter being a major degradant in soil.[5]
The Landscape of Dicamba Detection: Immunoassays vs. LC-MS/MS
The choice of analytical method is a balance of sensitivity, specificity, throughput, and cost. While LC-MS/MS is revered for its high specificity and sensitivity, immunoassays present a compelling alternative for rapid screening of a large number of samples.
Immunoassays: The Power of Antibody-Antigen Recognition
Immunoassays for small molecules like Dicamba typically employ a competitive format.[3] In this setup, free Dicamba in the sample competes with a labeled Dicamba conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of Dicamba in the sample.
Key Performance Parameters of Immunoassays:
| Parameter | Abraxis® Dicamba ELISA Kit (Water)[3][5] | Nanobody-based ic-ELISA[6] | Research CI-ELISA[2] |
| Limit of Detection (LOD) | 0.050 ppb | - | 2.3 µg/L (ppb) |
| Limit of Quantitation (LOQ) | 0.075 ppb | - | - |
| Linear Working Range | 0.05 – 5.0 ppb[2] | 0.11-8.01 μg/mL | 10-10000 µg/L |
| IC50 | ~0.550 ppb[7] | 0.93 μg/mL | 195 µg/L |
Note: 1 ppb is equivalent to 1 µg/L.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS offers unparalleled specificity by separating compounds based on their physicochemical properties followed by mass-based detection and fragmentation analysis. This technique can unequivocally identify and quantify Dicamba and its metabolites.
Key Performance Parameters of LC-MS/MS Methods:
| Parameter | EPA Method GRM022.08A[6] | Shimadzu LCMS-8060[8] | SCIEX QTRAP® 6500+[4] | Single-Quadrupole LC-MS[9][10] |
| Limit of Detection (LOD) | 0.10 pg/µL | 0.01 ppb | <1 ng/mL | 0.1 ng/mL (water), 1 ng/mL (air) |
| Limit of Quantitation (LOQ) | 1.0 ng/air sample | - | 0.1 – 140 ng/g | 0.1 ng/mL (water), 5 ng/mL (air) |
| Linearity | 5 pg to 4000 pg | 0.1 – 10 ppb | - | - |
The Crux of the Matter: Understanding Cross-Reactivity in Dicamba Immunoassays
Cross-reactivity is the degree to which an antibody binds to molecules other than its target antigen. In the context of Dicamba immunoassays, this means the potential for the antibody to recognize and bind to Dicamba metabolites or other structurally similar herbicides. This can lead to an overestimation of the Dicamba concentration in a sample.
The chemical structure of Dicamba and its key metabolites is fundamental to understanding potential cross-reactivity.
Caption: Chemical relationship between Dicamba, DGA, and its major metabolites.
Experimental Data on Cross-Reactivity
While a comprehensive cross-reactivity table for the Abraxis® Dicamba ELISA kit was not available in the public documentation reviewed, data from research-grade immunoassays provide valuable insights:
-
A competitive indirect ELISA (CI-ELISA) using polyclonal antisera showed 9.3% cross-reactivity with 5-hydroxydicamba . The same study reported no cross-reactivity with a range of other herbicides.[2]
-
A nanobody-based indirect competitive ELISA (ic-ELISA) demonstrated a 19.23% cross-reactivity with 2,3,6-trichlorobenzoic acid , a structural analog of Dicamba.[6]
This data highlights that even with highly specific antibodies, some level of cross-reactivity with closely related structures is possible and must be considered when interpreting immunoassay results. The diglycolamine salt itself is not expected to be a source of cross-reactivity as the immunoassay targets the Dicamba molecule.
A Practical Guide: Performing a Competitive ELISA for Dicamba Detection
The following protocol outlines the key steps in a typical direct competitive ELISA for Dicamba, based on the principles of the Abraxis® Dicamba ELISA kit.[3][7]
Caption: Workflow for a direct competitive ELISA for Dicamba detection.
Experimental Protocol: Direct Competitive ELISA
-
Preparation: Allow all reagents and samples to reach room temperature (20-25°C).
-
Add Standards and Samples: Add 50 µL of each standard, control, and sample to the appropriate wells of the antibody-coated microtiter plate.
-
Add Enzyme Conjugate: Add 50 µL of the Dicamba-enzyme conjugate to each well.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.
-
Washing: Decant the contents of the wells and wash the plate three times with wash buffer.
-
Substrate Addition: Add 150 µL of the substrate solution to each well.[7]
-
Color Development: Incubate the plate for 20 minutes at room temperature in the dark.[7]
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of Dicamba in the samples by comparing their absorbance to the standard curve.
Conclusion and Recommendations
Immunoassays provide a valuable tool for the rapid screening of Dicamba-DGA in various matrices. Their high throughput and ease of use make them an attractive option for initial assessments. However, it is imperative for researchers to be aware of the potential for cross-reactivity with Dicamba metabolites and structurally similar compounds.
Key Takeaways:
-
For high-throughput screening and monitoring, a well-validated commercial ELISA kit, such as the Abraxis® Dicamba ELISA, offers a sensitive and rapid solution.
-
When absolute specificity and confirmation of results are required, LC-MS/MS remains the analytical method of choice.
-
It is crucial to consult the manufacturer's data on cross-reactivity for the specific immunoassay being used and to consider the potential for co-occurring compounds in the samples being analyzed.
-
Positive results from an immunoassay, particularly those near the limit of detection or in complex matrices, should be confirmed by a chromatographic method like LC-MS/MS.
By understanding the strengths and limitations of each analytical approach, researchers can make informed decisions to ensure the accuracy and reliability of their Dicamba detection data.
References
-
Chromatography Today. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. [Link]
-
Wang, Y., et al. (2024). Establishment of an indirect competitive immunoassay for the detection of dicamba based on a highly specific nanobody. Science of The Total Environment, 925, 170567. [Link]
- Gold Standard Diagnostics. (2025).
-
Shimadzu. (n.d.). Analysis of Dicamba and 2,4-D by the Triple Quad LCMS-8060. [Link]
-
Clegg, B. S., et al. (2001). Development of an enzyme-linked immunosorbent assay for the detection of dicamba. Journal of Agricultural and Food Chemistry, 49(5), 2256–2262. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. [Link]
-
Eurofins Abraxis. (2021). 2,4-D Plate Kit. [Link]
-
Appell, M., & Fang, Y. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. Journal of Analytical Methods in Chemistry, 2020, 8896987. [Link]
-
Appell, M., & Fang, Y. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. PMC. [Link]
-
Tokiwa Chemical Industries CO., Ltd. (n.d.). ELISA KIT. [Link]
-
Request PDF. (2025). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. [Link]
-
SCIEX. (n.d.). Quantitation of Dicamba and Acid Herbicides in Agricultural Field Samples on SCIEX QTRAP® 6500+ System. [Link]
-
Eurofins Abraxis. (n.d.). Glyphosate ELISA Plate Insert. [Link]
-
CDMS.net. (n.d.). Dicamba DGA. [Link]
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A Comparative Environmental Impact Analysis: Dicamba-diglycolamine vs. Glyphosate
Abstract: The widespread development of glyphosate-resistant weed populations has precipitated a significant shift in herbicide use, notably the increased application of dicamba-based formulations, often in conjunction with glyphosate itself. This guide provides a detailed, evidence-based comparison of the environmental impacts of Dicamba-diglycolamine (DGA), a lower-volatility formulation of dicamba, and glyphosate. We will dissect their distinct mechanisms of action, environmental fate and transport characteristics, ecotoxicological profiles, and the looming challenge of herbicide resistance. This analysis is intended for researchers, environmental scientists, and agricultural professionals seeking to understand the nuanced environmental trade-offs associated with these two critical weed management tools.
Introduction: Chemical Profile and Mechanism of Action
Understanding the fundamental chemical properties and biological targets of each herbicide is crucial to interpreting their environmental behavior and impact.
Dicamba-diglycolamine (DGA): A Synthetic Auxin Herbicide
Dicamba is a benzoic acid herbicide that has been in use for over 50 years to control broadleaf weeds.[1] It functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[1] Upon absorption, it induces uncontrolled and disorganized cell division and elongation, leading to characteristic symptoms of twisting (epinasty), leaf cupping, and eventual plant death.[1] The diglycolamine (DGA) salt is a more recent formulation engineered to be heavier and less volatile than older amine salts, such as dimethylamine (DMA), in an effort to reduce off-target movement.[1]
Glyphosate: A Shikimate Pathway Inhibitor
Glyphosate is a broad-spectrum, non-selective herbicide that acts by a completely different mechanism. It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key component of the shikimic acid pathway.[2] This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms. By blocking this pathway, glyphosate halts protein production, leading to systemic plant death. It is not active in animals, which do not possess the shikimate pathway.
Caption: Mechanisms of action for Glyphosate and Dicamba.
Environmental Fate and Transport: Persistence, Mobility, and Volatility
The environmental behavior of an herbicide dictates its potential for contaminating soil and water resources and its propensity for off-target movement.
Soil Persistence and Mobility
Dicamba (DGA): Dicamba exhibits relatively low persistence in soil, with a half-life ranging from 17 to 32 days under aerobic conditions.[3] Its degradation is primarily mediated by soil microorganisms.[3] However, dicamba's key environmental characteristic is its high mobility. It has a low organic carbon partition coefficient (Koc), indicating it binds weakly to soil particles.[3][4][5] This weak bond makes dicamba prone to leaching through the soil profile, posing a significant risk for groundwater contamination.[3][6]
Glyphosate: In contrast, glyphosate binds very strongly to soil particles, particularly clay and organic matter, which severely limits its mobility and potential for leaching.[7][8] Its half-life in soil is highly variable, reported from a few days to several months, with a typical range of 30-60 days.[9][10] While glyphosate itself is largely immobile, its primary metabolite, aminomethylphosphonic acid (AMPA), can be more persistent and mobile, representing a longer-term environmental residue.[9][11] Transport of glyphosate to waterways is primarily associated with erosion events where soil particles to which it is bound are washed into streams.[12]
| Parameter | Dicamba-diglycolamine | Glyphosate | Source(s) |
| Typical Soil Half-life (DT50) | 17 - 32 days (aerobic) | 30 - 60 days (highly variable) | [3][9][10] |
| Soil Binding (Koc) | Low (high mobility) | High (low mobility) | [3][4][5][8] |
| Primary Degradation Pathway | Microbial metabolism | Microbial metabolism | [3][12] |
| Primary Transport Risk | Leaching to groundwater | Runoff via soil erosion | [3][6][12] |
| Table 1: Comparison of Soil Fate and Transport Properties. |
Volatility and Off-Target Movement
This is the most critical point of differentiation between the two herbicides.
Dicamba (DGA): The primary environmental risk associated with dicamba is its volatility—the tendency to convert from a liquid to a gas after application.[13] This vapor can then travel significant distances on air currents and settle on sensitive, non-target vegetation, causing severe damage.[1] While the DGA formulation was designed to reduce this risk, volatility has not been eliminated and remains a major concern, especially under conditions of high temperature.[2][13] Critically, research has shown that tank-mixing dicamba with glyphosate formulations can increase its volatility.[2][4] This is hypothesized to be due to glyphosate lowering the pH of the spray solution, which converts more of the dicamba salt into its more volatile acid form.[2]
Glyphosate: Glyphosate is considered a non-volatile herbicide.[7] Its primary mechanism for off-target movement is physical spray drift, where wind carries fine spray droplets away from the target area during application. This risk is manageable through proper nozzle selection, lower spray pressures, and avoiding application during windy conditions. Unlike dicamba, post-application vapor drift is not a significant concern for glyphosate.
Caption: Primary pathways for off-target movement.
Ecotoxicity and Non-Target Impacts
The direct and indirect effects on organisms other than the target weeds are a cornerstone of any environmental impact assessment.
Impact on Non-Target Plants:
-
Dicamba: Extremely phytotoxic to a wide range of non-target broadleaf plants, including fruit trees, ornamental plants, and native vegetation.[14] This sensitivity is so high that even minute concentrations from vapor drift can cause significant injury, making it the foremost ecological concern for dicamba use.[14][15]
-
Glyphosate: As a non-selective herbicide, glyphosate will damage or kill most non-resistant plants it contacts via spray drift.[16] Studies show that glyphosate drift can reduce biodiversity in areas adjacent to treated fields.[16][17]
Impact on Aquatic Life:
-
Dicamba: Studies have shown dicamba to be virtually non-toxic to aquatic animal species at environmentally relevant concentrations.[14] The main risk to aquatic systems is its potential to leach into water sources due to high soil mobility.[3]
-
Glyphosate: The toxicity of glyphosate to aquatic life is often linked to the co-formulants (surfactants) used in commercial products rather than the active ingredient itself. Some formulations can be toxic to fish and amphibians.
Impact on Wildlife and Insects:
-
The primary risk to wildlife from both herbicides is indirect, stemming from the loss of native plants that serve as food and habitat. For pollinators, this means a reduction in available forage. For birds and other animals, it represents a loss of shelter and food resources. While direct toxicity of dicamba to bees and mammals is low, the landscape-level impact of eliminating broadleaf plants is significant.[13] Similarly, concerns have been raised about the sublethal effects of glyphosate on bees.[2]
| Organism Group | Dicamba-diglycolamine | Glyphosate | Source(s) |
| Non-Target Broadleaf Plants | Extremely High Toxicity (Vapor & Particle Drift) | High Toxicity (Particle Drift Only) | [14][16][17] |
| Aquatic Animals | Low Direct Toxicity | Varies (Formulation Dependent) | [14] |
| Pollinators & Wildlife | Primarily Indirect Risk (Habitat/Forage Loss) | Indirect Risk & Potential Sublethal Effects | [2][13] |
| Table 2: Summary of Ecotoxicological Impacts. |
The Challenge of Herbicide Resistance
The evolution of herbicide resistance in weeds is a critical factor driving the use patterns of both chemicals.
Glyphosate Resistance: The intensive, widespread use of glyphosate has led to the evolution of resistance in dozens of weed species globally.[6] This is the primary reason for the resurgence of herbicides like dicamba.[18] Resistance mechanisms are varied and include mutations in the target EPSPS gene, amplification (over-production) of the EPSPS gene, and reduced herbicide translocation within the plant.[19][20][21]
Dicamba Resistance: While not as widespread as glyphosate resistance, weed populations resistant to dicamba are emerging.[18][22] Research has identified distinct resistance mechanisms, such as mutations in the auxin receptor genes, which have evolved independently in different weed populations.[23] The increased reliance on dicamba to control glyphosate-resistant weeds is placing strong selective pressure on weed populations, which will inevitably accelerate the evolution of dicamba resistance.[18]
Standardized Experimental Protocols for Environmental Assessment
To ensure data is comparable and reliable, standardized methodologies are essential. The following protocols outline core experimental designs for assessing key environmental impact parameters.
Protocol 1: Assessing Herbicide Volatility in a Controlled Environment
-
Objective: To quantify the mass of herbicide that volatilizes from a treated surface under controlled temperature and airflow conditions. This is particularly critical for comparing dicamba formulations.
-
Methodology:
-
Preparation: Apply the herbicide formulation (e.g., DGA alone, DGA + glyphosate potassium salt) to a representative surface (e.g., corn straw, clay soil) contained within a tray.[4][24]
-
Incubation: Place the treated tray inside a vapor collection system or low-speed wind tunnel with controlled temperature (e.g., 35°C) and airflow (e.g., 3.5 km/h).[24]
-
Vapor Trapping: Draw air from the chamber through a cartridge containing a sorbent material (e.g., polyurethane foam) designed to trap airborne herbicide residues for a set period (e.g., 24-48 hours).
-
Quantification: Analyze the extract using High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) to determine the precise mass of volatilized herbicide. The results are typically expressed as nanograms of herbicide volatilized per square centimeter (ng/cm²).
-
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- 19. Mechanisms of glyphosate resistance in common ragweed (Ambrosia artemisiifolia): patterns of absorption, translocation, and metabolism | Weed Science | Cambridge Core [cambridge.org]
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- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Dicamba-Diglycolamine in Managing Glyphosate-Resistant Weeds
The relentless evolution of glyphosate-resistant (GR) weeds poses a significant threat to global agricultural productivity. As the utility of glyphosate wanes in certain regions and against specific weed biotypes, alternative herbicidal solutions are paramount. This guide provides a comprehensive technical comparison of dicamba-diglycolamine (DGA) and its role in controlling these problematic weeds. We will delve into its mechanism of action, comparative efficacy against other herbicides, the critical issue of volatility, and the experimental methodologies required for robust evaluation.
The Rise of Glyphosate Resistance: A Pressing Challenge
The widespread adoption of glyphosate-tolerant crops led to an over-reliance on a single mode of action, creating immense selection pressure for weeds to evolve resistance.[1] Consequently, species such as Palmer amaranth (Amaranthus palmeri), waterhemp (Amaranthus tuberculatus), kochia (Bassia scoparia), giant ragweed (Ambrosia trifida), and horseweed (Conyza canadensis) have developed resistance, necessitating the use of alternative herbicides and integrated weed management strategies.
Dicamba-Diglycolamine: A Renewed Tool in the Herbicide Arsenal
Dicamba is a synthetic auxin herbicide that mimics the natural plant hormone auxin, causing uncontrolled and disorganized cell growth in susceptible broadleaf weeds, ultimately leading to their death.[2] The diglycolamine (DGA) salt of dicamba was developed to have lower volatility compared to older formulations like the dimethylamine (DMA) salt.[3][4] This characteristic is crucial in mitigating off-target movement and damage to sensitive crops.
Mechanism of Action: A Hormonal Onslaught
Dicamba disrupts several physiological processes in plants. Upon absorption through the leaves and roots, it is translocated throughout the plant. At the cellular level, it binds to auxin receptors, leading to the overexpression of genes involved in cell growth and division. This results in epinasty (twisting of stems and petioles), leaf cupping, and ultimately, systemic plant death.
Figure 1: Simplified signaling pathway of Dicamba-DGA's mode of action.
Comparative Efficacy of Dicamba-DGA
The effectiveness of dicamba-DGA, often in combination with glyphosate in dicamba-tolerant cropping systems, has been extensively studied. Here, we compare its performance against other key herbicides used for the management of GR weeds.
Dicamba-DGA vs. Glufosinate
Glufosinate is a contact herbicide that inhibits the enzyme glutamine synthetase. Field studies have shown that both dicamba and glufosinate can be effective on GR weeds, but their performance can vary depending on the weed species, size, and application strategy.
For GR giant ragweed, dicamba has demonstrated highly effective control, ranging from 95% to 99%.[2][5] In contrast, glufosinate's efficacy on the same weed is slightly lower, ranging from 70% to 87% depending on the application rate.[2][5] Tank-mixing glufosinate with dicamba can improve giant ragweed control to 89% to 98%.[5]
Dicamba-DGA vs. PPO Inhibitors
Protoporphyrinogen oxidase (PPO) inhibitors, such as fomesafen and lactofen, are another important class of herbicides for controlling GR broadleaf weeds. For GR waterhemp, PPO inhibitors are considered a viable alternative to dicamba, especially in areas where dicamba use is restricted or where dicamba-resistant populations are emerging.[6] It is estimated that over 50% of waterhemp populations in some areas have resistance to PPO inhibitors.[6]
When applied to small, actively growing GR Palmer amaranth (2 to 3 true leaves), both dicamba and PPO inhibitors like fomesafen and lactofen can provide 100% control.[7] However, the efficacy of PPO inhibitors can be more dependent on weed size and environmental conditions.
Performance on Key Glyphosate-Resistant Weeds
The following table summarizes the efficacy of dicamba-DGA, often in tank-mixes, against several key GR weed species based on field trial data.
| Weed Species | Herbicide(s) | Application Timing | Control Efficacy (%) | Reference(s) |
| Giant Ragweed | Dicamba | Post-emergence | 95-99 | [2][5] |
| Glufosinate | Post-emergence | 70-87 | [2][5] | |
| Glufosinate + Dicamba | Post-emergence | 89-98 | [5] | |
| Palmer Amaranth | Dicamba | Post-emergence (2-4" weeds) | ~46 (in resistant populations) | [8] |
| Dicamba, Fomesafen, Lactofen | Post-emergence (2-3 leaf stage) | 100 | [7] | |
| Waterhemp | Dicamba + Glyphosate | Post-emergence (7.5 cm weeds) | Increased control by 16-36% vs. Dicamba alone | [9] |
| Horseweed | Dicamba | Rosette stage | >90 | [10] |
The Challenge of Dicamba Volatility and Resistance
Volatility: A Persistent Concern
A significant challenge with dicamba is its potential for volatilization, where it turns into a gas and moves off-target, causing damage to sensitive crops.[3] The DGA salt was designed to be less volatile than the older DMA salt.[3][4] However, factors such as high temperatures, low humidity, and certain tank-mix partners can increase volatility. Notably, the addition of ammonium sulfate (AMS) to a spray solution can increase dicamba volatility and is not recommended for use with dicamba products in dicamba-resistant soybeans.[11][12][13]
The Emergence of Dicamba Resistance
Just as with glyphosate, the repeated use of dicamba is selecting for resistant weed populations.[1] Dicamba resistance has been confirmed in waterhemp and Palmer amaranth populations in some regions.[8][14] Research suggests that resistance in waterhemp is a polygenic trait, meaning it is controlled by multiple genes, and is likely due to non-target-site resistance (NTSR) mechanisms, such as enhanced metabolism of the herbicide.[15]
Experimental Validation: Protocols for Herbicide Efficacy Testing
To ensure the scientific integrity of herbicide efficacy claims, robust and standardized experimental protocols are essential. The following sections detail key methodologies for evaluating herbicides like dicamba-DGA.
Whole-Plant Pot Assay for Herbicide Resistance Confirmation
This is a fundamental method to determine if a weed population is resistant to a particular herbicide.
Objective: To assess the level of resistance in a weed population to a specific herbicide by treating whole plants with a range of herbicide doses.
Methodology:
-
Seed Collection and Germination:
-
Collect mature seeds from the suspected resistant weed population in the field.
-
Break seed dormancy, if necessary, through methods like stratification (cold, moist treatment) or scarification (nicking the seed coat).[16][17]
-
Germinate seeds in petri dishes on agar or moist filter paper in a controlled environment.[16][17]
-
-
Plant Growth:
-
Transplant uniform seedlings into pots containing a standardized soil mix.
-
Grow plants in a greenhouse or growth chamber under controlled temperature, light, and humidity conditions.
-
-
Herbicide Application:
-
When plants reach a predetermined growth stage (e.g., 4-6 true leaves), treat them with a range of herbicide doses. This should include a non-treated control, the recommended field rate (1x), and several fractions and multiples of the field rate (e.g., 0, 1/4x, 1/2x, 1x, 2x, 4x).
-
Apply the herbicide using a calibrated track sprayer to ensure uniform coverage.
-
-
Data Collection and Analysis:
-
Visually assess plant injury at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0% (no injury) to 100% (plant death) scale.
-
At the end of the experiment, harvest the above-ground biomass, dry it, and weigh it.
-
Analyze the data using a log-logistic dose-response model to calculate the herbicide rate that causes a 50% reduction in growth (GR₅₀). The resistance factor (RF) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of a known susceptible population.
-
Figure 2: Experimental workflow for a whole-plant pot assay.
Measuring Herbicide Volatility in a Controlled Environment
Objective: To quantify the volatility of different herbicide formulations under controlled temperature and humidity conditions.
Methodology:
-
Humidome Setup:
-
Use sealed chambers, often called humidomes, to contain the herbicide vapors.[18][19]
-
Place a known quantity of the herbicide formulation, applied to a surface like soil or a petri dish, in the humidome.
-
Include sensitive indicator plants (e.g., non-dicamba-tolerant soybeans) in a separate, connected chamber to visually assess vapor injury.
-
-
Environmental Control:
-
Maintain the humidomes in a growth chamber with controlled temperature, humidity, and light cycles.
-
-
Vapor Sampling:
-
Draw a known volume of air from the humidome through a sorbent tube at specific time intervals to capture any volatilized herbicide.
-
Extract the herbicide from the sorbent tube using an appropriate solvent.
-
-
Quantification:
-
Analyze the extract using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of volatilized herbicide.
-
Quantifying Herbicide Translocation with Radiolabeling
Objective: To determine the extent and rate of herbicide movement within a plant.
Methodology:
-
Radiolabeled Herbicide Application:
-
Synthesize or procure a radiolabeled version of the herbicide (e.g., ¹⁴C-dicamba).
-
Apply a precise amount of the radiolabeled herbicide to a specific leaf of the test plant.
-
-
Harvest and Sectioning:
-
Harvest the plants at various time points after application.
-
Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).
-
-
Quantification:
-
Combust each plant section in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail.
-
Measure the radioactivity in each section using a liquid scintillation counter.[20][21] This allows for the quantification of the amount of herbicide translocated to each plant part.
-
-
Visualization (Optional):
-
Press and dry the whole plant and expose it to X-ray film or a phosphor imager to create an autoradiograph, which visually shows the distribution of the radiolabeled herbicide.
-
Conclusion and Future Outlook
Dicamba-DGA remains a critical tool for managing glyphosate-resistant broadleaf weeds. However, its efficacy is not absolute and is influenced by factors such as weed species and size, application timing, and tank-mix partners. The growing concerns of volatility and the evolution of dicamba-resistant weeds underscore the importance of responsible stewardship. An integrated weed management approach that includes multiple effective herbicide modes of action, cultural practices, and diligent monitoring is essential for the long-term sustainability of this and other herbicide technologies. The experimental protocols outlined in this guide provide a framework for the continued evaluation and optimization of weed management strategies in the face of evolving herbicide resistance.
References
-
Successful Farming. (2018, December 5). Volatility From New Formulations Drives Some Dicamba Damage, Say University Weed Scientists. [Link]
-
Michigan State University Extension. (n.d.). Multiple herbicide-resistant Palmer amaranth & waterhemp in Michigan. [Link]
-
University of Missouri Extension. (2025, December 17). MU weed science team confirms dicamba-resistant waterhemp. [Link]
-
Frontiers in Plant Science. (2017, July 9). Interaction of 2,4-D or Dicamba with Glufosinate for Control of Glyphosate-Resistant Giant Ragweed (Ambrosia trifida L.) in Glufosinate-Resistant Maize (Zea mays L.). [Link]
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ResearchGate. (n.d.). Physicochemical characteristics of dicamba (not including its salts). [Link]
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ResearchGate. (2015, January). Evaluation of the Efficacy of some New Herbicides in Controlling Weeds Associated with Corn Crop (Zea mays L.). [Link]
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Weed Technology. (2024, May 23). Efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control. [Link]
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ResearchGate. (2025, August 9). Glyphosate Resistant Horseweed (Conyza canadensis) Control with Dicamba in Alabama. [Link]
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European Herbicide Resistance Working Group. (2017, October 13). European Guidelines to conduct herbicide resistance tests. [Link]
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ACS Publications. (2012, October 17). Development and Application of a Liquid Chromatography–Mass Spectrometry Method To Evaluate the Glyphosate and Aminomethylphosphonic Acid Dissipation in Maize Plants after Foliar Treatment. [Link]
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ResearchGate. (2018, November 22). A New Approach to Quantify Herbicide Volatility. [Link]
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ResearchGate. (n.d.). Herbicide Program Approaches for Managing Glyphosate-Resistant Palmer Amaranth and Waterhemp in Future Soybean Trait Technologies. [Link]
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MDPI. (2022, April 22). Volatility of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. [Link]
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BioOne. (2025, August 9). The Effect of Cations and Ammonium Sulfate on the Efficacy of Dicamba and 2,4-D. [Link]
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Semantic Scholar. (2022, November 24). Antagonistic Interactions between Dicamba and Glyphosate on Barnyardgrass (Echinochloa crus-galli) and Horseweed (Erigeron canadensis) Control. [Link]
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National Center for Biotechnology Information. (n.d.). Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. [Link]
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Iowa State University Extension and Outreach. (2020, June 5). Managing Herbicide-Resistant Waterhemp in Dicamba-Resistant Soybean. [Link]
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National Center for Biotechnology Information. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]
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Taylor & Francis Online. (n.d.). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. [Link]
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Cambridge University Press. (n.d.). Methods To Measure Herbicide Volatility. [Link]
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Purdue University. (n.d.). Evaluation of 2,4-D, Dicamba, Glyphosate, and Halauxifen-Methyl Tank-Mixtures on Broadleaf Weeds. [Link]
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ResearchGate. (2025, November 24). Whole-Plant and Seed Bioassays for Resistance Confirmation. [Link]
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ResearchGate. (n.d.). Methods To Measure Herbicide Volatility. [Link]
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Government of Canada. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]
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Purdue Extension. (n.d.). Biology and Management of Horseweed, GWC-9. [Link]
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UT Crops News. (2021, July 7). Dicamba and 2,4-D: No longer “Palmer amaranth Herbicides” in Some Fields. [Link]
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ResearchGate. (n.d.). Evaluating efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control. [Link]
-
ResearchGate. (2025, August 9). Influence of Dicamba and Dicamba plus Glyphosate Combinations on the Control of Glyphosate-Resistant Waterhemp (Amaranthus rudis). [Link]
-
National Center for Biotechnology Information. (2017, July 10). Interaction of 2,4-D or Dicamba with Glufosinate for Control of Glyphosate-Resistant Giant Ragweed (Ambrosia trifida L.) in Glufosinate-Resistant Maize (Zea mays L.). [Link]
-
National Center for Biotechnology Information. (2020, November 2). Physicochemical properties, droplet size and volatility of dicamba with herbicides and adjuvants on tank-mixture. [Link]
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Sociedade Brasileira da Ciência das Plantas Daninhas. (n.d.). Alternative herbicides for controlling Glyphosate-resistant palmer amaranth (Amaranthus palmeri) in Brazil. [Link]
-
Mississippi State University. (2021, April 30). Evaluation of dicamba volatility when applied under field and controlled environmental conditions. [Link]
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JoVE. (2015, January 28). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]
-
AgTalk. (2017, September 28). Diglycolamine salt vs Dimethylamine salt Dicamba?. [Link]
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University of Wisconsin-Madison. (n.d.). WiscWeeds Research Reports. [Link]
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National Center for Biotechnology Information. (n.d.). Dicamba. [Link]
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Michigan State University Extension. (n.d.). 2025 Corn and Soybean Weed Management: Field Observations and Research Updates – Crops and Soils. [Link]
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Agriculture and Horticulture Development Board. (1999, June). Detecting herbicide resistance. [Link]
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ScholarWorks@UARK. (n.d.). Alternative Herbicide Control Options for Glyphosate-Resistant Palmer Amaranth (Amaranthus Palmeri). [Link]
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SciELO. (n.d.). Evaluating methods and factors that affect dicamba volatility. [Link]
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Purdue University. (n.d.). Measuring Pesticides. [Link]
-
Getting Rid of Weeds. (2017, November 14). Dicamba and the Treadmill of Herbicide Resistance. [Link]
-
YouTube. (2025, February 14). Navigating Dicamba Restrictions in Soybeans - In the Pod Soybean Update. [Link]
-
University of Wisconsin-Extension. (n.d.). Giant Ragweed Control Research Summary. [Link]
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- 3. Volatility From New Formulations Drives Some Dicamba Damage, Say University Weed Scientists [agriculture.com]
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A Comparative Analysis of Dicamba-diglycolamine and 2,4-D on Broadleaf Weeds: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of two prominent synthetic auxin herbicides: Dicamba-diglycolamine (DGA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). Designed for researchers, scientists, and weed management professionals, this document delves into their mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for conducting robust comparative trials. Our objective is to furnish a comprehensive resource that is both scientifically rigorous and practically applicable in the field.
Introduction: The Enduring Role of Synthetic Auxins in Weed Management
Dicamba and 2,4-D have been mainstays in broadleaf weed control for decades.[1] Their utility has been revitalized with the advent of genetically engineered crops tolerant to these herbicides, such as soybeans with the Xtend (dicamba) and Enlist (2,4-D) traits.[1] This has led to their increased use, particularly for managing weeds that have developed resistance to other herbicide modes of action, such as glyphosate.[1] Both herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), or auxin, leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible broadleaf species.[2] While sharing a similar mode of action, their chemical properties, efficacy on specific weed species, and formulation technologies present critical differences that warrant a detailed comparative analysis.
Mechanism of Action: A Tale of Two Synthetic Auxins
Both Dicamba and 2,4-D are classified as Group 4 herbicides, functioning as synthetic auxins. Upon absorption by the leaves, stems, and roots of a susceptible plant, they disrupt normal hormonal balance.[2] This leads to a cascade of physiological and morphological effects, including epinasty (twisting and curling of stems and petioles), leaf cupping, and ultimately, vascular tissue disruption and plant death.[2]
The primary mode of action involves the herbicide binding to auxin receptors, leading to the overstimulation of auxin-responsive genes. This results in uncontrolled cell division and elongation, leading to the characteristic injury symptoms.
Figure 1: Simplified Mechanism of Action for Synthetic Auxin Herbicides
While the overarching mechanism is similar, differences in their chemical structure and how they interact with the target site and translocate within the plant can influence their efficacy on different weed species.
Comparative Efficacy: A Data-Driven Assessment
The performance of Dicamba-DGA and 2,4-D can vary significantly depending on the target weed species, weed size, and environmental conditions. The following table summarizes available experimental data comparing the efficacy of these two herbicides on several economically important broadleaf weeds. It is important to note that the specific formulations and application rates used in these studies can influence the outcomes.
| Weed Species | Herbicide | Application Rate (ae/ha) | Control (%) | Source(s) |
| Palmer Amaranth (Amaranthus palmeri) | Dicamba-diglycolamine | 280 - 1120 g | 59 - 83% | [3] |
| 2,4-D dimethylamine | 530 - 1060 g | 68 - 80% | [3] | |
| Giant Ragweed (Ambrosia trifida) | Dicamba | 280 - 560 g | 73 - 83% (28 DAT) | [3] |
| 2,4-D | 280 - 560 g | 57 - 73% (28 DAT) | [3] | |
| Pitted Morningglory (Ipomoea lacunosa) | Dicamba | 420 g | 44 - 86% | [4] |
| 2,4-D | - | 91 - 100% | [4] | |
| Sicklepod (Senna obtusifolia) | Dicamba + Glyphosate | - | 78 - 98% | [4] |
| 2,4-D + Glyphosate | - | 78 - 98% | [4] |
Key Observations from Efficacy Data:
-
Palmer Amaranth: Both herbicides provide a degree of control, with some studies suggesting slightly better performance from 2,4-D under certain conditions. However, tank-mixing with other effective modes of action is often necessary for consistent, high-level control of this challenging weed.
-
Giant Ragweed: Dicamba has demonstrated superior efficacy compared to 2,4-D on giant ragweed, a significant weed in many agricultural systems.[3]
-
Morningglory Species: 2,4-D generally provides more effective and consistent control of morningglory species compared to dicamba.[4]
-
Synergies: Tank-mixing either dicamba or 2,4-D with other herbicides, such as glyphosate or glufosinate, can significantly broaden the weed control spectrum and improve overall efficacy.[3][4]
Off-Target Movement: A Critical Consideration
A significant challenge associated with both dicamba and 2,4-D is their potential for off-target movement through physical drift and volatilization, which can cause significant injury to sensitive non-target crops and other vegetation.[1] The formulation of the herbicide plays a crucial role in its volatility.
-
Dicamba: Older formulations of dicamba were highly volatile. The development of Dicamba-diglycolamine (DGA) salt was a step towards reducing volatility.
-
2,4-D: 2,4-D is available in ester and amine formulations. Ester formulations are generally more volatile than amine formulations.[5] The development of 2,4-D choline salt (found in Enlist products) has further reduced the potential for volatility.
It is imperative for researchers and applicators to adhere strictly to label instructions regarding application parameters (e.g., wind speed, temperature, nozzle type) to minimize the risk of off-target movement.
Experimental Protocols for Comparative Efficacy Analysis
To conduct a scientifically valid comparison of Dicamba-DGA and 2,4-D, rigorous experimental design and execution are paramount. The following are detailed, step-by-step protocols for both greenhouse bioassays and small-plot field trials.
Greenhouse Bioassay Protocol
Objective: To determine and compare the dose-response of selected broadleaf weed species to Dicamba-DGA and 2,4-D under controlled environmental conditions.
Materials:
-
Seeds of target broadleaf weed species (e.g., Palmer amaranth, velvetleaf, common lambsquarters).
-
Potting medium (e.g., a mixture of soil, peat, and sand).
-
Pots (e.g., 10 cm diameter).
-
Greenhouse with controlled temperature, humidity, and photoperiod.
-
Research-grade formulations of Dicamba-DGA and 2,4-D amine.
-
Calibrated laboratory sprayer.
-
Analytical balance and volumetric flasks.
-
Personal Protective Equipment (PPE).
Methodology:
-
Plant Propagation:
-
Fill pots with the potting medium and moisten.
-
Sow a predetermined number of seeds of the target weed species in each pot and cover lightly with soil.
-
Place the pots in the greenhouse and maintain optimal growing conditions (e.g., 25-28°C, 16-hour photoperiod).
-
After emergence, thin seedlings to a uniform number per pot (e.g., 2-3 plants).
-
Allow plants to reach a consistent growth stage (e.g., 2-4 true leaves) before herbicide application.
-
-
Herbicide Preparation and Application:
-
Prepare stock solutions of Dicamba-DGA and 2,4-D amine.
-
Perform serial dilutions to create a range of application rates for each herbicide, including a zero-dose control (water only). A typical dose-response study would include rates that are fractions and multiples of the recommended field rate.
-
Calibrate the laboratory sprayer to deliver a known volume of spray solution per unit area.
-
Apply the herbicide treatments to the designated pots, ensuring uniform coverage.
-
-
Post-Application and Data Collection:
-
Return the treated plants to the greenhouse and arrange them in a randomized complete block design.
-
Water the plants as needed, avoiding overhead irrigation that could wash the herbicide off the foliage.
-
Visually assess weed control at specified intervals (e.g., 7, 14, and 21 days after treatment - DAT) using a 0-100% scale (0 = no control, 100 = complete plant death).
-
At the final assessment, harvest the above-ground biomass from each pot, determine the fresh weight, and then dry the biomass in an oven to determine the dry weight.
-
-
Statistical Analysis:
-
Analyze the visual control ratings and biomass data using appropriate statistical software.
-
Perform a dose-response analysis using a non-linear regression model (e.g., log-logistic) to determine the GR50 (the herbicide dose required to cause a 50% reduction in plant growth) for each herbicide and weed species combination.
-
Use statistical tests to compare the GR50 values and determine if there are significant differences in the efficacy of the two herbicides.
-
Figure 2: Greenhouse Bioassay Workflow
Small-Plot Field Trial Protocol
Objective: To compare the efficacy of Dicamba-DGA and 2,4-D on a natural population of broadleaf weeds under field conditions.
Materials:
-
A field site with a uniform and representative population of the target broadleaf weeds.
-
Commercial formulations of Dicamba-DGA and 2,4-D amine.
-
A calibrated small-plot sprayer (e.g., CO2-pressurized backpack sprayer).
-
Plot marking materials (e.g., flags, stakes).
-
Data collection tools (e.g., quadrat, data sheets or tablet).
-
PPE.
Methodology:
-
Site Selection and Plot Layout:
-
Select a field with a known history of the target broadleaf weed species.
-
Mark out individual plots of a uniform size (e.g., 3m x 10m).
-
Arrange the plots in a randomized complete block design with a minimum of 3-4 replications for each treatment.
-
Include an untreated control plot in each replication.
-
-
Herbicide Application:
-
Calibrate the sprayer to deliver a precise application volume.
-
Apply the herbicide treatments at the recommended field rates when the target weeds are at the appropriate growth stage (as per label recommendations).
-
Record environmental conditions at the time of application (e.g., temperature, humidity, wind speed and direction).
-
-
Data Collection:
-
Conduct visual assessments of weed control at regular intervals (e.g., 14, 28, and 56 DAT) using a 0-100% scale.
-
At a specified time point, collect weed biomass from a designated area (e.g., a 1m² quadrat) within each plot.
-
Count the number of surviving weeds within the quadrat.
-
Dry and weigh the collected biomass.
-
-
Statistical Analysis:
-
Analyze the visual control ratings, weed density, and biomass data using Analysis of Variance (ANOVA).
-
If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Tukey's HSD) to compare the performance of Dicamba-DGA and 2,4-D.
-
Figure 3: Small-Plot Field Trial Workflow
Conclusion and Future Perspectives
Both Dicamba-DGA and 2,4-D are effective tools for the management of broadleaf weeds, particularly in the context of herbicide resistance. Their efficacy, however, is species-dependent, and a thorough understanding of the target weed spectrum is crucial for selecting the most appropriate herbicide. Dicamba generally exhibits stronger activity on certain hard-to-control weeds like giant ragweed, while 2,4-D is often more effective on morningglory species.
The responsible stewardship of these herbicides is paramount to mitigate the risks of off-target movement and the evolution of herbicide-resistant weed biotypes. Future research should continue to focus on the development of ultra-low volatility formulations, precision application technologies, and integrated weed management strategies that incorporate diverse control tactics to ensure the long-term sustainability of these valuable weed management tools.
References
-
Clemson University Cooperative Extension. (n.d.). Evaluation of 2,4-D and Dicamba Based Herbicide Programs For Weed Control In Tolerant Soybean. Retrieved from [Link]
- Everman, W. J., et al. (2009).
- Joseph, D., Marshall, M., & Sanders, C. (2018). Efficacy of 2,4-D, Dicamba, Glufosinate and Glyphosate Combinations on Selected Broadleaf Weed Heights. American Journal of Plant Sciences, 9, 211-222.
-
Ohio State University Extension. (n.d.). An Overview of Dicamba and 2,4-D Drift Issues. Retrieved from [Link]
-
Purdue University Extension. (2019). Differentiating 2,4-D and Dicamba Injury on Soybeans. Retrieved from [Link]
-
The Ohio State University. (n.d.). An Overview of Dicamba and 2,4-D Drift Issues. Retrieved from [Link]
-
Zimmer, M., et al. (n.d.). Differentiating 2,4-D and Dicamba Injury on Soybeans. Purdue University. Retrieved from [Link]
-
Agronomy eUpdates. (2024, April 25). Relative volatility of different 2,4-D herbicide formulations. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Validation of Dicamba-Diglycolamine (DGA) Drift Models
Introduction: The Critical Need for Validated Dicamba-DGA Drift Models
The introduction of Dicamba-tolerant crops has provided growers with a valuable tool for managing herbicide-resistant weeds. However, the inherent volatility and potential for off-target movement, or drift, of Dicamba formulations, including Diglycolamine salt (DGA), have raised significant concerns.[1] Off-target Dicamba drift can cause severe damage to non-tolerant crops and other sensitive vegetation, leading to economic losses and environmental concerns.[1] Accurate and robustly validated spray drift models are therefore indispensable for predicting and mitigating the risk of Dicamba-DGA drift. These models are crucial for regulatory agencies in establishing application guidelines and for applicators in making informed decisions to ensure on-target application.
This guide provides a comparative analysis of prominent Dicamba-DGA drift models, delves into the methodologies for their experimental validation, and presents a critical perspective on the scientific integrity of the validation data.
Comparative Analysis of Dicamba-DGA Drift Models
The prediction of pesticide drift is a complex interplay of factors including droplet size, application height, wind speed, and atmospheric conditions.[2] Several models have been developed to simulate these processes, with varying levels of complexity and validation.
AgDRIFT and AGDISP: The Regulatory Mainstays
AgDRIFT and AGDISP are two of the most widely recognized and utilized models in the regulatory assessment of pesticide drift.[3][4] AgDRIFT is essentially a more user-friendly interface and extension of the underlying AGDISP (AGricultural DISPersal) model, which is a mechanistic model that predicts the movement of spray materials from aircraft and ground applications.[3][5]
-
Underlying Principles: Both models are based on Lagrangian mechanics, tracking the trajectory of individual spray droplets as they are influenced by gravity, wind, and evaporation.[6] They incorporate key parameters such as droplet size distribution, nozzle type, boom height, and meteorological conditions to predict the downwind deposition of the sprayed material.[3]
-
Validation Status: The algorithms within AgDRIFT and AGDISP have been validated against a substantial database of field trial data collected by the Spray Drift Task Force (SDTF).[3] However, it is crucial to note that much of this validation was conducted with a range of pesticides and may not specifically encompass the unique volatilization characteristics of Dicamba-DGA. Some studies have indicated that while AgDRIFT performs well in predicting near-field drift, it may overpredict deposition at far-field distances.[2]
-
Limitations: A significant criticism of these models in the context of Dicamba-DGA is their primary focus on spray droplet drift, with less robust capabilities for modeling vapor drift (volatilization). The off-target movement of Dicamba is often a combination of both primary droplet drift and secondary vapor drift, which can occur for hours or even days after application.
PERFUM: A Contentious Alternative
The PERFUM (Pesticide Root Zone Flux Model) has been used in the regulatory assessment of some pesticides, including Dicamba. However, its application for this purpose has been met with significant criticism.
-
Underlying Principles: PERFUM was originally developed to model the volatilization of soil fumigants, which have different physical and chemical properties compared to herbicides like Dicamba.[7]
-
Validation Status: A major point of contention is the lack of specific validation of the PERFUM model for conventional, post-emergence herbicide applications like those of Dicamba-DGA.[7] Critics argue that its use for this purpose is an extrapolation beyond its validated scope.[7]
-
Limitations: The Center for Food Safety has raised serious concerns about the appropriateness of the PERFUM model for Dicamba registration, citing that it is based on an outdated dispersion model and has not been validated for multiple application events or under temperature inversion conditions, which are critical for Dicamba drift.[7]
Computational Fluid Dynamics (CFD) Models: A High-Fidelity Approach
Computational Fluid Dynamics (CFD) represents a more sophisticated and computationally intensive approach to modeling spray drift.
-
Underlying Principles: CFD models solve the fundamental equations of fluid motion (Navier-Stokes equations) to provide a detailed, three-dimensional simulation of airflow and droplet transport.[8][9][10] This allows for a more realistic representation of complex factors like turbulence and the influence of topography.
-
Validation Status: The validation of CFD models requires rigorous comparison with high-quality experimental data.[11][12] While CFD has been successfully applied in many areas of fluid dynamics, its widespread validation and application specifically for Dicamba-DGA drift are still emerging fields of research.
-
Limitations: The primary drawbacks of CFD models are their high computational cost and the expertise required to set up and run the simulations accurately. However, as computational power increases, CFD is likely to play a more significant role in pesticide drift assessment.
Key Factors Influencing Dicamba-DGA Spray Drift
Caption: Interconnected factors influencing Dicamba-DGA spray drift.
Experimental Validation of Dicamba-DGA Drift Models: A Methodological Guide
The trustworthiness of any drift model hinges on its validation against real-world experimental data. A robust field validation study is a self-validating system, designed to minimize uncertainties and provide a clear comparison between predicted and measured drift.
Step-by-Step Protocol for a Dicamba-DGA Field Validation Study
This protocol outlines a comprehensive approach for conducting a field study to validate Dicamba-DGA drift models.
-
Site Selection and Characterization:
-
Rationale: The choice of a study site is critical to ensure that the experimental conditions are representative and that confounding factors are minimized.
-
Procedure:
-
Select a large, open field with a uniform surface and minimal obstructions to ensure consistent airflow.
-
Characterize the soil type and topography of the site.
-
Establish a buffer zone around the experimental area to prevent interference from other agricultural activities.
-
-
-
Experimental Design:
-
Rationale: A well-designed experiment will allow for the systematic evaluation of the model's performance under a range of conditions.
-
Procedure:
-
Establish a treated plot of a defined size (e.g., 10-20 acres) where the Dicamba-DGA formulation will be applied.
-
Set up multiple downwind sampling transects extending from the edge of the treated plot to a significant distance (e.g., 500 meters or more).
-
Place spray drift collectors at predetermined intervals along each transect. Common collectors include Mylar sheets, petri dishes, or air samplers.
-
-
-
Application Parameters:
-
Rationale: Precise control and documentation of application parameters are essential for providing accurate inputs to the drift models.
-
Procedure:
-
Use a calibrated ground boom sprayer equipped with a specific nozzle type (e.g., low-drift nozzles).
-
Record the exact Dicamba-DGA formulation and tank-mix partners used.
-
Maintain a constant application rate, ground speed, and boom height throughout the application.
-
Document the droplet size distribution produced by the nozzle under the specified operating conditions, often measured in a wind tunnel.
-
-
-
Meteorological Monitoring:
-
Rationale: Meteorological conditions are a primary driver of spray drift, and accurate measurements are crucial for both model input and data interpretation.
-
Procedure:
-
Deploy a meteorological station at the study site to continuously record wind speed and direction, temperature, and relative humidity at multiple heights (e.g., 2m and 10m).
-
Monitor for the presence of temperature inversions, which can significantly increase drift potential.
-
-
-
Sample Collection and Analysis:
-
Rationale: The accuracy of the validation study depends on the reliable collection and quantification of Dicamba deposits on the collectors.
-
Procedure:
-
Collect the drift collectors immediately after the application is complete.
-
Extract the Dicamba residue from the collectors using a suitable solvent.
-
Analyze the extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the amount of Dicamba deposited at each sampling location.
-
-
-
Data Analysis and Model Comparison:
-
Rationale: The final step is to compare the field-measured deposition data with the predictions from the drift models.
-
Procedure:
-
Input the precise application and meteorological data into the drift models (e.g., AgDRIFT, CFD).
-
Generate predicted deposition curves for the downwind transects.
-
Statistically compare the measured deposition values with the model predictions using metrics such as the root mean square error (RMSE) and the coefficient of determination (R²).
-
-
Experimental Workflow for Dicamba-DGA Drift Model Validation
Caption: A streamlined workflow for the experimental validation of Dicamba-DGA drift models.
Quantitative Performance of Dicamba-DGA Drift Models: A Data-Driven Comparison
Obtaining direct, publicly available, head-to-head comparative validation data for different models with the exact same Dicamba-DGA field trial is challenging. However, by synthesizing data from various studies, we can construct a comparative overview of their performance characteristics.
| Model | Strengths | Weaknesses | Typical Performance Metrics (Illustrative) |
| AgDRIFT/AGDISP | - Widely accepted by regulatory agencies- Based on extensive field data (SDTF)- Relatively easy to use | - May overpredict far-field deposition- Limited capability for modeling vapor drift- Validation may not be specific to Dicamba-DGA volatilization | - Near-field (0-50m): Good agreement with field data (R² > 0.8) - Far-field (>100m): Tends to be conservative (overprediction) |
| PERFUM | - Focuses on volatilization | - Not validated for post-emergence herbicides- Based on an outdated dispersion model- Does not account for temperature inversions | - Performance for Dicamba-DGA is highly contested and not well-documented in peer-reviewed literature. |
| CFD Models | - High-fidelity, mechanistic approach- Can model complex airflow and turbulence- Potential to incorporate vapor drift more accurately | - Computationally expensive- Requires significant user expertise- Validation is ongoing and data-intensive | - Can achieve high accuracy (R² > 0.9) when properly validated with high-quality field data. |
Conclusion and Future Directions
The accurate prediction of Dicamba-DGA drift is a critical component of responsible herbicide stewardship. While models like AgDRIFT and AGDISP provide a valuable framework for regulatory assessment, their limitations, particularly in addressing vapor drift, highlight the need for continued research and model refinement. The criticisms surrounding the use of models like PERFUM underscore the importance of transparent and scientifically rigorous validation processes.
Future efforts should focus on:
-
Conducting comprehensive field validation studies specifically designed for modern Dicamba-DGA formulations, capturing both droplet and vapor drift under a wide range of environmental conditions.
-
Developing and validating more sophisticated models, such as CFD, that can more accurately simulate the complex physics of Dicamba drift.
-
Promoting greater transparency in the models and data used for regulatory decision-making to build trust and ensure the protection of non-target crops and the environment.
By embracing a scientifically rigorous and transparent approach to model validation, we can enhance our ability to predict and mitigate the risks associated with Dicamba-DGA drift, ensuring the continued viability of this important weed management tool while safeguarding our agricultural landscapes.
References
-
Bilanin, A.J., Teske, M.E., Barry, J.W. and Ekblad, R.B. (1989). AGDISP: The Aircraft Spray Dispersion Model, Code Development and Experimental Validation. Transactions of the ASAE, 32(1), pp.327-334. [Link]
-
Center for Food Safety (2019). The Dicamba Debacle: How Regulators Enabled Historic Herbicidal Crop Injury and Failed American Farmers. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Use of AgDRIFT and AGDISP in OPP Risk Assessments. Regulations.gov. [Link]
-
Bird, S. L., Perry, S. G., Ray, S. L., & Teske, M. E. (2002). Evaluation of the AGDISP aerial spray algorithms in the AgDRIFT model. Environmental toxicology and chemistry, 21(3), 672–681. [Link]
-
MDPI. (2023). Application of OpenAir and AgDRIFT Models to Estimate Organophosphate Pesticide Spray Drift: A Case Study in Macon County, Alabama. MDPI. [Link]
-
MDPI. (2024). The Use of Computational Fluid Dynamics (CFD) within the Agricultural Industry to Address General and Manufacturing Problems. MDPI. [Link]
-
Preprints.org. (2025). Experimental Validation of Computational Models in Fluid Structure Interaction An Integrated Approach to Understanding Structura. Preprints.org. [Link]
-
NCASI. (2000). Stream Model Assessment with AgDrift. [Link]
-
ResearchGate. (2019). Off-target Movement Assessment of Dicamba in North America. [Link]
-
Advances in Mechanics. (2022). Advances in verification and validation in computational fluid dynamics. [Link]
-
PubMed. (2019). Verification Benchmarks to Assess the Implementation of Computational Fluid Dynamics Based Hemolysis Prediction Models. [Link]
-
Cambridge University Press. (2019). Off-Target Movement of DGA and BAPMA Dicamba to Sensitive Soybean. [Link]
-
ResearchGate. (2015). Validation of the AGDISP model for predicting airborne atrazine spray drift: A South African ground application case study. [Link]
-
Oxford Academic. (2012). Quantifying vapor drift of dicamba herbicides applied to soybean. [Link]
-
The Ohio State University. (n.d.). An Overview of Dicamba and 2,4-D Drift Issues. [Link]
-
Office of Indiana State Chemist. (2019). Analysis of Off-Target Movement of Dicamba Herbicides in Indiana. [Link]
-
MDPI. (2023). Early Detection of Dicamba and 2,4-D Herbicide Drifting Injuries on Soybean with a New Spatial–Spectral Algorithm Based on LeafSpec, an Accurate Touch-Based Hyperspectral Leaf Scanner. [Link]
-
ResearchGate. (2024). Research Protocol for Approval of Drift-Reducing Adjuvants for Dicamba in Brazil. [Link]
Sources
- 1. ipm-drift.cfaes.ohio-state.edu [ipm-drift.cfaes.ohio-state.edu]
- 2. Evaluation of the AgDISP aerial spray algorithms in the AgDRIFT model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. epa.gov [epa.gov]
- 5. Application of OpenAir and AgDRIFT Models to Estimate Organophosphate Pesticide Spray Drift: A Case Study in Macon County, Alabama | MDPI [mdpi.com]
- 6. ncasi.org [ncasi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in verification and validation in computational fluid dynamics [lxjz.cstam.org.cn]
- 12. Verification Benchmarks to Assess the Implementation of Computational Fluid Dynamics Based Hemolysis Prediction Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cost-Effectiveness of Dicamba-Diglycolamine and Alternative Herbicides in Modern Agriculture
This guide provides a comprehensive framework for evaluating the cost-effectiveness of dicamba-diglycolamine (DGA) relative to other prominent herbicides. Designed for researchers and agricultural scientists, this document emphasizes the scientific principles and experimental rigor required for an objective comparison. We will delve into the methodologies for assessing not only the upfront cost of herbicide application but also the downstream economic impacts on crop yield, weed resistance management, and environmental stewardship.
Introduction: The Evolving Landscape of Weed Management
The development of herbicide-tolerant (HT) crops has revolutionized weed control, offering farmers effective tools to manage problematic weeds. Dicamba, a synthetic auxin herbicide, has long been a staple in managing broadleaf weeds. The introduction of dicamba-tolerant crops has led to the development of new formulations, such as dicamba-diglycolamine (DGA), engineered to have lower volatility compared to older formulations. However, the true measure of an herbicide's value lies in its cost-effectiveness—a multifaceted metric that extends beyond the price per acre.
This guide will compare dicamba-DGA to key alternatives, including:
-
Glyphosate: A broad-spectrum, non-selective herbicide and the most widely used globally.
-
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide, often used in combination with other herbicides.
-
Glufosinate: A non-selective, contact herbicide used in glufosinate-tolerant crops.
-
Other Dicamba Formulations (e.g., BAPMA): Newer formulations with different salt compositions aimed at further reducing volatility.
The central thesis of this guide is that a robust cost-effectiveness analysis must be grounded in well-designed field trials that capture the intricate interplay between herbicide efficacy, crop safety, application technology, and long-term agronomic impacts.
Mechanistic Considerations and Experimental Rationale
Understanding the mode of action of each herbicide is critical to designing effective and interpretable experiments.
-
Synthetic Auxins (Dicamba, 2,4-D): These herbicides mimic natural plant growth hormones, causing uncontrolled growth and eventual death in susceptible broadleaf weeds. The choice of salt formulation (e.g., DGA, BAPMA) directly impacts physical properties like volatility, which is a key variable in off-target injury and thus a critical factor in overall cost-effectiveness.
-
Glyphosate: This herbicide inhibits the EPSP synthase enzyme, crucial for the production of aromatic amino acids in plants. Its systemic nature makes it highly effective against a wide range of weeds.
-
Glufosinate: This compound inhibits glutamine synthetase, leading to a rapid buildup of ammonia and the cessation of photosynthesis. It is a contact herbicide with limited translocation.
The experimental design must account for these differing modes of action. For instance, evaluating the efficacy of a systemic herbicide like glyphosate requires a longer observation window than for a contact herbicide like glufosinate.
Experimental Protocol: A Framework for Comparative Field Trials
The following protocol outlines a robust methodology for comparing the cost-effectiveness of different herbicide treatments.
3.1. Site Selection and Experimental Design
-
Site Selection: Choose a field with a known history of diverse and economically significant weed pressure. The soil type, organic matter content, and pH should be representative of the target agricultural region.
-
Experimental Design: A randomized complete block design (RCBD) is recommended to minimize the effects of field variability. Each block should contain all herbicide treatments, including an untreated control. A minimum of four replications is advised for statistical power.
-
Plot Size: Individual plots should be large enough to accommodate commercial-scale application equipment and to minimize edge effects. A typical plot size might be 10 meters wide by 30 meters long.
3.2. Treatment Application
-
Herbicide Treatments: Include dicamba-DGA and the selected comparator herbicides (e.g., glyphosate, 2,4-D, glufosinate, dicamba-BAPMA). Apply all herbicides at their recommended label rates and at the appropriate weed growth stage.
-
Application Parameters: Meticulously record all application parameters, including date, time, weather conditions (temperature, humidity, wind speed and direction), spray volume, nozzle type, and boom height. This is particularly critical for volatility-prone herbicides like dicamba.
-
Adjuvants: Use adjuvants as recommended by the herbicide manufacturer to ensure optimal performance.
3.3. Data Collection and Analysis
-
Weed Control Efficacy:
-
Conduct visual weed control ratings at 7, 14, 28, and 56 days after treatment (DAT). Use a scale of 0% (no control) to 100% (complete control) for each weed species present.
-
Measure weed density and biomass in randomly placed quadrats within each plot before and after application.
-
-
Crop Injury Assessment:
-
Visually assess crop injury at 7, 14, and 28 DAT using a 0% (no injury) to 100% (crop death) scale. Note any symptoms of off-target movement in adjacent plots.
-
-
Crop Yield:
-
Harvest the central area of each plot and determine the crop yield, adjusted for moisture content.
-
-
Economic Analysis:
-
Calculate the cost of each herbicide treatment, including the herbicide, adjuvants, and application costs.
-
Determine the gross revenue for each treatment based on the crop yield and the current market price.
-
Calculate the net return per acre by subtracting the treatment cost from the gross revenue.
-
Diagram 1: Experimental Workflow for Herbicide Cost-Effectiveness
Caption: A flowchart illustrating the key phases of a comparative herbicide field trial.
Data Presentation and Interpretation
The collected data should be organized into clear, comparative tables to facilitate interpretation.
Table 1: Herbicide Efficacy on Key Weed Species (28 DAT)
| Herbicide Treatment | Application Rate | Palmer Amaranth Control (%) | Common Ragweed Control (%) | Velvetleaf Control (%) |
| Untreated Control | - | 0 | 0 | 0 |
| Dicamba-DGA | 0.5 lb ae/acre | 95 | 98 | 92 |
| Glyphosate | 1.125 lb ae/acre | 75 (resistant) | 90 | 88 |
| 2,4-D | 0.5 lb ae/acre | 85 | 95 | 90 |
| Glufosinate | 0.54 lb ai/acre | 92 | 88 | 85 |
| Dicamba-BAPMA | 0.5 lb ae/acre | 96 | 99 | 93 |
Data are hypothetical and for illustrative purposes only.
Table 2: Economic Analysis of Herbicide Treatments
| Herbicide Treatment | Herbicide Cost ($/acre) | Application Cost ($/acre) | Total Cost ($/acre) | Crop Yield (bu/acre) | Gross Revenue ($/acre) | Net Return ($/acre) |
| Untreated Control | 0 | 0 | 0 | 30 | 300 | 300 |
| Dicamba-DGA | 15 | 10 | 25 | 60 | 600 | 575 |
| Glyphosate | 8 | 10 | 18 | 50 | 500 | 482 |
| 2,4-D | 10 | 10 | 20 | 55 | 550 | 530 |
| Glufosinate | 18 | 10 | 28 | 58 | 580 | 552 |
| Dicamba-BAPMA | 16 | 10 | 26 | 61 | 610 | 584 |
Data are hypothetical and for illustrative purposes only. Crop price assumed at $10/bushel.
Interpretation:
The data, although hypothetical, illustrates the core principle of cost-effectiveness. While glyphosate may have the lowest initial cost, its reduced efficacy on resistant weeds can lead to lower yields and, consequently, a lower net return. Conversely, while newer formulations like dicamba-BAPMA may have a slightly higher upfront cost than dicamba-DGA, a marginal increase in yield could make them more cost-effective in the long run.
Diagram 2: Decision Framework for Herbicide Selection
Caption: A logical flow for selecting a cost-effective herbicide treatment.
Trustworthiness and Self-Validation
The integrity of this comparative analysis hinges on a self-validating experimental system. Key components include:
-
Untreated Control: This is the baseline against which all treatments are measured. It validates the presence of weed pressure and quantifies the maximum potential yield loss.
-
Standardized Rating Systems: The use of established, quantitative rating scales for weed control and crop injury minimizes subjectivity and ensures data consistency.
-
Replication and Randomization: These statistical principles are fundamental to ensuring that the observed differences between treatments are due to the herbicides themselves and not to random field variation.
-
Comprehensive Data Logging: Meticulous records of all environmental and application parameters are crucial for identifying potential confounding variables and for ensuring the reproducibility of the experiment.
Conclusion: A Holistic Approach to Cost-Effectiveness
The selection of an herbicide is a complex decision that cannot be based solely on the price per gallon. A thorough evaluation of cost-effectiveness, as outlined in this guide, requires a holistic approach that integrates agronomic performance, economic returns, and stewardship considerations. Dicamba-DGA, when used according to label directions in a dicamba-tolerant crop system, can be a highly effective tool. However, its relative cost-effectiveness compared to other herbicides is highly dependent on the specific weed spectrum, the presence of herbicide-resistant weeds, and the prevailing commodity prices.
Researchers and agricultural professionals must rely on robust, localized data from well-designed field trials to make informed decisions. The methodologies presented here provide a framework for generating such data, ultimately leading to more sustainable and profitable weed management strategies.
References
-
**United States Environmental Protection Agency (EPA). (2023). Dicamba. Source: EPA, URL: [Link]
-
**Purdue University Extension. (2021). Herbicide Application and Sprayer Nozzle Technology. Source: Purdue University, URL: [Link]
-
**Weed Science Society of America (WSSA). Herbicide Mode of Action Classification. Source: WSSA, URL: [Link]
-
**BASF. Engenia® Herbicide. Source: BASF, URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dicamba-Diglycolamine Salt
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. Handling potent chemical agents like Dicamba-diglycolamine salt demands not only precision in application but also unwavering diligence in its disposal. This guide is structured to provide a comprehensive, scientifically-grounded protocol for the safe management and disposal of Dicamba-diglycolamine waste streams. Our objective is to move beyond mere compliance, fostering a culture of safety and environmental stewardship that validates the trust placed in our scientific endeavors.
Foundational Knowledge: Understanding the Agent
Dicamba-diglycolamine (DGA) is the diglycolamine salt of dicamba, a selective herbicide belonging to the benzoic acid family.[1] Its herbicidal mechanism involves mimicking natural plant growth hormones called auxins.[1] At high concentrations, it induces uncontrollable and abnormal plant growth, leading to the disruption of normal functions and ultimately, plant death.[1] While effective, its chemical properties necessitate stringent handling and disposal protocols to mitigate risks to personnel and the environment.
Key Hazards:
-
Human Health: Causes mild skin irritation and moderate to severe eye irritation.[2][3][4][5] It is harmful if swallowed or absorbed through the skin.[3]
-
Environmental: Toxic to aquatic life with long-lasting effects.[2] Dicamba is highly mobile in soil and has the potential to contaminate groundwater, although it degrades relatively quickly under aerobic conditions.[2][6][7]
The First Line of Defense: Personal Protective Equipment (PPE)
Before any handling or disposal activities commence, the establishment of a robust PPE protocol is non-negotiable. The choice of PPE is dictated by the potential for exposure and the specific task being performed. The pesticide label provides the minimum legal requirement for PPE.[8]
Table 1: Recommended PPE for Handling Dicamba-DGA Waste
| Body Part | Required PPE | Rationale and Specifications |
| Eyes & Face | Chemical Safety Goggles and Face Shield | Protects against splashes of concentrated or diluted waste. Goggles must be tightly fitting, and a face shield should be worn whenever a splash hazard exists.[2][8][9] |
| Hands | Chemical-Resistant Gloves | Neoprene or nitrile rubber gloves are recommended.[10] Avoid latex, leather, or fabric gloves as they offer inadequate protection.[10] Always inspect gloves for tears or holes before use.[11] |
| Body | Chemical-Resistant Protective Suit or Coveralls and Apron | A chemical-resistant suit provides full-body protection. For tasks with a high splash risk, such as decontamination, a chemical-resistant apron should be worn over coveralls.[2][12] |
| Feet | Chemical-Resistant Boots | Neoprene or nitrile rubber boots are impermeable to chemical pesticides.[10] Trouser legs should be worn outside the boots to prevent liquid from entering.[10] |
| Respiratory | Respirator (as required by label or assessment) | If working in a poorly ventilated area or if vapors/mists are generated, a respirator is necessary.[8][13] The specific type (e.g., half-mask with appropriate cartridges) will be detailed on the product's Safety Data Sheet (SDS) or label.[8] |
Source: Synthesized from multiple Safety Data Sheets and PPE guidelines.[2][8][9][10][12]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a multi-step process that begins the moment a container is opened and ends with the final decontamination of equipment and personnel. The following workflow provides a systematic approach to managing Dicamba-DGA waste.
Caption: Decision workflow for Dicamba-DGA waste management.
Step 1: Managing Empty Containers
The principle of "empty" in chemical handling is defined by a specific procedure, not a visual assessment. Containers must be thoroughly cleaned before final disposal.
Protocol for Non-Refillable Containers: [3]
-
Triple Rinse:
-
Drain the container for at least 30 seconds after the flow has slowed to a drip.
-
Fill the container about one-quarter full with water and recap it.
-
Shake vigorously for 10 seconds.
-
Pour the rinsate into the application equipment or a mix tank for later use or disposal.
-
Repeat this procedure two more times.
-
-
Pressure Rinse:
-
Hold the container upside down over the application equipment.
-
Puncture the side of the container and rinse with a pressure nozzle for at least 30 seconds.
-
-
Final Disposal: After rinsing, puncture the container to prevent reuse.[3] It can then be offered for recycling, if available, or disposed of in a sanitary landfill or by incineration if permitted by state and local authorities.[3][4]
Step 2: Disposing of Unused Product and Rinsate
The cardinal rule of pesticide disposal is to avoid creating waste in the first place by mixing only the required amount.[14] However, when excess product or rinsate requires disposal, it must be treated as hazardous waste.
-
Label is Law: The product label is a legal document and provides the primary instructions for disposal.[14] These directions must be followed.
-
Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local regulations.[2] It is the responsibility of the waste generator to determine the proper waste classification and disposal method.[2]
-
Hazardous Waste Collection: Never pour Dicamba-DGA waste down the drain or into sewers.[4][14] Contact your local solid waste management authority or environmental agency to find a household hazardous waste collection program or a designated facility for pesticide disposal.[14] The EPA notes that the costs and risks of disposal can be substantial, reinforcing the need for professional handling.[15][16]
Step 3: Handling Spills and Contaminated Materials
Accidents happen. A prepared response is critical to mitigating the impact of a spill.
Spill Cleanup Protocol: [4][17]
-
Control and Contain: Evacuate and secure the area.[13] Stop the source of the spill if it is safe to do so.[4] Create a dike around the spill using absorbent, non-combustible material like sand, clay, or vermiculite to prevent it from spreading.[3][4][17] Do not use water to wash down the spill, as this can cause environmental contamination.[3][18]
-
Absorb and Collect: Apply absorbent material over the spill.[19] Once the liquid is absorbed, carefully scoop the contaminated material into a designated, labeled, and sealable chemical waste container.[17][19]
-
Decontaminate:
-
Clean the spill area, tools, and equipment. A dilute alkaline solution (like soda ash or lime) followed by an appropriate alcohol (methanol, ethanol) and then a strong soap and water solution can be used for neutralization and cleaning.[4]
-
Collect all cleaning materials and rinsate and place them in the hazardous waste container.[4][17][20]
-
-
Dispose: The sealed container of contaminated material must be disposed of as hazardous waste through an approved facility.[4][13]
Post-Disposal: Decontamination is Mandatory
The disposal process is not complete until all tools, equipment, and PPE are properly decontaminated or disposed of.
-
Equipment Decontamination: Research indicates that cleaning spray tanks by washing them at least twice with water is an effective method.[21][22] Adding a detergent or alcohol solution can also be effective.[21][22] All rinsate from equipment cleaning must be collected and disposed of as hazardous waste.
-
PPE Decontamination: Wash reusable PPE, such as gloves and boots, with a detergent solution and rinse thoroughly with clean water.[19] Any clothing that becomes contaminated should be removed immediately, washed separately from other laundry, and handled with gloves.[2][12] Items that cannot be decontaminated, such as leather shoes or belts, must be disposed of as hazardous waste.[2]
By adhering to these rigorous, scientifically-backed procedures, you ensure the safety of your laboratory personnel, protect our shared environment, and uphold the highest standards of scientific integrity.
References
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DREXEL DICAMBA DGA HERBICIDE Safety Data Sheet. Amazon S3. [Link]
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Dicamba HD Safety Data Sheet. Greenbook.net. [Link]
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REPAR CORPORATION Safety Data Sheet. REPAR CORPORATION. [Link]
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T-REX Dicamba DGA 4SC Safety Data Sheet. MEY Corporation. [Link]
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Personal Protective Equipment for Pesticide Handlers. U.S. Environmental Protection Agency. [Link]
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Dicamba Technical Fact Sheet. National Pesticide Information Center. [Link]
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Decontamination methods of tanks to spray 2,4-D and dicamba and the effects of these herbicides on citrus and vegetable species. Semina: Ciências Agrárias. [Link]
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Formerly-Registered Dicamba Products - Frequently Asked Questions. U.S. Environmental Protection Agency. [Link]
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Hazardous Substance Fact Sheet: Dicamba. New Jersey Department of Health. [Link]
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EPA Issues Cancel Order for Dicamba Herbicides. National Agricultural Law Center. [Link]
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Essential Safety and Operations Guide for Handling Dicamba-diglycolamine Salt
As a Senior Application Scientist, this guide provides essential, field-proven safety and operational protocols for handling Dicamba-diglycolamine salt. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity. This document is structured to provide immediate, actionable information, explaining the causality behind each recommendation to build a culture of safety and confidence in your laboratory.
Hazard Assessment: Understanding the "Why"
Dicamba-diglycolamine is a herbicide that poses several potential hazards to laboratory personnel.[1] Understanding the routes of exposure is fundamental to appreciating the necessity of the prescribed Personal Protective Equipment (PPE).
-
Primary Routes of Exposure: Inhalation of vapors, direct skin contact (dermal), and eye contact from splashes are the primary risks.[1][2]
-
Health Hazards: Exposure can cause mild skin irritation and moderate to severe eye irritation.[1] Inhalation may lead to respiratory tract irritation.[1][3]
Therefore, all PPE requirements are designed as a self-validating system to create a complete barrier against these exposure routes, a principle mandated by OSHA's standard on Personal Protective Equipment (29 CFR 1910.132).[4][5]
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory PPE for handling Dicamba-diglycolamine. Selection must be based on a thorough hazard assessment for the specific task being performed.[4][6]
| Body Part | Required PPE | Specification & Rationale |
| Hands | Chemical-resistant gloves | Material: Butyl or Nitrile rubber is recommended.[7][8] Thickness: Minimum of 14 mils to ensure adequate protection and durability. Rationale: Prevents dermal absorption, which is a primary exposure route. Thicker gloves provide greater chemical resistance.[7] |
| Eyes & Face | Protective Eyewear / Face Shield | Type: Chemical safety goggles are mandatory. A full-face shield must be worn over goggles if there is a significant splash hazard.[1] Standard: Must be ANSI Z87.1 compliant. Rationale: Protects against accidental splashes that can cause serious eye irritation or damage.[1][9] |
| Body | Chemical-resistant Clothing | Type: Long-sleeved shirt and long pants are the baseline.[10] For mixing, loading, or handling concentrates, a chemical-resistant apron or coveralls are required over personal clothing.[1][5] Rationale: Provides a barrier against spills and contamination of personal clothing.[1] |
| Respiratory | NIOSH-approved Respirator | Type: Required for tasks with potential for aerosol or vapor generation (e.g., mixing in poorly ventilated areas). Use a respirator with an organic vapor (OV) cartridge and an N, R, or P series pre-filter.[11][12] A PF10 (protection factor 10) respirator is a common minimum.[13][14] Rationale: Prevents inhalation of harmful vapors or aerosols.[12] |
| Feet | Closed-toe Shoes & Socks | Type: Chemical-resistant shoes or boots are recommended. At a minimum, fully enclosed leather or synthetic shoes must be worn.[10] Rationale: Protects feet from spills and splashes. |
Procedural Operations: From Selection to Disposal
Proper procedure is as critical as the equipment itself. The following workflows are designed to prevent contamination and ensure safety throughout the handling process.
The level of PPE is dictated by the specific task. This decision-making process ensures that the protection level matches the risk.
Emergency Procedures for Exposure
In the event of PPE failure or accidental exposure, immediate action is crucial.
-
If on Skin: Immediately remove contaminated clothing. [8]Wash the affected skin area thoroughly with soap and water. [1]* If in Eyes: Hold eyelids open and rinse cautiously with clean water for at least 15 minutes. [9][15]Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. [15]Seek medical attention if irritation persists. [1][8]* If Inhaled: Move the person to fresh air immediately. [8]If the person is not breathing, call for emergency medical help and give artificial respiration if trained.
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice. [1]Do not induce vomiting unless told to do so by medical personnel. [15] Always have the Safety Data Sheet (SDS) for Dicamba-diglycolamine readily available for emergency responders.
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SAFETY DATA SHEET DREXEL DICAMBA DGA HERBICIDE. Amazon S3. [Link]
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OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
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Safety Data Sheet T-REX Dicamba DGA 4SC. MEY Corporation. [Link]
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NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Centers for Disease Control and Prevention (CDC). [Link]
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1910.132 - General requirements. Occupational Safety and Health Administration (OSHA). [Link]
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Personal Protective Equipment for Pesticide Handlers. U.S. Environmental Protection Agency (EPA). [Link]
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Cleaning, Maintenance, Storage and Disposal. Pesticide Environmental Stewardship. [Link]
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Personal Protective Equipment Subpart I 29 CFR 1910.132. Occupational Safety and Health Administration (OSHA). [Link]
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MSDS TEMPLATE. Greenbook.net. [Link]
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SAFETY DATA SHEET - Shardausa USA. Sharda USA LLC. [Link]
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Gloves Chemical Resistance Chart. The Glove Company. [Link]
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UNITED STATES ENVIRONMENTAL PROTECTION AGENCY - Regulations.gov. U.S. Environmental Protection Agency (EPA). [Link]
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SAFETY EQUIPMENT REQUIRED BY PESTICIDE LABEL AND REGULATIONS. Santa Cruz County Agricultural Commissioner. [Link]
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Requirements for Pesticide Disposal. U.S. Environmental Protection Agency (EPA). [Link]
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Dicamba Human Health Risk Assessment. U.S. Environmental Protection Agency (EPA). [Link]
-
OSHA 1910.132 Personal Protective Equipment (PPE). Creative Safety Supply. [Link]
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Respirator Selection Guide for the Healthcare Industry. Centers for Disease Control and Prevention (CDC). [Link]
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Dicamba HD - Greenbook.net. Albaugh, LLC. [Link]
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Examples of Chemical Resistance of Common Glove Materials. Oregon State University Chemistry Department. [Link]
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CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical Inc. [Link]
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THE ANDERSONS SAFETY DATA SHEET. The Andersons, Inc. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
